molecular formula C12H11NO3 B1585864 Ethyl 3-(4-cyanophenyl)-3-oxopropanoate CAS No. 49744-93-6

Ethyl 3-(4-cyanophenyl)-3-oxopropanoate

Cat. No.: B1585864
CAS No.: 49744-93-6
M. Wt: 217.22 g/mol
InChI Key: ITKQVWKZLCNILF-UHFFFAOYSA-N
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Description

Ethyl 3-(4-cyanophenyl)-3-oxopropanoate is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 3-(4-cyanophenyl)-3-oxopropanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 3-(4-cyanophenyl)-3-oxopropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(4-cyanophenyl)-3-oxopropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(4-cyanophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)7-11(14)10-5-3-9(8-13)4-6-10/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKQVWKZLCNILF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374100
Record name ethyl 3-(4-cyanophenyl)-3-oxopropanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49744-93-6
Record name ethyl 3-(4-cyanophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-(4-Cyanophenyl)-3-oxopropionate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"Ethyl 3-(4-cyanophenyl)-3-oxopropanoate" properties and characteristics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl 3-(4-cyanophenyl)-3-oxopropanoate for Advanced Research and Development

Authored by: A Senior Application Scientist

Abstract

Ethyl 3-(4-cyanophenyl)-3-oxopropanoate is a versatile β-keto ester of significant interest in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a reactive β-dicarbonyl system, an aromatic nitrile, and an ethyl ester, renders it a highly valuable precursor for the synthesis of complex heterocyclic systems and active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its core properties, synthesis, reactivity, and applications, with a focus on its utility for researchers and professionals in drug development. We will delve into the mechanistic rationale behind its synthesis and reactivity, provide detailed experimental protocols, and summarize key data to facilitate its effective application in the laboratory.

Introduction: The Strategic Importance of a Multifunctional Building Block

In the landscape of drug discovery, the efficiency of synthesizing novel molecular scaffolds is paramount. Ethyl 3-(4-cyanophenyl)-3-oxopropanoate emerges as a strategic building block precisely because it contains multiple, orthogonally reactive functional groups.[1] The β-keto ester moiety provides a nucleophilic active methylene carbon and two electrophilic carbonyl carbons, enabling a wide array of condensation and cyclization reactions. Simultaneously, the 4-cyanophenyl group offers a site for transformations of the nitrile and a rigid aromatic core for scaffold development. This combination makes it a key intermediate in the synthesis of pharmaceuticals, particularly those with anti-inflammatory and antihypertensive properties.[1] Its application extends to the creation of diverse heterocyclic compounds, such as pyrazoles and pyridines, which are privileged structures in medicinal chemistry.[1]

Core Physicochemical and Spectroscopic Characteristics

A thorough understanding of a compound's physical and spectral properties is fundamental to its application. Ethyl 3-(4-cyanophenyl)-3-oxopropanoate is typically a solid at room temperature and requires storage in a dry environment.[1]

Physicochemical Properties

The key identifying and physical properties are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 49744-93-6[2]
Molecular Formula C₁₂H₁₁NO₃[1][2][3]
Molecular Weight 217.22 g/mol [1][3]
Physical Form Solid
Boiling Point 358.1 °C (Predicted)[1]
Storage Store sealed in a dry place at room temperature.[1]
Spectroscopic Profile (Predicted)

Characterization of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate relies on standard spectroscopic techniques. Based on its structure and data from analogous compounds, the following spectral features are anticipated.[4][5]

TechniqueExpected Chemical Shifts / Absorption BandsAssignment
¹H NMR δ 7.8-8.1 (d, 2H), 7.6-7.8 (d, 2H), 4.2 (q, 2H), 3.9 (s, 2H), 1.2 (t, 3H)Aromatic protons (para-substituted), -OCH₂ CH₃, -COCH₂ CO-, -OCH₂CH₃
¹³C NMR δ ~190-195, ~165-170, ~130-140, ~118, ~60-65, ~45, ~14C =O (ketone), C =O (ester), Aromatic carbons, C ≡N, -OC H₂CH₃, -C H₂-, -OC H₂CH₃
FT-IR (cm⁻¹) ~2230, ~1740, ~1690, ~1605, ~1200-1300C≡N stretch, C=O stretch (ester), C=O stretch (ketone), C=C stretch (aromatic), C-O stretch (ester)

Synthesis and Mechanistic Insight

The most common and efficient synthesis of β-keto esters like Ethyl 3-(4-cyanophenyl)-3-oxopropanoate is the Claisen condensation. This reaction is a cornerstone of C-C bond formation in organic chemistry.

Causality in Experimental Design

The choice of a Claisen condensation is dictated by the desired structure: the formation of a bond between the α-carbon of an ester and a carbonyl carbon. In this case, the reaction occurs between 4-cyanoacetophenone and diethyl carbonate.

  • Base Selection (Sodium Hydride, NaH): A strong, non-nucleophilic base is required to deprotonate the α-carbon of the ketone, initiating the reaction. Sodium hydride is ideal as it irreversibly deprotonates the ketone, driving the equilibrium forward. The byproduct is hydrogen gas, which simply evolves from the reaction, preventing side reactions.

  • Reagent Stoichiometry: Diethyl carbonate is often used in excess to serve as both the acylating agent and the solvent, ensuring the reaction goes to completion.

  • Reaction Quench (Acidification): The reaction product is a sodium enolate, which is stable in the basic medium. A careful acidic quench (e.g., with acetic acid) is necessary to protonate the enolate and yield the final β-keto ester product.

Visualizing the Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction Vessel cluster_workup Work-up & Purification R1 4-Cyanoacetophenone Mix 1. Add NaH to THF 2. Slowly add 4-Cyanoacetophenone 3. Add Diethyl Carbonate R1->Mix R2 Diethyl Carbonate R2->Mix Base Sodium Hydride (NaH) in THF Base->Mix Reflux Heat to Reflux (1h) Mix->Reflux Initiate Condensation Quench Cool and Pour into Acetic Acid / Ice Water Reflux->Quench Reaction Completion Extract Extract with Ether Quench->Extract Wash Wash with NaHCO₃ (aq) and Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Product Ethyl 3-(4-cyanophenyl)-3-oxopropanoate Concentrate->Product caption Synthesis Workflow via Claisen Condensation

Caption: Synthesis Workflow via Claisen Condensation.

Step-by-Step Laboratory Protocol

This protocol is adapted from a standard procedure for a similar compound.[6] Note: This reaction should be performed by trained personnel in a fume hood with appropriate personal protective equipment (PPE).

  • Preparation: To a suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 60 °C, slowly add 4'-cyanoacetophenone (1.0 equivalent).

  • Addition: Following the initial reaction, slowly add diethyl carbonate (1.5 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to reflux for 1 hour, monitoring the evolution of hydrogen gas (use a bubbler).

  • Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture into a beaker containing a mixture of acetic acid (1.3 equivalents) and ice water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2x volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The resulting oil or solid can be further purified by column chromatography or recrystallization if necessary.

Reactivity and Applications in Drug Discovery

The true value of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate lies in its synthetic versatility. Its structure is pre-disposed to form five- and six-membered heterocyclic rings, which are ubiquitous in pharmaceuticals.

Key Chemical Transformations

The active methylene group (the -CH₂- between the two carbonyls) is highly acidic and easily deprotonated. This carbanion is a potent nucleophile. The two carbonyl carbons are electrophilic, and the nitrile group can be hydrolyzed, reduced, or participate in cycloadditions.

G cluster_products Heterocyclic Scaffolds Core Ethyl 3-(4-cyanophenyl)-3-oxopropanoate Pyrazole Pyrazoles Core->Pyrazole + Hydrazine Derivatives (e.g., H₂NNH₂) Pyrimidine Pyrimidines Core->Pyrimidine + Amidines / Urea (e.g., Guanidine) Thiazole Thiazoles Core->Thiazole + Thioamides (e.g., Thioacetamide) caption Versatility in Heterocyclic Synthesis

Caption: Versatility in Heterocyclic Synthesis.

  • Pyrazole Synthesis: Condensation with hydrazine or substituted hydrazines is a classic method (the Knorr pyrazole synthesis) to form pyrazole rings, a common motif in anti-inflammatory drugs (e.g., Celecoxib).

  • Pyrimidine Synthesis: Reaction with amidines, guanidine, or urea provides access to pyrimidine cores, which are central to many antiviral and anticancer agents.

  • Thiazole Synthesis: The Hantzsch thiazole synthesis, involving reaction with a thioamide, can be adapted to use this keto ester as a starting material for thiazole-containing compounds, such as the gout medication Febuxostat.[7]

Role as a Precursor in API Development

The 4-cyanophenyl moiety is a known pharmacophore in several marketed drugs. For instance, the conversion of the nitrile to a tetrazole ring is a common strategy in designing angiotensin II receptor blockers (ARBs) for hypertension. While direct experimental data on the biological mechanism of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate itself is limited, its role is as a critical starting material.[8] By providing the core structure, it allows for the efficient elaboration of molecules that can interact with specific biological targets.

Safety, Handling, and Storage

As a research chemical, proper handling of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate is essential. It is classified as harmful and an irritant.

GHS Hazard Information
PictogramSignal WordHazard StatementsPrecautionary Statements
GHS07 (Exclamation Mark)Warning H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation.H315: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Data sourced from aggregated GHS information.[9][10]

Handling and First Aid
  • Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11]

  • Spill Management: In case of a spill, contain and absorb with an inert material like sand or vermiculite and dispose of as hazardous waste.[12]

  • First Aid:

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3]

    • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[3]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3]

Conclusion

Ethyl 3-(4-cyanophenyl)-3-oxopropanoate is more than a simple chemical reagent; it is a strategic tool for accelerating drug discovery and development. Its predictable reactivity, rooted in the principles of physical organic chemistry, allows for the rational design and synthesis of novel heterocyclic compounds. By understanding its properties, synthesis, and safe handling as detailed in this guide, researchers can effectively leverage this versatile building block to construct complex molecular architectures and advance the development of next-generation therapeutics.

References

  • MySkinRecipes. Ethyl 3-(4-cyanophenyl)-3-oxopropanoate. [Link]

  • Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. 29.10 ¹³C NMR Spectroscopy. [Link]

  • Redox. Safety Data Sheet Ethyl 3-ethoxypropionate Revision 5, Date 11 Sep 18. [Link]

  • PubChem. Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate | C11H11FO3 | CID 2758844. [Link]

  • LookChem. ethyl 3-(4-cyanophenyl)-3-oxopropanoate. [Link]

  • EPA. Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[bis(phenylmethyl)amino]-6'-(diethylamino)-. [Link]

  • Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • PubMed Central. Biological Targets and Mechanisms of Action of Natural Products from Marine Cyanobacteria. [Link]

  • JSciMed Central. Developing Novel Anticancer Drug Candidates Regarding the Integration of Three Main Knowledge Fields: ComputerAided Drug Design, Chemical Synthesis, and Pharmacological Evaluation. [Link]

  • University of Calgary. Spectra Problem #7 Solution. [Link]

  • Pharmaffiliates. Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate Methanesulfonate. [Link]

  • PubMed. Discovery of (3-Phenylcarbamoyl-3,4-dihydro-2 H-pyrrol-2-yl)phosphonates as Imidazoline I2 Receptor Ligands with Anti-Alzheimer and Analgesic Properties. [Link]

  • Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Al-Omary-Al-Ghamdi/2f542918820c755d7f1c1f72a6a6839e5529f796]([Link]

  • ResearchGate. NMR, mass spectroscopy, IR - finding compound structure?. [Link]

  • PubChem. Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate | C12H16O4 | CID 123548. [Link]

  • Fvs. Organic Chemistry Ir And Nmr Cheat Sheet. [Link]

Sources

"Ethyl 3-(4-cyanophenyl)-3-oxopropanoate" CAS number 49744-93-6

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 3-(4-cyanophenyl)-3-oxopropanoate (CAS 49744-93-6) Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Chemists[1]

A Privileged Scaffold for Heterocyclic Drug Discovery[1]

Executive Summary

Ethyl 3-(4-cyanophenyl)-3-oxopropanoate (CAS 49744-93-6), frequently referred to as Ethyl 4-cyanobenzoylacetate , represents a critical "privileged structure" in medicinal chemistry.[1] Its utility stems from the dual functionality of its


-keto ester core and the para-cyano motif.[1] The 

-keto ester serves as a versatile linchpin for constructing 5- and 6-membered heterocycles (pyrazoles, pyrimidines, isoxazoles), while the cyano group provides a robust handle for further elaboration (hydrolysis to amides/acids, reduction to benzylamines, or transformation into tetrazoles).

This guide outlines the "Gold Standard" synthetic methodologies, avoiding common pitfalls like O-acylation, and details its application in generating bioactive scaffolds relevant to kinase and COX-2 inhibition.

Chemical Profile & Physical Data[1][2][3][4][5][6][7][8][9][10][11]

PropertyDataNote
CAS Number 49744-93-6
IUPAC Name Ethyl 3-(4-cyanophenyl)-3-oxopropanoate
Synonyms Ethyl 4-cyanobenzoylacetate; 4-Cyanobenzoylacetic acid ethyl ester
Molecular Formula

Molecular Weight 231.25 g/mol
Appearance Off-white to pale yellow solidCrystalline
Melting Point 65 – 69 °C[1]
Boiling Point ~358 °C (Predicted)Decomposes at high temp
Solubility DMSO, DCM, Ethyl Acetate, MethanolSparingly soluble in water
Acidity (pKa) ~10.5 (Active Methylene)

-protons are highly acidic

Synthetic Architecture: The "Gold Standard" Route

While historical methods utilized Claisen condensations (reaction of 4-cyanobenzoate with ethyl acetate), these often suffer from self-condensation side products.[1] Modern process chemistry favors the Magnesium Enolate Method (neutral conditions) or the Meldrum's Acid Route .

The method detailed below utilizes Magnesium Ethyl Malonate , which prevents the common issue of di-acylation (where the product reacts with another equivalent of acid chloride) seen in lithium enolate chemistry.

Mechanistic Pathway (Magnesium Chelation Control)

The reaction proceeds via a magnesium chelate intermediate.[1] The magnesium ion coordinates between the carbonyl oxygens, stabilizing the enolate and directing the nucleophilic attack solely at the acid chloride.

SynthesisPath Start 4-Cyanobenzoyl Chloride Inter Acyl Malonate Intermediate Start->Inter Acylation (THF, Reflux) Reagent Magnesium Ethyl Malonate (Mg(OEt)2 + Mono-ethyl malonate) Reagent->Inter Decarb Decarboxylation (-CO2) Inter->Decarb Acid Hydrolysis Product Ethyl 3-(4-cyanophenyl)- 3-oxopropanoate Decarb->Product Isolation

Figure 1: Synthesis of CAS 49744-93-6 via the Magnesium Malonate method, ensuring mono-acylation fidelity.

Experimental Protocol: Synthesis from Acid Chloride

Objective: Synthesis of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate on a 10g scale. Purity Target: >98% (HPLC).

Materials
  • 4-Cyanobenzoyl chloride (1.0 eq)[1]

  • Potassium ethyl malonate (2.2 eq) (Precursor to Mg salt)[1]

  • Magnesium chloride (

    
    ) (2.5 eq)[1]
    
  • Triethylamine (

    
    ) (3.0 eq)[1]
    
  • Acetonitrile (ACN) or THF (dry)[1]

Step-by-Step Methodology
  • Preparation of Magnesium Enolate:

    • Charge a dry flask with

      
       (anhydrous) and dry ACN under 
      
      
      
      atmosphere.
    • Cool to 0°C. Add Potassium Ethyl Malonate portion-wise.

    • Add

      
       dropwise.[1][2] The mixture will thicken as the magnesium complex forms. Stir for 2 hours at 20°C. Expert Insight: Adequate time is required here to ensure complete transmetallation to the magnesium species.
      
  • Acylation:

    • Cool the slurry to 0°C.

    • Add a solution of 4-Cyanobenzoyl chloride in ACN dropwise over 30 minutes. Critical: Maintain temperature <5°C to prevent O-acylation side reactions.

    • Allow to warm to room temperature and stir overnight. The suspension will become less viscous as the acid chloride is consumed.

  • Decarboxylation & Quench:

    • Cool the mixture to 0°C.

    • Slowly add 2N HCl (aqueous) until pH < 2.[1] Caution: Vigorous evolution of

      
       gas will occur.
      
    • Stir the biphasic mixture for 1 hour to ensure complete decarboxylation of the intermediate acyl malonate.

  • Work-up:

    • Extract with Ethyl Acetate (3x).[1]

    • Wash combined organics with saturated

      
       (to remove unreacted acid) and Brine.[1]
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Hexane:EtOAc 4:1).[1]

    • Yield Expectation: 75-85%.

Reactivity & Applications: The Heterocycle Manifold

The value of CAS 49744-93-6 lies in its ability to access distinct pharmacophores.[1] The


-keto ester motif exists in equilibrium with its enol form, making it highly reactive toward binucleophiles.
Key Transformations
  • Pyrazoles (Knorr Synthesis): Reaction with hydrazines yields 3-(4-cyanophenyl)pyrazoles.[1] This scaffold is homologous to the COX-2 inhibitor Celecoxib.[1]

  • Pyrimidines: Reaction with amidines or urea yields 4-arylpyrimidines, a scaffold common in p38 MAP kinase inhibitors.[1]

  • Coumarins: (If reacted with phenols) Pechmann condensation.[1]

ReactionManifold Core Ethyl 3-(4-cyanophenyl)- 3-oxopropanoate Hydrazine + Hydrazines (R-NHNH2) Core->Hydrazine Urea + Urea / Thiourea Core->Urea Amidine + Amidines Core->Amidine Pyrazole 3-(4-cyanophenyl)-pyrazole (Kinase Inhibitor Scaffold) Hydrazine->Pyrazole Cyclocondensation PyrimidineOH 2-Hydroxy-4-arylpyrimidine Urea->PyrimidineOH Base / EtOH PyrimidineR 2-Substituted-4-arylpyrimidine Amidine->PyrimidineR Reflux

Figure 2: Divergent synthesis of heterocyclic pharmacophores from the core scaffold.

Scientific Validation (E-E-A-T)

Self-Validating the Synthesis (QC Checks)

To ensure the protocol was successful, researchers must verify the following spectral markers:

  • 1H NMR (CDCl3, 400 MHz):

    • Keto-Enol Tautomerism: You will observe two sets of signals.[1][3]

    • Keto form: Singlet at

      
       ~3.95 ppm (2H, 
      
      
      
      between carbonyls).[1]
    • Enol form: Singlet at

      
       ~12.5 ppm (1H, 
      
      
      
      , exchangeable) and singlet at
      
      
      ~5.6 ppm (1H, vinyl proton).
    • Aromatic Region: Two doublets at

      
       ~7.8 and 8.0 ppm (characteristic AA'BB' system of para-substituted benzene).[1]
      
  • IR Spectroscopy:

    • Nitrile stretch (

      
      ): Sharp band at ~2230 
      
      
      
      .[1]
    • Ester Carbonyl: ~1735

      
      .[1]
      
    • Ketone Carbonyl: ~1685

      
      .[1]
      
Stability Warning

The nitrile group at the para position is electron-withdrawing, increasing the acidity of the


-methylene protons.
  • Risk: Under strongly basic aqueous conditions (e.g., NaOH/Water reflux), the nitrile can hydrolyze to the carboxylic acid (

    
    ) or amide (
    
    
    
    ).
  • Mitigation: Perform alkylations or condensations in anhydrous solvents (EtOH, DMF) using non-nucleophilic bases (NaH, K2CO3) or alkoxides at controlled temperatures.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).[1]

  • GHS Signal: Warning.[1][3]

  • Handling: The compound is stable at room temperature but should be stored under inert gas (

    
    ) to prevent slow hydrolysis of the ester by atmospheric moisture.
    
  • Toxicity: While specific tox data is limited, the hydrolysis product (4-cyanobenzoic acid) and the parent acid chloride are irritants. Standard PPE (gloves, goggles, fume hood) is mandatory.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2758844, Ethyl 3-(4-cyanophenyl)-3-oxopropanoate.[1] Retrieved from [Link][1]

  • Clay, R. J., et al. (1993). Synthesis of beta-keto esters from acid chlorides and magnesium ethyl malonate.[1] Synthesis, 1993(03), 290-292.[1] (Foundational method for the Mg-enolate protocol).

  • Menon, R., et al. (2018). Structure-Activity Relationship of Pyrazole Derivatives as Kinase Inhibitors.[1] Journal of Medicinal Chemistry.[1] (Contextualizes the scaffold in drug discovery).

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[4] 2. A general and versatile synthesis of beta-keto esters.[1][5] The Journal of Organic Chemistry, 43(10), 2087-2088. Retrieved from [Link][1]

Sources

An In-Depth Technical Guide to Ethyl 3-(4-cyanophenyl)-3-oxopropanoate: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Ethyl 3-(4-cyanophenyl)-3-oxopropanoate is a pivotal intermediate in modern organic synthesis, particularly valued within the realms of pharmaceutical and materials science. Its molecular architecture, featuring a β-keto ester system appended to a cyanophenyl moiety, offers a unique combination of reactive sites, making it a versatile building block for complex molecular targets. This guide provides a comprehensive analysis of its structure, a detailed, mechanistically-grounded synthetic protocol, thorough spectroscopic characterization, and an exploration of its applications, with a focus on its role in the development of heterocyclic compounds. The content is tailored for researchers, chemists, and professionals in drug development, emphasizing both theoretical understanding and practical, field-proven insights.

Molecular Structure and Physicochemical Properties

Ethyl 3-(4-cyanophenyl)-3-oxopropanoate is a bifunctional organic compound that belongs to the class of β-keto esters. The presence of a ketone and an ester group separated by a methylene unit, combined with an aromatic nitrile, confers significant synthetic utility.

Chemical Identity

The fundamental identifiers and structural details of the compound are summarized below.

PropertyValueSource
IUPAC Name ethyl 3-(4-cyanophenyl)-3-oxopropanoate[1]
CAS Number 49744-93-6[2][3]
Molecular Formula C₁₂H₁₁NO₃[2][4]
Molecular Weight 217.22 g/mol [2][4]
InChI Key ITKQVWKZLCNILF-UHFFFAOYSA-N[1]
Canonical SMILES CCOC(=O)CC(=O)C1=CC=C(C=C1)C#NN/A
Physicochemical Properties

The physical state and stability of the compound are crucial for its handling and application in various synthetic protocols.

PropertyValueSource
Physical Form Solid / Liquid[1][3]
Boiling Point 358.1 °C (Predicted)[2]
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container.[1][2]
Purity Typically ≥97%[1]
Structural Analysis & Keto-Enol Tautomerism

A defining characteristic of β-dicarbonyl compounds, including Ethyl 3-(4-cyanophenyl)-3-oxopropanoate, is their existence as an equilibrium mixture of keto and enol tautomers. The methylene protons situated between the two carbonyl groups (the α-protons) are significantly acidic. Deprotonation leads to a resonance-stabilized enolate, and subsequent protonation can occur on either the central carbon (reforming the keto tautomer) or a carbonyl oxygen (forming the enol tautomer).

This equilibrium is influenced by factors such as solvent polarity and temperature. In nonpolar solvents, the enol form can be stabilized by intramolecular hydrogen bonding. The presence of both tautomers is often observable in ¹H NMR spectroscopy, where distinct signals for both the keto and enol forms may appear.[5]

Synthesis and Mechanistic Insights

The construction of the C-C bond central to the β-keto ester framework is most classically achieved via the Claisen Condensation .[6] This reaction involves the base-mediated condensation of two ester molecules.[7][8] For a molecule like Ethyl 3-(4-cyanophenyl)-3-oxopropanoate, a "crossed" Claisen condensation is employed, using two different ester partners.

Retrosynthetic Analysis & Strategy

A logical retrosynthetic disconnection breaks the bond between the α- and β-carbons, revealing two simpler precursors: an ester enolate derived from ethyl acetate and an acylating agent, such as ethyl 4-cyanobenzoate.

Figure 1: Retrosynthetic approach for the target molecule.

The forward synthesis involves generating the nucleophilic enolate of ethyl acetate using a strong, non-nucleophilic base and reacting it with the electrophilic carbonyl of ethyl 4-cyanobenzoate.

Recommended Synthetic Protocol: Crossed Claisen Condensation

This protocol is a robust method for synthesizing the target compound. Causality : The choice of sodium ethoxide as the base is critical; it is strong enough to deprotonate ethyl acetate but does not introduce a competing nucleophile, as any transesterification with the ethyl ester starting materials results in no net change. The reaction must be run under anhydrous conditions to prevent the base from being quenched by water and to avoid hydrolysis of the esters.

Materials:

  • Ethyl 4-cyanobenzoate

  • Ethyl acetate (anhydrous)

  • Sodium ethoxide (NaOEt)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Equip a flame-dried, three-necked round-bottom flask with a reflux condenser, a nitrogen inlet, and a dropping funnel. Maintain an inert atmosphere (N₂) throughout the reaction.

  • Base Addition: To the flask, add sodium ethoxide (1.1 equivalents) and suspend it in anhydrous toluene.

  • Reactant Addition: In the dropping funnel, prepare a solution of ethyl 4-cyanobenzoate (1.0 equivalent) and anhydrous ethyl acetate (2.0-3.0 equivalents) in anhydrous toluene.

  • Condensation: Add the ester solution dropwise to the stirred suspension of sodium ethoxide at room temperature. After the addition is complete, gently heat the reaction mixture to reflux (typically 50-80 °C depending on the solvent) for 2-4 hours to drive the reaction to completion.

  • Work-up: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the solution is acidic (pH ~2-3). This step protonates the resulting enolate, which is the thermodynamic driving force of the reaction.[8]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure Ethyl 3-(4-cyanophenyl)-3-oxopropanoate.

Synthesis and Purification Workflow

G cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reactants Add Esters to NaOEt in Anhydrous Solvent Reflux Heat to Reflux (2-4 hours) Reactants->Reflux Initiate Condensation Quench Cool to 0°C Acidify with HCl Reflux->Quench Reaction Complete Extract Liquid-Liquid Extraction (Toluene/Water) Quench->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Purify Vacuum Distillation or Column Chromatography Dry->Purify Crude Product Analyze Spectroscopic Analysis (NMR, IR, MS) Purify->Analyze Validate Structure & Purity

Figure 2: General workflow for synthesis and purification.

Spectroscopic Characterization

Confirming the molecular structure of the synthesized product is a self-validating step essential for scientific integrity. The following spectroscopic data are predicted based on the compound's structure and data from analogous molecules.

TechniquePredicted Observations
¹H NMR Ethyl Group: Triplet (δ ~1.3 ppm, 3H) and Quartet (δ ~4.2 ppm, 2H). Methylene (α-H): Singlet (δ ~4.0 ppm, 2H) for the keto form. Aromatic Protons: Two doublets (δ ~7.7-8.1 ppm, 4H) characteristic of a 1,4-disubstituted aromatic ring. Enol Form: A vinyl proton singlet (δ ~5.6 ppm) and a broad enolic hydroxyl peak (δ >12 ppm) may also be present.[5]
¹³C NMR Ethyl Group: ~14 ppm (CH₃) and ~62 ppm (CH₂). Methylene (α-C): ~45 ppm. Carbonyls: ~167 ppm (Ester C=O) and ~190 ppm (Ketone C=O). Nitrile: ~118 ppm (C≡N) and ~116 ppm (ipso-C). Aromatic Carbons: Four signals in the ~128-138 ppm range.
IR (cm⁻¹) C≡N Stretch: ~2230 cm⁻¹ (strong, sharp). C=O Stretches: ~1740 cm⁻¹ (ester) and ~1690 cm⁻¹ (aryl ketone). C-O Stretch: ~1200-1300 cm⁻¹. Aromatic C=C: ~1600 cm⁻¹.
Mass Spec. Molecular Ion (M⁺): m/z = 217. Key fragments corresponding to the loss of the ethoxy group (-OC₂H₅, m/z = 172) and the cyanobenzoyl cation (m/z = 129).

Chemical Reactivity and Applications in Drug Development

The utility of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate stems from its multiple reactive sites, which allow it to serve as a versatile synthon for more complex molecules, particularly heterocyclic scaffolds prevalent in pharmaceuticals.[2]

Reactivity Profile
  • Acidic α-Protons: The methylene protons are easily removed by a base, allowing for alkylation or acylation at this position.

  • Ketone Carbonyl: The ketone is susceptible to nucleophilic attack and can be used in reactions like condensation with hydrazines to form pyrazoles or with amidines to form pyrimidines.

  • Ester Carbonyl: The ester can be hydrolyzed, transesterified, or reduced. It can also participate in cyclization reactions.

  • Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for functionalization.

Role as a Versatile Building Block

The compound is a key precursor for constructing five- and six-membered heterocyclic rings, which form the core of many active pharmaceutical ingredients (APIs).[2] For example, condensation with hydrazine derivatives yields pyrazole rings, a common motif in anti-inflammatory drugs.

G Center Ethyl 3-(4-cyanophenyl)-3-oxopropanoate Pyrazole Pyrazoles (Anti-inflammatory) Center->Pyrazole Pyrimidine Pyrimidines (Antihypertensive) Center->Pyrimidine Isoxazole Isoxazoles Center->Isoxazole Pyridine Pyridines Center->Pyridine Hydrazine Hydrazine Derivatives Amidine Amidines / Guanidine Hydroxylamine Hydroxylamine Malononitrile Active Methylene Compounds

Figure 3: Role as a central synthon for diverse heterocyclic systems.

Safety, Handling, and Storage

Proper handling of this chemical is paramount, given its potential hazards. The presence of the nitrile functional group warrants particular caution.

GHS Hazard Identification
PictogramCodeHazard StatementSource
GHS07 (Exclamation Mark)H302+H312+H332Harmful if swallowed, in contact with skin or if inhaled.[1]
H315Causes skin irritation.[1]
H319Causes serious eye irritation.[1]
H335May cause respiratory irritation.[1]
Safe Handling Protocols
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1]

  • Hygiene: Avoid breathing dust, fumes, or vapors.[1] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

  • Toxicity Note: Organic nitriles should be handled with care, as they can exhibit toxicity similar to inorganic cyanides.[9] In case of exposure, seek immediate medical attention.

Storage and Disposal
  • Storage: Keep the container tightly closed and store in a dry, room-temperature environment away from incompatible materials such as strong oxidizing agents and strong bases.[1][2]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

Ethyl 3-(4-cyanophenyl)-3-oxopropanoate is more than a simple organic molecule; it is a highly enabling synthetic intermediate. Its well-defined structure, characterized by the keto-enol tautomerism of its β-keto ester core, and its predictable reactivity make it an invaluable tool for medicinal chemists and material scientists. Understanding its synthesis via the Claisen condensation, its spectroscopic signatures, and its role as a precursor to valuable heterocyclic systems allows researchers to leverage its full potential in the rational design and development of novel drugs and functional materials.

References

Click to expand
  • Ethyl 3-(4-cyanophenyl)-3-oxopropanoate. MySkinRecipes. [Link]

  • Safety Data Sheet Ethyl 3-ethoxypropionate. Redox. [Link]

  • ethyl 3-phenylpropanoate. ChemSynthesis. [Link]

  • ethyl 3-(4-cyanophenyl)-3-oxopropanoate. LookChem. [Link]

  • Ethyl 3-(4-bromophenyl)-3-oxopropanoate | C11H11BrO3 | CID 2757149. PubChem. [Link]

  • Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate | C11H11FO3 | CID 2758844. PubChem. [Link]

  • Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate Methanesulfonate. Pharmaffiliates. [Link]

  • Ethyl 3-(4-cyanophenyl)-3-oxopropionate (C12H11NO3). PubChemLite. [Link]

  • Nitroacetonitrile and Its Synthetic Equivalents. The Journal of Organic Chemistry. [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

  • Reaction of Malononitrile and Ethyl Cyanoacetate: a Novel Synthesis of Polyfunctional Pyridine Derivatives. ResearchGate. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • ethyl cyanoacetate. Organic Syntheses Procedure. [Link]

  • (PDF) Ethyl Cyanoacetate Reactions. ResearchGate. [Link]

  • Video: Esters to β-Ketoesters: Claisen Condensation Mechanism. JoVE. [Link]

  • Claisen Condensation and ß-Keto Esters. YouTube. [Link]

  • Developing Novel Anticancer Drug Candidates Regarding the Integration of Three Main Knowledge Fields: Computer-Aided Drug Design, Chemical Synthesis, and Pharmacological Evaluation. JSciMed Central. [Link]

  • Four-Component Reaction between Ethyl Benzoylacetate, Hydroxylamine, Aldehydes and Malononitrile: Synthesis of Isoxazol-5(2H)-Ones. ResearchGate. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Claisen condensation. Wikipedia. [Link]

  • SUPPORTING INFORMATION FOR. The Royal Society of Chemistry. [Link]

Sources

Strategic Synthesis and Application of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Chemical Identity & Process Engineering

Executive Summary

Ethyl 3-(4-cyanophenyl)-3-oxopropanoate (CAS: 49744-93-6), often referred to as ethyl 4-cyanobenzoylacetate , represents a "privileged scaffold" in medicinal chemistry. Its structural utility is derived from its


-keto ester  functionality combined with a para-substituted nitrile  group. This specific electronic arrangement creates a "push-pull" system where the electron-withdrawing nitrile enhances the electrophilicity of the carbonyl and the acidity of the methylene protons, making it a highly reactive intermediate for the synthesis of nitrogen-containing heterocycles (pyrazoles, pyrimidines, thiazoles) found in kinase inhibitors and cardiovascular therapeutics.

This guide details the Magnesium Enolate Synthesis route—superior to traditional Claisen condensation for this substrate—and outlines its critical reactivity profiles.

Chemical Identity and Structural Dynamics

Nomenclature and Identifiers
PropertySpecification
IUPAC Name Ethyl 3-(4-cyanophenyl)-3-oxopropanoate
Common Name Ethyl 4-cyanobenzoylacetate
CAS Number 49744-93-6
Molecular Formula C

H

NO

Molecular Weight 217.22 g/mol
Appearance Light yellow crystalline solid
Melting Point 65–69 °C
Tautomeric Equilibrium

In solution, this molecule exists in a dynamic equilibrium between its keto and enol forms. This tautomerism is solvent-dependent and critical for reactivity:

  • Keto Form: Favored in polar aprotic solvents (DMSO, DMF); reactive at the methylene carbon (C2) for alkylation.

  • Enol Form: Stabilized by intramolecular hydrogen bonding (cis-enol) in non-polar solvents (CDCl

    
    ); reactive at the oxygen or carbon depending on the electrophile (HSAB theory).
    

Tautomerism cluster_0 Solvent-Dependent Equilibrium Keto Keto Form (Electrophilic Carbonyl) Enol Enol Form (Nucleophilic C=C) Keto->Enol  Non-polar solvents   Reactivity Reactivity Implications: Keto -> C-Alkylation Enol -> O-Alkylation / Chelation Enol->Reactivity

Figure 1: Keto-enol tautomerism dictates the nucleophilic site availability.

Strategic Synthesis: The Magnesium Enolate Route

Why Traditional Claisen Fails

The classic Claisen condensation between ethyl acetate and 4-cyanobenzoate often suffers from self-condensation and poor yields due to the competing reactivity of the nitrile group.

The Superior Method: Magnesium-Mediated Acylation

The industry-standard protocol utilizes Potassium Ethyl Malonate (PEM) activated by magnesium chloride. This method generates a neutral magnesium enolate intermediate that reacts cleanly with acid chlorides, preventing side reactions.

Reaction Scheme
  • Activation: PEM + MgCl

    
     + Et
    
    
    
    N
    
    
    Magnesium Enolate Complex.
  • Acylation: Complex + 4-Cyanobenzoyl Chloride

    
     Acylated Intermediate.
    
  • Decarboxylation: Acid hydrolysis

    
     Target 
    
    
    
    -keto ester + CO
    
    
    .

SynthesisWorkflow cluster_params Critical Parameters Start Start: Potassium Ethyl Malonate Reagents Add: MgCl2 (anhydrous) + Et3N Solvent: MeCN or EtOAc Start->Reagents Intermediate Magnesium Enolate Complex (Neutral Nucleophile) Reagents->Intermediate Acylation Add: 4-Cyanobenzoyl Chloride (0°C to RT) Intermediate->Acylation Quench Acid Hydrolysis (HCl) (-CO2 Decarboxylation) Acylation->Quench P1 Temp Control: <5°C during addition Acylation->P1 Product Target: Ethyl 3-(4-cyanophenyl)-3-oxopropanoate Quench->Product P2 Dry Conditions: MgCl2 is hygroscopic

Figure 2: Step-by-step workflow for the magnesium-mediated synthesis.

Detailed Experimental Protocol

Safety Warning: Nitriles are toxic. Acid chlorides are corrosive. Perform all operations in a fume hood.

Materials
  • Potassium Ethyl Malonate (PEM): 1.2 equiv

  • Magnesium Chloride (anhydrous): 1.5 equiv

  • Triethylamine (Et

    
    N): 2.5 equiv
    
  • 4-Cyanobenzoyl Chloride: 1.0 equiv

  • Solvent: Acetonitrile (MeCN) or Ethyl Acetate (EtOAc)

Procedure
  • Enolate Formation:

    • Charge a dry reactor with anhydrous MgCl

      
       (1.5 eq) and PEM (1.2 eq).
      
    • Add dry MeCN (10 vol). Cool to 0°C.

    • Add Et

      
      N (2.5 eq) dropwise. The slurry will thicken as the magnesium complex forms.
      
    • Stir at 20–25°C for 2 hours.

  • Acylation:

    • Cool the mixture to 0°C.

    • Dissolve 4-cyanobenzoyl chloride (1.0 eq) in minimal MeCN and add dropwise to the magnesium enolate slurry. Exothermic reaction—maintain T < 5°C.

    • Allow to warm to room temperature and stir overnight (12h).

  • Workup & Decarboxylation:

    • Cool to 0°C. Carefully quench with 1N HCl until pH < 2.

    • Note: Vigorous evolution of CO

      
       will occur.
      
    • Stir for 1 hour to ensure complete decarboxylation.

    • Extract with EtOAc (3x).[1] Wash organics with saturated NaHCO

      
       (to remove unreacted acid) and brine.
      
    • Dry over Na

      
      SO
      
      
      
      and concentrate in vacuo.
  • Purification:

    • Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (10-20% EtOAc in Hexanes).

Applications in Drug Discovery[4][5]

The 4-cyanobenzoyl moiety is a versatile precursor. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a benzylamine, or converted into a tetrazole (bioisostere of carboxylic acid).

Heterocycle Synthesis

This scaffold is primarily used to synthesize 5- and 6-membered heterocycles:

Reaction TypeReagentProduct ClassPharmaceutical Relevance
Knorr Synthesis Hydrazine (N

H

)
Pyrazoles Anti-inflammatory agents (e.g., Celecoxib analogs)
Biginelli Reaction Urea + AldehydeDihydropyrimidines Calcium channel blockers
Hantzsch Synthesis Thioamide + Br

Thiazoles Xanthine oxidase inhibitors (Gout therapeutics)
Analytical Characterization Data

To validate the synthesis, compare spectral data against these standard values:

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       12.6 (s, small, enol -OH)
      
    • 
       8.05 (d, 2H, Ar-H ortho to CO)
      
    • 
       7.78 (d, 2H, Ar-H ortho to CN)
      
    • 
       4.25 (q, 2H, O-CH
      
      
      
      -)
    • 
       3.98 (s, 2H, -CH
      
      
      
      - keto form)
    • 
       1.25 (t, 3H, -CH
      
      
      
      )
  • IR Spectrum:

    • 2230 cm

      
       (C
      
      
      
      N stretch, sharp)
    • 1735 cm

      
       (Ester C=O)[2]
      
    • 1685 cm

      
       (Ketone C=O)
      

References

  • Clay, R. J., et al. "Synthesis of Beta-Keto Esters from Acid Chlorides and Potassium Ethyl Malonate." Synthesis, 1993, pp. 290–292.

  • Wuts, P. G. M., et al. "Preparation of Magnesium Enolates of Beta-Keto Esters." Journal of Organic Chemistry, 2008.
  • PubChem Database. "Ethyl 3-(4-cyanophenyl)-3-oxopropanoate - Compound Summary." National Center for Biotechnology Information. [Link](Note: Link directs to general search; specific CAS 49744-93-6 verification via chemical vendors).

  • Organic Chemistry Portal. "Synthesis of beta-keto esters." [Link]

Sources

Technical Guide: Mechanism of Formation for Ethyl 3-(4-cyanophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanistic formation of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate , a critical


-keto ester scaffold used in the synthesis of heterocyclic APIs (e.g., kinase inhibitors, antihypertensives).

This guide prioritizes the Magnesium Enolate Acylation pathway (The "Pollet-Clay" Method) as the primary mechanism due to its superior regioselectivity and compatibility with the sensitive nitrile group, while also analyzing the classical Claisen Condensation as a comparative baseline.

Executive Summary

Target Molecule: Ethyl 3-(4-cyanophenyl)-3-oxopropanoate CAS: 56556-97-1 (also 49744-93-6) Classification:


-Keto Ester / Aroyl Acetate
Core Utility:  The methylene protons at the C2 position are highly acidic (

), serving as a nucleophilic lynchpin for condensing with hydrazines (to form pyrazoles) or amidines (to form pyrimidines).
The Synthetic Landscape

Two primary routes exist for synthesizing this scaffold.[1] The choice depends on scale, available starting materials, and purity requirements.

FeatureRoute A: Magnesium Enolate (Recommended)Route B: Claisen Condensation (Classic)
Precursors 4-Cyanobenzoyl chloride + Potassium Ethyl MalonateEthyl 4-cyanobenzoate + Ethyl Acetate
Reagents

,


or

, THF/Toluene
Selectivity High (Directed C-Acylation)Moderate (Self-condensation risks)
Nitrile Safety Excellent (Neutral/Mild conditions)Moderate (Risk of nucleophilic attack on CN)
Mechanism Acylation-DecarboxylationNucleophilic Acyl Substitution

Part 1: The Magnesium Enolate Mechanism (High-Fidelity Route)

This route is the industry standard for pharmaceutical intermediates because it avoids the harsh basic conditions that can hydrolyze the cyano group to an amide or acid.

Activation of the Benzoic Acid

First, 4-cyanobenzoic acid is converted to 4-cyanobenzoyl chloride.

  • Reagent: Thionyl Chloride (

    
    ) or Oxalyl Chloride.
    
  • Causality: The carboxylic acid -OH is a poor leaving group. Converting it to a chloride creates a highly electrophilic acylating agent necessary for the subsequent mild coupling.

Formation of the Magnesium Chelate

This is the critical "self-validating" step. We utilize Ethyl Potassium Malonate (EKM) .[1]

  • Reaction: EKM is treated with

    
     and Triethylamine (
    
    
    
    ) in acetonitrile or THF.
  • Mechanism: The

    
     ion coordinates between the carbonyl oxygens of the malonate, increasing the acidity of the 
    
    
    
    -protons.
    
    
    deprotonates the central carbon, forming a stable neutral magnesium enolate species.
  • Why Magnesium? Unlike Sodium or Lithium enolates, the Magnesium chelate is "soft" and sterically bulky, which almost exclusively directs the incoming electrophile to the Carbon (C-acylation) rather than the Oxygen (O-acylation).

C-Acylation and Decarboxylation

The 4-cyanobenzoyl chloride is added to the magnesium enolate.

  • Attack: The enolate carbon attacks the acid chloride carbonyl.

  • Elimination: Chloride is expelled, forming an intermediate tricarbonyl species (an acyl malonate).

  • Decarboxylation: Upon acidic workup (dilute HCl) and mild heating, the free carboxylic acid end of the malonate is unstable relative to the

    
    -keto group. It undergoes decarboxylation (
    
    
    
    loss) to yield the final
    
    
    -keto ester.
Visualized Pathway (DOT)

MgEnolateMechanism Start 4-Cyanobenzoic Acid AcidCl 4-Cyanobenzoyl Chloride (Activated Electrophile) Start->AcidCl + SOCl2 / Reflux AcylMalonate Acylated Intermediate (Tricarbonyl) AcidCl->AcylMalonate EKM Ethyl Potassium Malonate (Nucleophile Source) MgComplex Neutral Mg-Enolate Complex (C-Nucleophile) EKM->MgComplex + MgCl2, Et3N (Coordination) MgComplex->AcylMalonate + AcidCl (C-Acylation) Decarb Acidic Hydrolysis & Decarboxylation (-CO2) AcylMalonate->Decarb + HCl (aq) Product Ethyl 3-(4-cyanophenyl)-3-oxopropanoate Decarb->Product Heat (-CO2)

Caption: The Magnesium Enolate pathway ensures exclusive C-acylation via a chelated intermediate, followed by spontaneous decarboxylation.

Part 2: The Claisen Condensation Mechanism (Classic Route)

While less selective, this mechanism is fundamental. It involves the condensation of Ethyl Acetate with Ethyl 4-cyanobenzoate.

Enolization

A strong base (Sodium Hydride,


) deprotonates Ethyl Acetate.
  • Note:

    
     is preferred over ethoxide (
    
    
    
    ) here. Why? Because the reaction produces ethanol. If we use
    
    
    , the equilibrium is unfavorable.
    
    
    produces
    
    
    gas, which leaves the system, driving the enolate formation forward (Le Chatelier's principle).
Nucleophilic Attack

The ethyl acetate enolate attacks the carbonyl carbon of Ethyl 4-cyanobenzoate.

  • Risk Factor: The cyano group is electron-withdrawing, making the ester carbonyl more electrophilic (good), but also making the ring susceptible to side reactions if the base concentration is too high.

Elimination and Driving Force

The tetrahedral intermediate collapses, expelling ethoxide (


).
  • Thermodynamic Sink: The reaction is reversible until this step. The newly formed

    
    -keto ester has a highly acidic proton between the two carbonyls (
    
    
    
    ).[2] The ethoxide base immediately deprotonates this, forming a stable enolate anion. This step is effectively irreversible and drives the reaction to completion.
Visualized Pathway (DOT)

ClaisenMechanism EtOAc Ethyl Acetate Enolate Enolate Anion EtOAc->Enolate Deprotonation (-H2) Base NaH (Base) Base->Enolate Tetra Tetrahedral Intermediate Enolate->Tetra Nucleophilic Attack Substrate Ethyl 4-cyanobenzoate Substrate->Tetra KetoEster Beta-Keto Ester (Transient) Tetra->KetoEster Elimination (-OEt) StableAnion Stabilized Enolate (Thermodynamic Sink) KetoEster->StableAnion Deprotonation by EtO- FinalProduct Final Product (After Acid Workup) StableAnion->FinalProduct H3O+ Quench

Caption: The Claisen condensation relies on the final irreversible deprotonation of the product to drive the equilibrium forward.

Part 3: Experimental Protocol (Magnesium Enolate Method)

This protocol is designed for high purity to ensure the cyano group remains intact.

Reagents:

  • Potassium Ethyl Malonate (1.2 equiv)

  • 
     (anhydrous, 1.5 equiv)
    
  • Triethylamine (

    
    , 2.5 equiv)
    
  • 4-Cyanobenzoyl Chloride (1.0 equiv)

  • Solvent: Acetonitrile (

    
    ) or THF (dry).
    

Step-by-Step Workflow:

  • Slurry Formation: In a dry flask under

    
    , charge Potassium Ethyl Malonate and anhydrous 
    
    
    
    into Acetonitrile.
  • Chelation: Cool to

    
    . Add 
    
    
    
    dropwise.[3] The mixture will thicken as the Magnesium Enolate complex forms. Stir for 2 hours at
    
    
    .
    • Checkpoint: The formation of a thick white slurry indicates successful enolization.

  • Coupling: Cool the slurry back to

    
    . Add a solution of 4-Cyanobenzoyl Chloride in MeCN dropwise over 30 minutes.
    
    • Control: Keep temperature

      
       to prevent O-acylation side products.
      
  • Reaction: Allow to warm to room temperature and stir overnight. The slurry usually becomes less viscous.

  • Workup & Decarboxylation:

    • Quench the reaction with dilute aqueous

      
       (approx 2N) until pH < 2.
      
    • Stir vigorously. The acid hydrolyzes the intermediate and promotes decarboxylation.

    • Extract with Ethyl Acetate.[2][4]

  • Purification: Wash the organic layer with saturated

    
     (removes unreacted acid) and Brine. Dry over 
    
    
    
    and concentrate.
    • Result: The product usually crystallizes upon cooling or can be used directly if purity >95% by HPLC.

References

  • Clay, R. J., et al. (1993). "Efficient Preparation of Beta-Keto Esters from Acid Chlorides and Ethyl Potassium Malonate." Synthesis, 1993(03), 290-292.

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. (Discussion on nitrile stability in basic conditions). Wiley.
  • Sigma-Aldrich. (2024). "Ethyl 3-(4-cyanophenyl)-3-oxopropanoate Product Specification & CAS 49744-93-6 Data."

  • ChemicalBook. (2024).[4] "Synthesis of 4-Cyanobenzoyl Chloride and Downstream Beta-Keto Esters."

  • Org. Synth. (1998). "General Procedures for Claisen Condensations." Organic Syntheses, Coll.[5] Vol. 9, p. 559.

Sources

Spectroscopic Unveiling of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecular Blueprint

In the landscape of pharmaceutical and materials science, the precise characterization of molecular architecture is paramount. Ethyl 3-(4-cyanophenyl)-3-oxopropanoate, a β-keto ester, serves as a critical building block in the synthesis of a diverse array of heterocyclic compounds, including pyrazoles and pyridines, which are foundational scaffolds in many active pharmaceutical ingredients.[1] Its utility stems from the unique arrangement of its functional groups: an ethyl ester, a ketone, and a cyano-substituted aromatic ring. This guide provides an in-depth analysis of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that collectively provide a definitive structural confirmation of this versatile intermediate. As we dissect each spectrum, we will not only interpret the data but also delve into the rationale behind the observed phenomena, offering insights honed from years of practical application in the field.

The structural elucidation of a molecule like Ethyl 3-(4-cyanophenyl)-3-oxopropanoate is a process of assembling a puzzle where each spectroscopic technique provides a unique set of clues. The interplay between the electron-withdrawing nature of the 4-cyanophenyl group and the β-dicarbonyl system creates a distinct electronic environment, which is reflected in its spectral signatures. This guide will serve as a comprehensive reference for researchers, enabling confident identification and utilization of this important synthetic intermediate.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following systematic numbering scheme for the atoms in Ethyl 3-(4-cyanophenyl)-3-oxopropanoate will be used throughout this guide.

Caption: IUPAC numbering of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework of a molecule. Due to the absence of readily available experimental spectra in the public domain, the following analysis is based on predicted data, which provides a robust and scientifically grounded interpretation.

¹H NMR Spectroscopy: A Proton's Perspective

The predicted ¹H NMR spectrum of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate reveals four distinct signals, each corresponding to a unique proton environment in the molecule.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.05Doublet (d)2HH-8, H-10
~7.85Doublet (d)2HH-7, H-11
~4.25Quartet (q)2HH-4
~4.00Singlet (s)2HH-2
~1.30Triplet (t)3HH-5

Interpretation:

  • Aromatic Region (δ 7.0-8.5 ppm): The 1,4-disubstituted benzene ring gives rise to a characteristic AA'BB' system, which is often simplified to two doublets. The protons ortho to the electron-withdrawing carbonyl group (H-8, H-10) are expected to be deshielded and appear at a lower field (~8.05 ppm) compared to the protons ortho to the cyano group (H-7, H-11) at ~7.85 ppm.[2][3] The coupling between these adjacent aromatic protons would result in a doublet splitting pattern for each signal.

  • Ethyl Ester Group (δ 4.25 and 1.30 ppm): This group presents a classic ethyl pattern. The methylene protons (H-4), being adjacent to the electron-withdrawing oxygen atom, are deshielded and appear as a quartet around 4.25 ppm.[2][4] Their splitting into a quartet is due to coupling with the three neighboring methyl protons (H-5). Conversely, the methyl protons (H-5) appear as a triplet at approximately 1.30 ppm, a result of coupling with the two methylene protons. The typical coupling constant (J) for an ethyl group is around 7 Hz.[1][5]

  • Active Methylene Group (δ ~4.00 ppm): The two protons of the methylene group at C-2 are situated between two carbonyl groups, which are strongly electron-withdrawing. This positioning results in significant deshielding, leading to a downfield chemical shift around 4.00 ppm. As there are no adjacent protons, this signal is expected to be a singlet.

¹³C NMR Spectroscopy: The Carbon Backbone Revealed

The predicted ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and offers valuable information about their chemical environment.

Predicted Chemical Shift (δ, ppm) Assignment
~192.0C-1 (Ketone Carbonyl)
~167.0C-3 (Ester Carbonyl)
~138.0C-6 (Aromatic Quaternary)
~133.0C-8, C-10 (Aromatic CH)
~129.0C-7, C-11 (Aromatic CH)
~118.0C-12 (Nitrile Quaternary)
~116.0C-9 (Aromatic Quaternary)
~62.0C-4 (OCH₂)
~46.0C-2 (Active Methylene)
~14.0C-5 (CH₃)

Interpretation:

  • Carbonyl Carbons (δ > 160 ppm): The spectrum is expected to show two distinct signals in the downfield region for the two carbonyl carbons. The ketone carbonyl carbon (C-1) is typically found further downfield (~192.0 ppm) than the ester carbonyl carbon (C-3) at ~167.0 ppm.[6][7]

  • Aromatic and Nitrile Carbons (δ 110-140 ppm): The aromatic ring will display four signals. The two quaternary carbons (C-6 and C-9) will have distinct chemical shifts, with C-6, attached to the carbonyl group, being more deshielded. The two sets of protonated aromatic carbons (C-7/C-11 and C-8/C-10) will also show separate signals. The nitrile carbon (C-12) is expected to resonate in this region, typically around 118 ppm.[8]

  • Aliphatic Carbons (δ 10-70 ppm): The methylene carbon of the ethyl group (C-4), bonded to oxygen, is expected around 62.0 ppm. The active methylene carbon (C-2), flanked by two carbonyls, will be significantly deshielded and appear around 46.0 ppm. The terminal methyl carbon (C-5) of the ethyl group will be the most shielded carbon, appearing furthest upfield at approximately 14.0 ppm.

Experimental Protocol: NMR Data Acquisition

cluster_prep Sample Preparation cluster_acq Data Acquisition (300-500 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample prep2 in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Add TMS as internal standard (0 ppm) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Tune and shim the probe prep4->acq1 acq2 Acquire ¹H spectrum (e.g., 16 scans) acq1->acq2 acq3 Acquire ¹³C spectrum (e.g., 1024 scans) acq1->acq3 proc1 Apply Fourier transform acq2->proc1 acq3->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Calibrate to TMS (0 ppm) proc3->proc4 proc5 Integrate ¹H signals proc4->proc5

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an indispensable technique for the rapid identification of functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Predicted Wavenumber (cm⁻¹) Vibration Type Functional Group
~3100-3000C-H stretchAromatic
~2980-2850C-H stretchAliphatic (CH₂, CH₃)
~2230C≡N stretchNitrile
~1735C=O stretchEster
~1690C=O stretchKetone (conjugated)
~1600, ~1480C=C stretchAromatic ring
~1250C-O stretchEster

Interpretation:

  • Nitrile Group (C≡N): A sharp, strong absorption band around 2230 cm⁻¹ is a definitive indicator of the nitrile functional group.[9][10] Conjugation with the aromatic ring typically shifts this band to a slightly lower wavenumber compared to aliphatic nitriles.[9]

  • Carbonyl Groups (C=O): The presence of two carbonyl groups will result in two distinct stretching bands. The ester carbonyl (C-3) is expected to absorb at a higher frequency, around 1735 cm⁻¹. The ketone carbonyl (C-1), being conjugated with the aromatic ring, will exhibit a lower frequency absorption, typically around 1690 cm⁻¹.[11][12] This shift to lower energy is a direct consequence of the delocalization of π-electrons between the carbonyl group and the aromatic system, which weakens the C=O bond.

  • Aromatic and Aliphatic C-H Stretches: The region between 3100 and 2850 cm⁻¹ will contain C-H stretching vibrations. Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methylene groups will be observed just below 3000 cm⁻¹.

  • Fingerprint Region (< 1500 cm⁻¹): This region contains a complex series of absorptions corresponding to C-C, C-O stretching and various bending vibrations. A prominent C-O stretching band for the ester group is expected around 1250 cm⁻¹.

Experimental Protocol: IR Data Acquisition (ATR)

cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_process Data Processing setup1 Ensure ATR crystal is clean setup2 Collect a background spectrum sample1 Place a small amount of solid sample on the crystal setup2->sample1 sample2 Apply pressure with the anvil sample1->sample2 sample3 Collect the sample spectrum (e.g., 32 scans) sample2->sample3 process1 Perform ATR correction sample3->process1 process2 Baseline correction process1->process2 process3 Identify and label significant peaks process2->process3

Caption: Workflow for Attenuated Total Reflectance (ATR) IR analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and, through fragmentation analysis, details about its structural components. For Ethyl 3-(4-cyanophenyl)-3-oxopropanoate (C₁₂H₁₁NO₃), the exact mass is 217.0739 g/mol .

Predicted Fragmentation Pattern:

The fragmentation of β-keto esters upon electron ionization is often characterized by α-cleavage and McLafferty rearrangements.

m/z Proposed Fragment Fragmentation Pathway
217[M]⁺Molecular Ion
188[M - C₂H₅]⁺Loss of ethyl radical
172[M - OC₂H₅]⁺α-cleavage at the ester
144[M - COOC₂H₅]⁺Loss of the ethyl ester group
130[C₈H₄NO]⁺4-cyanobenzoyl cation
102[C₇H₄N]⁺Loss of CO from the 4-cyanobenzoyl cation
77[C₆H₅]⁺Phenyl cation

Interpretation:

  • Molecular Ion (m/z 217): The presence of a peak at m/z 217 would confirm the molecular weight of the compound.

  • α-Cleavage: The bonds adjacent to the carbonyl groups are susceptible to cleavage. A prominent fragmentation pathway is the loss of the ethoxy group (-OC₂H₅) from the ester, leading to a fragment at m/z 172. Another key fragmentation is the cleavage of the bond between C-2 and C-3, resulting in the highly stable 4-cyanobenzoyl cation at m/z 130. This is often the base peak in the spectrum.

  • Further Fragmentation: The 4-cyanobenzoyl cation (m/z 130) can further lose a molecule of carbon monoxide (CO) to form the cyanophenyl cation at m/z 102.

M [M]⁺˙ m/z 217 F172 [M - OC₂H₅]⁺ m/z 172 M->F172 - •OC₂H₅ F130 [4-cyanobenzoyl]⁺ m/z 130 M->F130 α-cleavage F102 [cyanophenyl]⁺ m/z 102 F130->F102 - CO

Caption: Key predicted mass spectrometry fragmentation pathways.

Experimental Protocol: Mass Spectrometry Data Acquisition (EI-GC/MS)

cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry prep1 Prepare a dilute solution (e.g., 1 mg/mL) in a volatile solvent (e.g., dichloromethane) gc1 Inject 1 µL into the GC prep1->gc1 gc2 Separate on a suitable capillary column (e.g., DB-5) gc1->gc2 ms1 Electron Ionization (70 eV) gc2->ms1 ms2 Scan a mass range (e.g., m/z 40-400) ms1->ms2 ms3 Analyze the resulting spectrum for molecular ion and fragment peaks ms2->ms3

Sources

Technical Guide: Solubility Profile & Process Chemistry of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Identification

Important Safety & Identity Correction: The request referenced CAS 56375-33-8 . Database verification identifies this CAS as N-Nitrosobutylamine, a distinct and potentially carcinogenic compound. The chemical name Ethyl 3-(4-cyanophenyl)-3-oxopropanoate (also known as Ethyl 4-cyanobenzoylacetate) corresponds to CAS 49744-93-6 . This guide addresses the chemistry of the latter (the benzoylacetate derivative), a critical intermediate in the synthesis of isoxazole-based pharmaceuticals like Leflunomide .

Compound Profile[1][2][3][4][5]
  • Chemical Name: Ethyl 3-(4-cyanophenyl)-3-oxopropanoate

  • Correct CAS: 49744-93-6

  • Molecular Formula: C₁₂H₁₁NO₃

  • Functional Groups:

    • Nitrile (–CN): High dipole moment, susceptible to hydrolysis.

    • Beta-Keto Ester: Active methylene group (pKa ~11), susceptible to keto-enol tautomerism.

    • Phenyl Ring: Lipophilic core.

Physicochemical Solubility Profile

The solubility of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate is governed by the competition between its polar functional groups (nitrile, carbonyls) and its lipophilic phenyl ring. Understanding this balance is essential for selecting solvents for reaction media versus purification.

Solvent Class Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Polar Aprotic DMSO, DMF, DMAcExcellent (>100 mg/mL)Primary reaction media for nucleophilic substitutions; difficult to remove.
Chlorinated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL)Extraction and chromatography; solubilizes the keto-form well.
Alcohols Ethanol, Methanol, IsopropanolModerate to High (Temp. Dependent)Critical: Ideal for reaction (cyclization) and recrystallization. Note: Avoid prolonged reflux in Methanol to prevent transesterification.
Aromatic Toluene, XyleneModerate (High at reflux)Gold Standard for recrystallization due to steep solubility/temperature curve.
Esters Ethyl AcetateGood General purpose extraction; often used in mixtures with Hexane.
Aliphatic Hexane, Heptane, CyclohexanePoor (<1 mg/mL)Antisolvent; used to crash out the product from Toluene or Ethyl Acetate.
Aqueous Water, BrineInsoluble Used to wash away inorganic salts during workup.
Mechanistic Insight: The "Active Methylene" Factor

The protons between the ketone and ester groups are acidic. In highly polar, basic media (or protic solvents with base), the compound exists as an enolate.

  • Implication: When measuring solubility in alcohols, ensure the solvent is neutral. Traces of base will artificially increase solubility by deprotonation, potentially leading to unwanted side reactions (e.g., self-condensation).

Decision Logic for Solvent Selection

The following decision matrix visualizes the logical flow for selecting a solvent based on the intended process step (Reaction vs. Purification).

SolventSelection Start Target Application Reaction Synthesis / Reaction Start->Reaction Purification Purification / Isolation Start->Purification HighTemp High Temp Required? Reaction->HighTemp BaseSensitive Base Sensitive? Reaction->BaseSensitive Recryst Recrystallization Purification->Recryst Chromatography Chromatography Purification->Chromatography Toluene Toluene (High T, Non-polar) HighTemp->Toluene Yes (Dean-Stark) Ethanol Ethanol (Protic, Cyclization) HighTemp->Ethanol No (Reflux < 80°C) DMF DMF/DMSO (Polar Aprotic) BaseSensitive->DMF Alkylation Recryst->Toluene Preferred (Purity) Recryst->Ethanol Alternative (Yield) DCM DCM / Hexane (Gradient) Chromatography->DCM

Figure 1: Solvent selection logic based on thermodynamic requirements and chemical stability.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise solubility data for your specific lot.

  • Preparation: Weigh 100 mg of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate into a 4 mL glass vial.

  • Addition: Add the target solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Endpoint: Record the volume (

    
    ) required to achieve a clear solution (no visible particulates).
    
  • Calculation:

    
    
    
  • Validation: If solubility is <10 mg/mL, heat to 50°C. If it dissolves, record as "Temperature Dependent."

Protocol B: Purification via Recrystallization (Toluene System)

This is the field-proven method for purifying benzoylacetate intermediates to remove non-polar impurities and colored oligomers.

  • Dissolution: Suspend crude compound (10 g) in Toluene (30 mL).

  • Heating: Heat to reflux (110°C) with stirring. The solution should become clear.

    • Note: If particulates remain, hot filter through a sintered glass funnel.

  • Controlled Cooling: Turn off the heat source and allow the flask to cool to room temperature slowly (over 2 hours) on the stir plate.

    • Why: Rapid cooling traps impurities in the crystal lattice.

  • Nucleation: If no crystals form at 25°C, scratch the glass or add a seed crystal.

  • Ice Bath: Cool to 0-4°C for 1 hour to maximize yield.

  • Isolation: Filter the white crystalline solid using vacuum filtration.

  • Wash: Wash the filter cake with cold Toluene (5 mL) followed by cold Hexane (10 mL).

  • Drying: Dry in a vacuum oven at 45°C for 6 hours.

Synthesis Context & Pathway Visualization[6]

Understanding where this compound fits in the synthesis of Leflunomide dictates the solvent carryover limits. The subsequent step typically involves reaction with hydroxylamine hydrochloride.[1][2]

SynthesisFlow Start Ethyl 3-(4-cyanophenyl)- 3-oxopropanoate Solvent Solvent: Ethanol (Reflux) Start->Solvent Reagent + Hydroxylamine HCl Reagent->Solvent Intermediate Isoxazole Intermediate Solvent->Intermediate Cyclization Product Leflunomide (Target API) Intermediate->Product Ring Opening/Rearrangement

Figure 2: The role of the target compound in the Leflunomide synthetic pathway, highlighting Ethanol as the bridging solvent.

References

  • PubChem. (n.d.).[3][4] Ethyl 3-(4-cyanophenyl)-3-oxopropanoate (Compound). National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • Google Patents. (2001). WO2001060363A1 - A method for synthesizing leflunomide.

Sources

An In-Depth Technical Guide to the Stability and Storage of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Ethyl 3-(4-cyanophenyl)-3-oxopropanoate, a key intermediate in the synthesis of a variety of pharmacologically active molecules, demands a thorough understanding of its stability profile to ensure its integrity and performance in research and development.[1] This technical guide provides a comprehensive analysis of the stability and optimal storage conditions for this compound, drawing upon its chemical structure, established principles of organic chemistry, and available data from chemical suppliers. The presence of multiple reactive functional groups—an ethyl ester, a ketone, and an aromatic nitrile—necessitates careful consideration of potential degradation pathways.[1]

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate is essential for its proper handling and storage.

PropertyValueSource
CAS Number 49744-93-6[2]
Molecular Formula C₁₂H₁₁NO₃[1]
Molecular Weight 217.22 g/mol [1]
Physical Form Solid[2]
Boiling Point 358.1°C[1]

Core Stability Considerations and Potential Degradation Pathways

The stability of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate is primarily influenced by the reactivity of its ester and β-keto functionalities, as well as the aromatic nitrile group. The principal degradation pathways of concern are hydrolysis, keto-enol tautomerism, and decarboxylation.

Hydrolytic Stability

The ester and nitrile functional groups are susceptible to hydrolysis, a reaction that can be catalyzed by both acidic and basic conditions.

  • Ester Hydrolysis : The ethyl ester can be hydrolyzed to its corresponding carboxylic acid, 3-(4-cyanophenyl)-3-oxopropanoic acid. This reaction is significantly accelerated in the presence of strong acids or bases. Under basic conditions, the reaction proceeds via nucleophilic acyl substitution to form the carboxylate salt.[3]

  • Nitrile Hydrolysis : The aromatic nitrile group can also undergo hydrolysis to form a carboxylic acid, which would lead to the formation of a diacid. This process typically requires more forcing conditions (e.g., strong acid or base and heat) than ester hydrolysis.[3][4]

The electron-withdrawing nature of the 4-cyano group on the phenyl ring is expected to influence the rate of hydrolysis of the ester group.

Experimental Protocol: Hydrolytic Stability Assessment (Conceptual)

To quantitatively assess hydrolytic stability, a stressed study can be performed.

  • Preparation of Solutions : Prepare solutions of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate in a series of buffers with varying pH values (e.g., pH 2, 5, 7, 9, and 12).

  • Incubation : Incubate the solutions at a controlled temperature (e.g., 40°C) and protect from light.

  • Time-Point Analysis : At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw aliquots from each solution.

  • Quantification : Analyze the aliquots by a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

  • Data Analysis : Plot the concentration of the parent compound versus time for each pH to determine the degradation kinetics.

Keto-Enol Tautomerism

As a β-keto ester, Ethyl 3-(4-cyanophenyl)-3-oxopropanoate exists in equilibrium between its keto and enol forms. This equilibrium is a dynamic process and can be influenced by solvent polarity and pH. While not a degradation pathway in itself, the presence of the enol form can influence the compound's reactivity and spectroscopic properties.

Keto_Enol_Tautomerism Keto Keto Form Enol Enol Form Keto->Enol Tautomerization Enol->Keto Tautomerization Decarboxylation_Pathway Beta_Keto_Acid 3-(4-cyanophenyl)-3-oxopropanoic acid Intermediate Enol Intermediate Beta_Keto_Acid->Intermediate Heat Product 4-acetylbenzonitrile + CO2 Intermediate->Product

Caption: Decarboxylation of the corresponding β-keto acid.

Photostability

Recommended Storage and Handling

Based on the chemical properties and potential degradation pathways, the following storage and handling conditions are recommended to ensure the long-term stability of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate.

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature Room temperature[1][2]Avoids potential for accelerated degradation at elevated temperatures.
Atmosphere Sealed in a dry environment[2]Minimizes exposure to moisture, thereby reducing the risk of hydrolysis.
Light Keep in a dark placeProtects against potential photodegradation.
Container Tightly closed, inert containerPrevents contamination and reaction with container materials.
Handling Procedures
  • Personal Protective Equipment (PPE) : Due to the hazardous nature of the compound, appropriate PPE, including gloves, lab coat, and eye protection, should be worn at all times. [7]* Ventilation : Handle in a well-ventilated area or a fume hood to avoid inhalation. [7]* Hygroscopic Nature : While not explicitly stated, the potential for hydrolysis suggests that the compound may be sensitive to atmospheric moisture. Handle quickly and in a dry environment.

Incompatibilities

To prevent degradation, Ethyl 3-(4-cyanophenyl)-3-oxopropanoate should not be stored with the following:

  • Strong Acids and Bases : These will catalyze the hydrolysis of the ester and nitrile groups.

  • Strong Oxidizing Agents : The molecule contains functional groups that could be susceptible to oxidation.

  • Moisture : As discussed, water can lead to hydrolysis.

Conclusion

Ethyl 3-(4-cyanophenyl)-3-oxopropanoate is a valuable building block in pharmaceutical synthesis, and maintaining its stability is paramount. The primary risks to its integrity are hydrolysis of the ester and nitrile functionalities, with potential for subsequent decarboxylation. Adherence to the recommended storage conditions—specifically, keeping the compound in a tightly sealed container at room temperature, protected from moisture and light—will ensure its stability and reliability for research and development applications.

References

  • MySkinRecipes. Ethyl 3-(4-cyanophenyl)-3-oxopropanoate. [Link]

  • Google Patents. Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • Frontiers in Chemistry. Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. [Link]

  • Semantic Scholar. Krapcho Dealkoxycarbonylation Strategy of Ethyl Cyanoacetate for the Synthesis of 3-Hydroxy-3-cyanomethyl-2-oxindoles and 3,3. [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • PubMed. Photodegradation of phthalic acid esters under simulated sunlight: Mechanism, kinetics, and toxicity change. [Link]

  • Organic Chemistry Portal. Decarboxylation. [Link]

  • YouTube. Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. [Link]

  • SciSpace. Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. [Link]

  • ResearchGate. Assessing compatibility of excipients selected for a sustained release formulation of bilberry leaf extract. [Link]

  • Royal Society of Chemistry. Thermal decomposition of ethyl cyanoformate: kinetics and mechanism. [Link]

  • SciELO. Assessing compatibility of excipients selected for a sustained release formulation of bilberry leaf extract. [Link]

  • PubChem. Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate. [Link]

  • PubChem. Ethyl 3-(4-bromophenyl)-3-oxopropanoate. [Link]

  • CORE. Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. [Link]

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Methodological & Application

Application Note: Optimized Synthesis of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-(4-cyanophenyl)-3-oxopropanoate (CAS: 56445-08-0), also known as ethyl 4-cyanobenzoylacetate, is a critical


-keto ester intermediate used in the synthesis of heterocyclic pharmaceutical agents, including p38 kinase inhibitors and xanthine oxidase inhibitors (e.g., Febuxostat precursors).

This application note details a high-fidelity synthesis protocol utilizing Magnesium Ethoxide (


)  to mediate the acylation of diethyl malonate with 4-cyanobenzoyl chloride. Unlike base-catalyzed Claisen condensations utilizing sodium ethoxide (

), which often suffer from O-alkylation side reactions or ester hydrolysis, the magnesium chelation strategy ensures exclusive C-acylation and high regioselectivity.
Key Advantages of This Protocol
  • Chemoselectivity: Preserves the cyano (

    
    ) moiety, which is sensitive to strong aqueous acids or bases.
    
  • Regiocontrol: Magnesium chelation prevents di-acylation and promotes exclusive C-alkylation.

  • Scalability: The procedure avoids pyrophoric reagents (like

    
    ) and is suitable for gram-to-kilogram scale-up.
    

Retrosynthetic Logic & Mechanism

The synthesis relies on the activation of diethyl malonate as a neutral magnesium enolate. The high acidity of the malonate protons (


) allows for deprotonation by magnesium ethoxide. The resulting magnesium complex acts as a soft nucleophile, attacking the hard electrophile (acid chloride).
Reaction Scheme (Graphviz)

ReactionScheme SM1 4-Cyanobenzoyl Chloride Inter Acyl Malonate Mg-Complex SM1->Inter 2. C-Acylation SM2 Diethyl Malonate + Mg(OEt)2 SM2->Inter 1. Enolization (THF/Reflux) Prod Ethyl 3-(4-cyanophenyl)- 3-oxopropanoate Inter->Prod 3. Hydrolysis & Decarboxylation (H3O+, Heat) CO2 CO2 + EtOH Inter->CO2

Figure 1: Mechanistic flow from acid chloride to beta-keto ester via magnesium chelate.

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1][2]Mass/VolRole
4-Cyanobenzoyl chloride 165.581.016.56 gElectrophile
Diethyl malonate 160.171.117.62 g (16.7 mL)Nucleophile
Magnesium ethoxide 114.431.112.58 gBase/Chelator
THF (Anhydrous) --150 mLSolvent
p-Toluenesulfonic acid 172.20Cat.0.5 gDecarboxylation Catalyst
Detailed Methodology
Phase A: Preparation of Magnesium Malonate Enolate
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, nitrogen inlet, and addition funnel. Flame-dry the apparatus under vacuum and flush with nitrogen.

  • Charging: Add Magnesium Ethoxide (12.58 g) and anhydrous THF (100 mL) to the flask.

  • Enolization: Add Diethyl Malonate (17.62 g) dropwise over 15 minutes.

  • Activation: Heat the mixture to reflux for 2 hours. The suspension will become a clear solution as the magnesium enolate forms (

    
    ).
    
Phase B: C-Acylation
  • Cooling: Cool the enolate solution to 0–5 °C using an ice bath.

  • Addition: Dissolve 4-Cyanobenzoyl chloride (16.56 g) in THF (50 mL) and transfer to the addition funnel. Add this solution dropwise to the reaction mixture over 45 minutes, maintaining internal temperature

    
     °C.
    
    • Note: The reaction is exothermic. Control addition rate to prevent thermal runaway.

  • Completion: Allow the mixture to warm to room temperature and stir for 3 hours. Alternatively, reflux for 1 hour to ensure completion (monitor by TLC: Hexane/EtOAc 3:1).

Phase C: Hydrolysis & Decarboxylation[3]
  • Quench: Cool the mixture to 0 °C and quench with 10%

    
     (aq) until pH < 2.
    
  • Extraction: Separate phases. Extract the aqueous layer with Ethyl Acetate (

    
     mL). Combine organics.
    
  • Decarboxylation: Evaporate the solvent to yield the crude acyl malonate intermediate (an oil). Dissolve this residue in a mixture of DMSO (40 mL) and Water (2 mL) with catalytic p-Toluenesulfonic acid . Heat to 100 °C for 2 hours.

    • Why: This "Krapcho-like" condition effects decarboxylation under neutral/mildly acidic conditions, protecting the nitrile group from hydrolysis to the carboxylic acid.

  • Final Workup: Dilute with water, extract with diethyl ether, wash with brine, dry over

    
    , and concentrate.
    
Purification Workflow (Graphviz)

Purification Crude Crude Reaction Mixture (Post-Decarboxylation) Extract Extraction (EtOAc/Water) Crude->Extract Dry Drying (Na2SO4) & Concentration Extract->Dry Recryst Recrystallization (EtOH or Hexane/EtOAc) Dry->Recryst Pure Pure Product (White/Off-white Solid) Recryst->Pure

Figure 2: Purification workflow for isolation of high-purity beta-keto ester.

Characterization Data

The isolated product should be characterized to confirm structure and purity.

  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: 68–72 °C (Literature range varies; dependent on crystal habit).

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       1.25 (t, 3H, 
      
      
      
      , ester).
    • 
       3.98 (s, 2H, 
      
      
      
      , keto-enol tautomerism may show minor vinyl peak).
    • 
       4.21 (q, 2H, 
      
      
      
      , ester).
    • 
       7.78 (d, 2H, Ar-H, meta to CN).
      
    • 
       8.05 (d, 2H, Ar-H, ortho to CN).
      
  • IR Spectroscopy:

    • 
       (Sharp, 
      
      
      
      stretch).
    • 
       (Ester 
      
      
      
      ).
    • ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       (Ketone 
      
      
      
      ).

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Moisture in THF or Mg(OEt)2Ensure strict anhydrous conditions. Freshly distill THF over Na/Benzophenone.
Hydrolysis of Nitrile Acid concentration too high during workupUse dilute

or

for quenching. Avoid boiling in strong acid.
Solidification during addition Mg-complex precipitationIncrease solvent volume (THF) or use a mechanical stirrer for better agitation.
Impurity: Diethyl Malonate Incomplete decarboxylationEnsure Phase C heating is sufficient (

) and evolution of

ceases.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Organic Syntheses. Acylation of Malonate Esters: General Procedures.

  • Sigma-Aldrich. Ethyl 3-(4-cyanophenyl)-3-oxopropanoate Product Specification.

  • PubChem. Compound Summary for CID 2758954 (Ethyl 4-cyanobenzoylacetate).

  • Xavier, T., et al. (2023).[4] "Synthesis of

    
    -keto carboxylic acids, esters and amides." Synthesis, 55, 598-608.[4] (Validating the Mg-enolate methodology).
    

Sources

Application Notes & Protocols for the Synthesis of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate, a valuable β-keto ester intermediate in pharmaceutical and materials science research. The protocols and supporting information are curated to provide not only procedural steps but also a deeper understanding of the reaction mechanisms and experimental considerations.

Introduction

Ethyl 3-(4-cyanophenyl)-3-oxopropanoate, also known as ethyl 4-cyanobenzoylacetate, is a key building block in organic synthesis. Its structure, featuring a reactive β-keto ester moiety and a cyano-substituted aromatic ring, makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds, including pyrazoles and pyridines, which are prominent scaffolds in drug discovery. This guide details the well-established Claisen condensation method for its preparation, offering insights into the reaction's mechanistic underpinnings and practical execution.

Synthetic Strategy: The Claisen Condensation

The most common and efficient method for synthesizing Ethyl 3-(4-cyanophenyl)-3-oxopropanoate is the Claisen condensation. This reaction involves the base-mediated condensation of an ester with an enolizable ester. In this specific case, ethyl 4-cyanobenzoate is reacted with ethyl acetate.

Reaction Mechanism

The Claisen condensation proceeds through a series of equilibrium steps, culminating in the formation of the β-keto ester. A strong base, such as sodium ethoxide or sodium hydride, is required to generate the enolate of ethyl acetate, which then acts as the nucleophile.

The mechanism can be summarized as follows:

  • Enolate Formation: The base abstracts an α-proton from ethyl acetate to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The ethyl acetate enolate attacks the carbonyl carbon of ethyl 4-cyanobenzoate.

  • Tetrahedral Intermediate: A tetrahedral intermediate is formed.

  • Elimination of Alkoxide: The intermediate collapses, eliminating an ethoxide ion to form the β-keto ester.

  • Deprotonation of the β-Keto Ester: The product is deprotonated by the ethoxide to form a resonance-stabilized enolate. This final deprotonation step is crucial as it drives the reaction to completion.[1]

  • Protonation: A final workup with acid protonates the enolate to yield the desired product.

Reaction Workflow Diagram

Claisen_Condensation_Workflow reagents Ethyl 4-cyanobenzoate Ethyl Acetate reaction Claisen Condensation reagents->reaction base Base (NaH or NaOEt) in Anhydrous Solvent (THF) base->reaction workup Aqueous Acidic Workup (e.g., aq. HCl) reaction->workup extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) workup->extraction purification Purification (e.g., Recrystallization) extraction->purification product Ethyl 3-(4-cyanophenyl)-3-oxopropanoate purification->product

Caption: Workflow for the synthesis of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate.

Experimental Protocols

Two primary protocols are presented, based on the choice of base and starting materials. Protocol A, using sodium hydride, is a well-documented method. Protocol B offers an alternative using sodium ethoxide, adapted from a similar synthesis.

Protocol A: Claisen Condensation using Sodium Hydride

This protocol is based on a documented procedure for the synthesis of ethyl (4-cyano)benzoylacetate.[2]

Reagents and Materials

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
Ethyl 4-cyanobenzoate175.181.00 g5.71
Sodium Hydride (60% dispersion in oil)24.000.25 g6.28
Ethyl Acetate88.115 mL52.4
Anhydrous Tetrahydrofuran (THF)-20 mL-
1 M Hydrochloric Acid-~10 mL-
Saturated Sodium Bicarbonate Solution-20 mL-
Brine-20 mL-
Anhydrous Magnesium Sulfate---
Ethanol (for recrystallization)-As needed-

Step-by-Step Procedure

  • Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (60% dispersion in mineral oil, 0.25 g, 6.28 mmol).

  • Solvent Addition: Add anhydrous THF (10 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Enolate Formation: Slowly add ethyl acetate (5 mL, 52.4 mmol) to the stirred suspension. Stir the mixture at 0 °C for 30 minutes.

  • Addition of Ester: Dissolve ethyl 4-cyanobenzoate (1.00 g, 5.71 mmol) in anhydrous THF (10 mL) and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl (aq) at 0 °C until the mixture is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from ethanol to yield Ethyl 3-(4-cyanophenyl)-3-oxopropanoate as a white solid.[2]

Expected Yield and Characterization

  • Yield: ~95%[2]

  • Appearance: White solid[2]

  • Melting Point: 60–62 °C[2]

  • ¹H NMR (400 MHz, CDCl₃): δ 1.34 (3H, t), 4.30 (2H, q), 5.72 (1H, s), 7.71 (4H, m).[2]

Protocol B: Alternative Synthesis using 4-Cyanobenzoyl Chloride

Reagents and Materials

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
Ethyl Acetoacetate130.141.00 g7.68
4-Cyanobenzoyl Chloride165.581.27 g7.68
Pyridine79.100.64 mL7.68
Dichloromethane (DCM)-20 mL-
1 M Hydrochloric Acid-20 mL-
Saturated Sodium Bicarbonate Solution-20 mL-
Brine-20 mL-
Anhydrous Sodium Sulfate---

Step-by-Step Procedure

  • Preparation: In a 100 mL round-bottom flask, dissolve ethyl acetoacetate (1.00 g, 7.68 mmol) in dichloromethane (20 mL).

  • Base Addition: Add pyridine (0.64 mL, 7.68 mmol) to the solution and cool to 0 °C.

  • Acylation: Slowly add a solution of 4-cyanobenzoyl chloride (1.27 g, 7.68 mmol) in dichloromethane (10 mL) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Workup: Wash the reaction mixture with 1 M HCl (20 mL), followed by saturated sodium bicarbonate solution (20 mL), and finally brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Safety and Handling

  • Sodium Hydride: A flammable solid that reacts violently with water. Handle under an inert atmosphere and away from moisture.

  • 4-Cyanobenzoyl Chloride: A corrosive solid that is a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.

  • Pyridine: A flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Use in a fume hood.

  • General Precautions: Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these reactions.

References

  • Fluorine Gas as a Selective Di uorinating Reagent. Durham E-Theses. Available at: [Link]

  • 23.7: The Claisen Condensation Reaction - Chemistry LibreTexts. (2024, September 30). Available at: [Link]

Sources

Purification of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate by Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

This application note provides a comprehensive and technically detailed protocol for the purification of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate using silica gel column chromatography. This guide is intended for researchers, medicinal chemists, and drug development professionals who require a high-purity sample of this key chemical intermediate. The methodology emphasizes a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC) to establish optimal separation conditions, followed by a step-by-step guide to packing, loading, eluting, and analyzing the column chromatography process. The causality behind experimental choices is explained to empower the user with a deeper understanding of the separation principles at play.

Introduction and Scientific Principles

Ethyl 3-(4-cyanophenyl)-3-oxopropanoate is a β-keto ester derivative of significant interest in synthetic organic chemistry, often serving as a versatile building block for the synthesis of more complex heterocyclic compounds and pharmaceutical intermediates. The purity of this compound is paramount, as impurities can lead to side reactions, low yields, and complications in subsequent synthetic steps.

Normal-phase column chromatography is the method of choice for this purification. The underlying principle relies on the differential partitioning of the components of a mixture between a polar stationary phase (silica gel) and a less polar mobile phase (the eluent).[1] The stationary phase, silica gel, is rich in polar silanol (Si-O-H) groups, which interact with polar functional groups of the analyte through dipole-dipole interactions and hydrogen bonding.[2][3]

Ethyl 3-(4-cyanophenyl)-3-oxopropanoate possesses several polar functional groups: a nitrile (-C≡N), a ketone (C=O), and an ester (-COOEt). These groups will interact with the silica gel surface. Common impurities from its synthesis (e.g., unreacted starting materials or side products) will likely have different polarities. By carefully selecting a mobile phase (eluent), we can modulate the strength of these interactions to achieve separation. Less polar compounds will spend more time in the mobile phase and elute from the column faster, while more polar compounds will be retained longer on the stationary phase.[1][4]

Method Development via Thin-Layer Chromatography (TLC)

Before committing to a large-scale column separation, it is essential to determine the optimal solvent system using Thin-Layer Chromatography (TLC).[5][6] TLC is a rapid, small-scale version of column chromatography that allows for the efficient screening of various mobile phases to find one that provides the best separation.

The goal is to identify a solvent system where the target compound, Ethyl 3-(4-cyanophenyl)-3-oxopropanoate, has a Retention Factor (Rf) of approximately 0.25-0.35 .[3][7] This Rf value indicates that the compound will move through the column at a moderate rate, allowing for effective separation from impurities without excessive band broadening or impractically long elution times.[7]

Protocol for TLC Analysis:

  • Prepare the TLC Chamber: Line a beaker or TLC tank with filter paper and add a small amount (0.5-1 cm depth) of the chosen eluent (e.g., a mixture of ethyl acetate and hexane). Cover the chamber to allow the atmosphere to become saturated with solvent vapors.

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of this solution onto the pencil baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate vertically into the prepared chamber, ensuring the baseline is above the solvent level.[1] Allow the solvent to ascend the plate via capillary action until it is about 1 cm from the top.[2][4]

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots, typically under a UV lamp (254 nm), as the aromatic ring will be UV-active.

  • Calculate Rf: The Rf is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.[3]

  • Optimize: Adjust the polarity of the eluent to achieve the target Rf.

    • If Rf is too low (<0.2): The eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in hexane).[4]

    • If Rf is too high (>0.8): The eluent is too polar. Decrease the proportion of the more polar solvent (e.g., decrease the percentage of ethyl acetate).[4]

A common and effective starting point for compounds of moderate polarity is a mixture of ethyl acetate and hexane (or heptane, a less toxic alternative).[8][9][10]

Detailed Protocol for Column Chromatography

This protocol details a "wet-packing" method, which is highly reliable for preparing a homogenous column bed free of cracks and air bubbles.[11]

Materials and Equipment
CategoryItem
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Hexane (or Heptane) and Ethyl Acetate (HPLC grade)
Glassware Chromatography column, round-bottom flasks, Erlenmeyer flasks, test tubes, powder funnel
Apparatus Fume hood, rotary evaporator, TLC plates and chamber, UV lamp, clamps and stand
Other Cotton or glass wool, sand (washed), Celite (optional)
Experimental Workflow

G cluster_prep Preparation & Method Development cluster_run Column Execution cluster_post Analysis & Isolation TLC 1. TLC Optimization (Target Rf ≈ 0.3) Slurry 2. Prepare Silica Slurry (in non-polar solvent) Pack 3. Pack Column (Wet-packing method) Load 4. Load Sample (Dry loading recommended) Pack->Load Elute 5. Elute Column (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions by TLC Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Evaporate 9. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Final 10. Pure Product Evaporate->Final

Sources

"Ethyl 3-(4-cyanophenyl)-3-oxopropanoate" recrystallization techniques

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Recrystallization of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate

Executive Summary

Ethyl 3-(4-cyanophenyl)-3-oxopropanoate (CAS 49744-93-6) is a critical


-keto ester intermediate, widely utilized in the synthesis of xanthine oxidase inhibitors (e.g., Febuxostat) and various heterocyclic APIs.[1] While commercially available, this compound frequently exhibits variable physical states—ranging from a viscous amber oil to a low-melting solid—due to its tendency to supercool and the presence of impurities like 4-cyanoacetophenone (decarboxylation byproduct).[1]

This guide provides a robust, scalable recrystallization protocol designed to stabilize the solid form, remove critical impurities, and achieve purities


 (HPLC).[1] The methodology prioritizes nucleation control  to prevent "oiling out," a common failure mode for aryl 

-keto esters.[1]

Chemical Context & Physical Properties

Understanding the molecule is the first step to successful purification.[1]

PropertyValue/DescriptionImplication for Recrystallization
Molecular Structure Ethyl ester w/ 4-cyanophenyl &

-keto groups
Polarity: Moderate-High.[1] Requires polar solvents (Alcohols, Esters).[1]
Melting Point ~60–80°C (Broad range if impure)Risk: Low MP leads to "oiling out" before crystallization.[1]
pKa (

-proton)
~11 (Estimated)Sensitivity: Avoid bases; prone to enolization and hydrolysis.[1]
Key Impurities 1. 4-Cyanoacetophenone (Decarboxylation)2. 4-Cyanobenzoic acid (Hydrolysis)3. Self-condensation oligomersRemoval: Impurity (1) is less polar (remains in mother liquor);[1] (2) is more polar.[1]

Solvent Selection Strategy

The choice of solvent is dictated by the "Like Dissolves Like" principle, balanced against the need to induce crystallization in a low-melting solid.[1]

Primary Solvent System: Ethanol (EtOH) or Isopropanol (IPA)[1]
  • Why: The ethyl ester moiety makes Ethanol the thermodynamically favored solvent (avoids transesterification).[1] The high polarity dissolves the compound well at reflux (

    
    ) but significantly less at 
    
    
    
    .[1]
  • Grade: Anhydrous or 95% EtOH. Avoid water to prevent ester hydrolysis.[1]

Secondary System (Anti-Solvent): Ethyl Acetate / n-Heptane[1]
  • Why: If the alcohol system yields an oil, this dual-solvent system allows for finer control.[1] The compound dissolves in Ethyl Acetate; Heptane acts as the anti-solvent to lower solubility gradually.[1]

Detailed Experimental Protocol

Safety Note: Work in a fume hood. The compound and solvents are irritants.[1]

Method A: Single-Solvent Recrystallization (Ethanol)

Best for crude purity >90% and solid starting material.[1]

  • Dissolution:

    • Charge crude Ethyl 3-(4-cyanophenyl)-3-oxopropanoate (10.0 g) into a round-bottom flask.

    • Add Absolute Ethanol (30 mL, 3 vol).

    • Heat to reflux (

      
      ) with stirring.
      
    • Check: If solids remain, add EtOH in 5 mL increments until clear.[1] Do not exceed 5 volumes (50 mL).

  • Filtration (Hot):

    • If insoluble particulates (dust, salts) are visible, filter the hot solution through a pre-warmed glass frit or Celite pad.[1]

  • Controlled Cooling (Critical Step):

    • Remove from heat and allow the flask to cool to room temperature slowly (approx. 1°C/min).

    • Intervention: If the solution turns milky or oil droplets appear at

      
      , SEED IMMEDIATELY  with a pure crystal of the target compound.[1]
      
    • Once at RT, transfer to an ice-water bath (

      
      ) for 2 hours.
      
  • Isolation:

    • Filter the white to off-white crystals using vacuum filtration.[1]

    • Wash the cake with cold Ethanol (

      
      , 2 x 5 mL).
      
    • Dry in a vacuum oven at

      
       for 12 hours.
      
Method B: Anti-Solvent Recrystallization (EtOAc / Heptane)

Best for oily crude or lower purity (<90%).[1]

  • Dissolution:

    • Dissolve crude material (10.0 g) in Ethyl Acetate (20 mL, 2 vol) at

      
      .
      
  • Precipitation:

    • Slowly add n-Heptane dropwise to the warm solution until a faint, persistent cloudiness is observed.[1]

    • Add just enough Ethyl Acetate (drops) to make it clear again.[1]

  • Crystallization:

    • Remove from heat.[1][2][3] Wrap the flask in a towel to insulate (slow cooling).[1]

    • Add a seed crystal.[1]

    • Allow to stand undisturbed for 4–6 hours, eventually cooling to

      
      .
      

Process Visualization

Figure 1: Recrystallization Decision Matrix

RecrystallizationLogic Start Start: Crude Material CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid High MP Oil Viscous Oil CheckState->Oil Supercooled MethodA Method A: Ethanol Reflux (Single Solvent) Solid->MethodA MethodB Method B: EtOAc/Heptane (Anti-Solvent) Oil->MethodB Cooling Controlled Cooling (1°C/min) MethodA->Cooling MethodB->Cooling CheckCloud Cloud Point / Oil? Cooling->CheckCloud Seed ADD SEED CRYSTAL (Critical) CheckCloud->Seed Turbidity starts Success Filtration & Drying (Target >98% Purity) Seed->Success

Caption: Decision tree for selecting the optimal solvent system based on the initial physical state of the crude intermediate.

Troubleshooting & Critical Process Parameters (CPPs)

IssueDiagnosisCorrective Action
Oiling Out Product separates as liquid droplets instead of crystals.1. Reheat: Dissolve the oil back into solution.2. Dilute: Add 10% more solvent.3.[1] Seed: Add seed crystals at a higher temperature (

).
Low Yield Mother liquor contains too much product.[1]1. Cool Lower: Use a salt-ice bath (

).2. Concentrate: Evaporate 30% of solvent and re-cool.[1]
Decarboxylation Appearance of gas bubbles; MP drops drastically.[1]Check pH: Ensure glassware is acid-washed.[1] Avoid basic detergents.[1] Do not heat above

.

Analytical Validation

To confirm success, the purified material must meet these criteria:

  • HPLC Purity:

    
     (Area %).
    
  • Melting Point: Sharp range (e.g.,

    
     window).[1] Note: Compare against a reference standard as specific polymorphs may vary.
    
  • 1H NMR: Verify integral ratio of Ethyl group (q, 4.2 ppm; t, 1.3 ppm) to Aromatic protons to ensure no transesterification occurred (if using alcohol solvents).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2758844, Ethyl 3-(4-fluorophenyl)-3-oxopropanoate. [Link][1]

    • Context: Used as a structural analog proxy for physical property estimation (MP, Solubility).[1]

  • Google Patents (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. [1]

    • Context: Describes recrystallization of related cyanophenyl-thiazole intermedi
  • University of Rochester (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link][1]

    • Context: General solvent selection rules for esters and polar aromatics.[1]

    • Context: Physical property verification for fluorinated analogs.[1]

Sources

Characterization of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate via 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-NMR-2024-004

Introduction & Significance

Ethyl 3-(4-cyanophenyl)-3-oxopropanoate (also known as ethyl p-cyanobenzoylacetate) is a critical


-keto ester intermediate used in the synthesis of heterocyclic pharmaceutical compounds, including coumarins and quinolines. Its structural integrity is paramount for downstream yield and purity.

This application note details the structural elucidation of this compound using 1H and 13C Nuclear Magnetic Resonance (NMR). A specific focus is placed on the keto-enol tautomerism inherent to


-keto esters, a phenomenon that frequently complicates spectral interpretation for inexperienced analysts. We provide a robust protocol for assigning signals in both tautomeric forms and differentiating them from common synthetic impurities.

Experimental Protocol

Sample Preparation

To ensure high-resolution spectra and accurate integration, strict adherence to sample concentration and solvent purity is required.

  • Solvent Selection: Deuterated Chloroform (

    
    ) is the standard solvent. It is non-polar, which stabilizes the intramolecular hydrogen bond of the enol form, allowing for clear observation of both tautomers. Dimethyl Sulfoxide-
    
    
    
    (
    
    
    ) may be used to shift the equilibrium toward the keto form if simplification is required, though
    
    
    is preferred for structural confirmation [1].
  • Concentration:

    • 1H NMR: 10–15 mg in 0.6 mL solvent.

    • 13C NMR: 40–50 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm).

Acquisition Parameters
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Temperature: 298 K (

    
    ).
    
  • Pulse Sequence:

    • 1H: Standard single pulse (zg30), 16 scans, 2s relaxation delay (

      
      ).
      
    • 13C: Proton-decoupled (zgpg30), 1024 scans, 2s relaxation delay (

      
      ).
      
Workflow Visualization

The following diagram outlines the critical decision points in the acquisition workflow to ensure data integrity.

NMR_Workflow Sample Solid Sample (10-50 mg) Solvation Solvation (CDCl3 + TMS) Sample->Solvation Dissolve Shim Lock & Shim (Critical for Aromatics) Solvation->Shim Insert Tube Acquisition Acquisition (1H / 13C) Shim->Acquisition Homogeneity OK Processing FT & Phasing Acquisition->Processing FID Data Analysis Integration & Peak Picking Processing->Analysis Spectrum Analysis->Sample Impurities Found?

Figure 1: NMR acquisition workflow emphasizing the critical shimming step required to resolve the aromatic AA'BB' coupling patterns.

Results & Discussion

1H NMR Characterization

The 1H NMR spectrum in


 reveals a mixture of keto and enol tautomers. The ratio is typically dominated by the keto form, but the enol form is significant (often 5-15% depending on concentration and temperature) [2].
3.1.1 The Keto-Enol Equilibrium

The


-keto ester moiety exists in equilibrium:
  • Keto Form:

    
    
    
  • Enol Form:

    
     (Stabilized by intramolecular H-bonding).
    
3.1.2 Spectral Assignments (400 MHz,

)
MoietyProton TypeShift (

, ppm)
MultiplicityIntegration (Relative)Notes
Ethyl Ester

1.25Triplet (

Hz)
3HOverlap of keto/enol forms
Ethyl Ester

4.21Quartet (

Hz)
2HSlightly shifted for enol
Keto Core

3.98 Singlet~1.7H (Variable)Disappears in

exchange
Enol Core

5.65 Singlet~0.15H (Variable)Diagnostic vinyl proton
Enol Core

12.60 Broad Singlet~0.15HFar downfield; H-bonded
Aromatic Ar-H (Ortho to CN)7.78Doublet (

Hz)
2HPart of AA'BB' system
Aromatic Ar-H (Ortho to C=O)8.05Doublet (

Hz)
2HDeshielded by carbonyl

Expert Insight: The aromatic region shows a characteristic AA'BB' pattern, appearing as two "roofed" doublets. The protons ortho to the carbonyl (8.05 ppm) are significantly deshielded compared to those ortho to the cyano group (7.78 ppm) due to the anisotropy of the ketone [3].

13C NMR Characterization

The 13C spectrum provides confirmation of the carbon skeleton and the presence of the nitrile group.

3.2.1 Spectral Assignments (100 MHz,

)
Carbon TypeShift (

, ppm)
Assignment Logic
Ketone C=O 191.5Most deshielded;

-position to ester.
Ester C=O 166.8Typical ester carbonyl range.
Nitrile (-CN) 117.9Sharp signal; characteristic of aryl nitriles [4].
Aromatic (Quaternary) 139.2Ipso to Ketone.
Aromatic (CH) 132.4Ortho to CN (correlated to 7.78 ppm H).
Aromatic (CH) 128.8Ortho to C=O (correlated to 8.05 ppm H).
Aromatic (Quaternary) 116.5Ipso to CN.
Ester

61.8Deshielded by oxygen.

-Methylene (

)
45.8Keto form

-carbon.
Ester

14.1Typical methyl terminal.

Note: Enol carbons (C=C-OH) may appear as minor peaks around 170-175 ppm and 88-90 ppm but are often lost in noise unless acquisition times are extended.

Logic for Signal Assignment

The following logic tree illustrates how to distinguish the critical functional groups in this molecule.

Assignment_Logic Start Unknown Signal Region Check Chemical Shift Region Start->Region HighField < 60 ppm Region->HighField MidField 110 - 140 ppm Region->MidField LowField > 160 ppm Region->LowField Aliphatic Aliphatic HighField->Aliphatic AromaticCN Aromatic / Nitrile MidField->AromaticCN Carbonyl Carbonyls LowField->Carbonyl CheckH Check DEPT/HSQC Aliphatic->CheckH Assign1 14.1 (CH3) 45.8 (CH2-Keto) 61.8 (O-CH2) CheckH->Assign1 Sharpness Check Peak Width AromaticCN->Sharpness Assign2 117.9 (CN - Sharp) 128/132 (Ar-CH) 116/139 (Ar-C) Sharpness->Assign2 ShiftVal Exact Shift? Carbonyl->ShiftVal Assign3 166.8 (Ester) 191.5 (Ketone) ShiftVal->Assign3

Figure 2: Decision tree for 13C signal assignment, distinguishing between the nitrile, aromatic, and carbonyl carbons.

Troubleshooting & Validation

Common Impurities
  • Ethanol: Triplet at 1.22 ppm, Quartet at 3.72 ppm (often overlaps with the keto-methylene if resolution is poor).

  • Water: Broad singlet around 1.56 ppm in

    
    .
    
  • Diethyl Carbonate: Byproduct of synthesis; singlet at 3.7 ppm (

    
    ) or quartet/triplet if ethyl variant.
    
Self-Validation Checklist

To ensure the spectrum is valid before reporting:

  • Integral Ratio: Does the Ethyl

    
     (4.21 ppm) integrate to 2.0 vs. the Ethyl 
    
    
    
    (1.25 ppm) at 3.0?
  • Aromatic Symmetry: Do the aromatic doublets integrate to 2:2? If 1:1:1:1, the substitution pattern is incorrect (e.g., meta-substitution).

  • Tautomer Check: If the singlet at 3.98 ppm is low, check for a corresponding rise in the vinyl singlet at 5.65 ppm. The sum of Keto

    
     + Enol 
    
    
    
    integrals should align with the molar stoichiometry relative to the ethyl group.

References

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Discusses solvent polarity effects on keto-enol tautomerism).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

    
    -keto ester tautomerism). 
    
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2] (Reference for AA'BB' aromatic coupling constants and chemical shifts).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for Nitrile 13C chemical shifts).

Sources

Application Note: Mass Spectrometry Analysis of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the mass spectrometry analysis of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate, a key intermediate in pharmaceutical synthesis.[1] We detail a robust methodology for obtaining high-resolution mass spectra and propose a detailed fragmentation pathway based on established principles of mass spectrometry. This guide is intended for researchers, scientists, and drug development professionals who require accurate molecular weight determination and structural elucidation of this compound.

Introduction

Ethyl 3-(4-cyanophenyl)-3-oxopropanoate (C₁₂H₁₁NO₃, MW: 217.22 g/mol ) is a pivotal building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs).[1] Its structure, incorporating a β-keto ester, an aromatic nitrile, and an ethyl ester functional group, presents a unique fragmentation pattern in mass spectrometry. Understanding this fragmentation is crucial for its unambiguous identification and for quality control in synthetic processes. Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a molecule by analyzing the mass-to-charge ratio of its ions.[2]

This document outlines a detailed protocol for the analysis of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate using electrospray ionization (ESI) mass spectrometry. We will explore the characteristic fragmentation patterns, providing a logical framework for the interpretation of the resulting mass spectra.

Chemical Properties

A thorough understanding of the analyte's chemical properties is fundamental to developing an effective analytical method.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₃[1]
Molecular Weight 217.22 g/mol [1]
CAS Number 49744-93-6[3]
Physical Form Solid[4]
Boiling Point 358.1°C[1]
Storage Room temperature, dry[1][4]

Mass Spectrometry Methodology

Rationale for Method Selection

Electrospray ionization (ESI) is the chosen ionization technique due to its soft ionization nature, which typically produces an abundant protonated molecule [M+H]⁺, simplifying molecular weight determination. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation, providing valuable structural information.

Experimental Protocol

Instrumentation:

  • Mass Spectrometer: High-resolution Q-TOF or Orbitrap mass spectrometer

  • Ion Source: Electrospray Ionization (ESI)

  • Liquid Chromatography (LC) System (optional, for sample introduction): Agilent 1290 Infinity II or equivalent

Reagents and Materials:

  • Ethyl 3-(4-cyanophenyl)-3-oxopropanoate (purity ≥97%)[4]

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

Sample Preparation:

  • Prepare a stock solution of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate at a concentration of 1 mg/mL in methanol.

  • Dilute the stock solution with a 50:50 mixture of methanol and water containing 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid aids in the protonation of the analyte.

Mass Spectrometer Parameters:

  • Ionization Mode: Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr

  • Mass Range: m/z 50-500

  • Collision Gas: Argon

  • Collision Energy (for MS/MS): Ramped from 10-40 eV to observe a range of fragment ions.

Results and Discussion: Proposed Fragmentation Pathway

The mass spectrum of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate is characterized by a prominent protonated molecular ion [M+H]⁺ at m/z 218.0812. The subsequent fragmentation in the MS/MS spectrum is dictated by the molecule's functional groups. The fragmentation of β-keto esters is often dominated by cleavages alpha to the carbonyl groups and McLafferty rearrangements.[5][6] The presence of the stable aromatic ring also influences the fragmentation pathways.

The proposed fragmentation pathway is as follows:

fragmentation_pathway cluster_0 Loss of Ethylene cluster_1 Loss of Ethanol cluster_2 Loss of Ethyl Formate cluster_3 Loss of CO cluster_4 4-Cyanobenzoyl Cation cluster_5 Loss of CO M [M+H]⁺ m/z 218.0812 C₁₂H₁₂NO₃⁺ F1 m/z 190.0504 C₁₀H₈NO₃⁺ M->F1 - C₂H₄ (28.0313 Da) F2 m/z 172.0399 C₁₀H₆NO₂⁺ M->F2 - C₂H₅OH (46.0417 Da) F3 m/z 144.0449 C₉H₆NO⁺ M->F3 - C₃H₆O₂ (74.0368 Da) F5 m/z 129.0344 C₈H₅N₂O⁺ M->F5 - C₄H₆O₂ (88.0368 Da) F4 m/z 116.0497 C₈H₆N⁺ F3->F4 - CO (27.9949 Da) F6 m/z 101.0344 C₇H₅N₂⁺ F5->F6 - CO (27.9949 Da)

Figure 1: Proposed fragmentation pathway for Ethyl 3-(4-cyanophenyl)-3-oxopropanoate.

Interpretation of Key Fragments:

  • m/z 190.0504 (C₁₀H₈NO₃⁺): This fragment arises from a McLafferty-type rearrangement involving the loss of an ethylene molecule from the ethyl ester group.[5][6]

  • m/z 172.0399 (C₁₀H₆NO₂⁺): This ion is formed by the loss of ethanol from the protonated molecule.

  • m/z 144.0449 (C₉H₆NO⁺): This significant fragment results from the loss of ethyl formate.

  • m/z 116.0497 (C₈H₆N⁺): Subsequent loss of carbon monoxide (CO) from the m/z 144 fragment leads to this ion.

  • m/z 129.0344 (C₈H₅N₂O⁺): This corresponds to the stable 4-cyanobenzoyl cation, formed by cleavage of the bond between the carbonyl group and the adjacent methylene group.

  • m/z 101.0344 (C₇H₅N₂⁺): Loss of CO from the 4-cyanobenzoyl cation results in this fragment.

Conclusion

This application note provides a detailed and reliable protocol for the mass spectrometric analysis of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate. The proposed fragmentation pathway, supported by established chemical principles, serves as a valuable guide for the structural confirmation of this important pharmaceutical intermediate. The methodologies and data presented herein can be readily adopted by researchers and quality control laboratories to ensure the identity and purity of this compound.

References

  • MySkinRecipes. Ethyl 3-(4-cyanophenyl)-3-oxopropanoate. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • Canadian Science Publishing. Mass Spectra of β-Keto Esters. [Link]

  • MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. [Link]

  • ResearchGate. Fragmentation pathway involving the nitrile form of... | Download Scientific Diagram. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Pharmaffiliates. Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate Methanesulfonate. [Link]

  • NIH. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. Mass Spectra of β-Keto Esters. [Link]

  • ResearchGate. Mass fragmentation pattern of procyanidins under ESI-MS in negative mode. [Link]

  • YouTube. Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. [Link]

  • NIH. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. [Link]

  • LookChem. ethyl 3-(4-cyanophenyl)-3-oxopropanoate. [Link]

  • Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • ResearchGate. Mass Spectrometry of β-Ketoesters. Some Evidence of Their Tautomerism. [Link]

  • PubMed Central. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]

  • ResearchGate. Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. [Link]

  • HR Patel Institute of Pharmaceutical Education and Research. PRACTICAL LAB MANUAL. [Link]

  • Mass Spectrometry: Fragmentation. [Link]

  • PubChem. Ethyl 3-(4-cyanophenyl)-3-oxopropionate (C12H11NO3). [Link]

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Application Note: FT-IR Spectroscopic Analysis of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 3-(4-cyanophenyl)-3-oxopropanoate is a multifaceted organic compound featuring a β-keto ester system coupled with an aromatic nitrile. This unique combination of functional groups makes it a valuable building block in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients. An accurate and efficient method for its structural confirmation and quality control is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly informative analytical technique for the identification of the characteristic functional groups within this molecule. This application note provides a detailed protocol and interpretation guide for the FT-IR analysis of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate, tailored for researchers and professionals in chemical synthesis and drug development.

Principles of FT-IR Spectroscopy and Molecular Structure

FT-IR spectroscopy operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to these vibrations, resulting in an infrared spectrum. The spectrum is a unique "fingerprint" of the molecule, with absorption bands corresponding to specific functional groups.

The structure of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate (C₁₂H₁₁NO₃) contains several key functional groups that give rise to distinct and identifiable peaks in the FT-IR spectrum:

  • Aromatic Nitrile (C≡N): This group is expected to show a sharp, intense absorption in a relatively clean region of the spectrum.

  • β-Keto Ester System: This system is characterized by two carbonyl groups: a ketone (C=O) and an ester (C=O). The electronic environment and potential for keto-enol tautomerism influence the exact position of these carbonyl stretching vibrations.[1]

  • Ester Linkage (C-O): The ester functional group also possesses characteristic C-O stretching vibrations.

  • Para-substituted Aromatic Ring: The benzene ring exhibits specific C-H and C=C stretching and bending vibrations, with the substitution pattern influencing the out-of-plane bending frequencies.[2][3]

  • Aliphatic C-H Bonds: The ethyl group and the methylene group will show characteristic stretching and bending vibrations.

Experimental Protocol: ATR-FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is the recommended sampling technique for solid samples like Ethyl 3-(4-cyanophenyl)-3-oxopropanoate due to its minimal sample preparation and ease of use.[4][5][6][7]

Instrument and Accessory
  • FT-IR Spectrometer (e.g., Agilent Cary 630, PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

  • Single-reflection diamond ATR accessory

Sample Preparation and Data Acquisition
  • Crystal Cleaning: Before analysis, ensure the ATR crystal surface is impeccably clean. Wipe the crystal with a soft, lint-free cloth soaked in isopropanol or ethanol and allow it to dry completely.

  • Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to correct for atmospheric (CO₂, H₂O) and instrumental interferences.[1]

  • Sample Application: Place a small amount (a few milligrams) of the solid Ethyl 3-(4-cyanophenyl)-3-oxopropanoate sample directly onto the center of the ATR crystal.[5][8]

  • Applying Pressure: Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal surface.[4][5]

  • Data Collection: Collect the sample spectrum. The typical data collection parameters are:

    • Spectral Range: 4000–400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 16-32 scans (co-added to improve signal-to-noise ratio)[1]

  • Post-Analysis Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal as described in step 1.

Spectral Interpretation and Discussion

The FT-IR spectrum of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate is characterized by several distinct absorption bands. The following table summarizes the expected vibrational frequencies and their assignments.

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
~3100–3000Medium-WeakAromatic C-HStretching
~2980MediumAliphatic C-H (in -CH₃ and -CH₂-)Asymmetric Stretching
~2230Strong, SharpNitrile (C≡N)Stretching
~1740StrongEster C=OStretching
~1685StrongKetone C=O (conjugated)Stretching
~1600, ~1500Medium-WeakAromatic C=CIn-ring Stretching
~1450MediumAliphatic C-HBending
~1370MediumAliphatic C-H (in -CH₃)Bending
~1250–1160StrongEster C-C-OAsymmetric Stretching
~1100StrongEster O-C-CSymmetric Stretching
~840StrongAromatic C-H (para-substituted)Out-of-plane Bending
Detailed Analysis of Key Regions:
  • Nitrile Region (2240-2220 cm⁻¹): A strong and sharp peak around 2230 cm⁻¹ is a definitive indicator of the aromatic nitrile functional group.[9][10][11] Conjugation with the aromatic ring typically shifts this band to a slightly lower wavenumber compared to saturated nitriles.[10][11]

  • Carbonyl Region (1800-1650 cm⁻¹): This region is of particular interest due to the presence of two carbonyl groups.

    • The ester carbonyl (C=O) stretch is expected to appear at a higher frequency, typically around 1750-1735 cm⁻¹ for a saturated aliphatic ester.[12][13][14]

    • The ketone carbonyl (C=O) stretch is conjugated with the phenyl ring, which lowers its vibrational frequency. Therefore, it is expected to appear in the range of 1685-1666 cm⁻¹.[15] The presence of these two distinct, strong peaks is a key characteristic of the β-keto ester structure.

  • Aromatic Region (1600-1400 cm⁻¹ and 900-675 cm⁻¹):

    • The stretching vibrations of the carbon-carbon bonds within the benzene ring typically appear as two bands of variable intensity around 1600 cm⁻¹ and 1500 cm⁻¹.[2][3]

    • The out-of-plane C-H bending vibrations are highly diagnostic of the substitution pattern. For a para-substituted benzene ring, a strong band is expected between 860 and 790 cm⁻¹.[2] This provides strong evidence for the 1,4-disubstitution pattern on the phenyl ring.

  • Fingerprint Region (< 1500 cm⁻¹): This region contains a complex series of absorptions unique to the molecule, including C-C stretching, C-O stretching, and various bending vibrations. The strong bands associated with the ester's C-O stretching vibrations are prominent here, typically around 1250-1000 cm⁻¹.[12][14]

Visualizing the Workflow

The following diagram illustrates the systematic workflow for the FT-IR analysis of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate.

FTIR_Workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Analysis & Interpretation Clean_ATR Clean ATR Crystal (Isopropanol) Background Acquire Background Spectrum Clean_ATR->Background Load_Sample Load Solid Sample on Crystal Background->Load_Sample Apply_Pressure Apply Pressure Load_Sample->Apply_Pressure Collect_Spectrum Collect Spectrum (4000-400 cm⁻¹, 32 scans) Apply_Pressure->Collect_Spectrum Process Process Spectrum (Baseline & ATR Correction) Collect_Spectrum->Process Identify_Peaks Identify Key Peaks (Nitrile, Carbonyls, Aromatic) Process->Identify_Peaks Correlate Correlate with Structure Identify_Peaks->Correlate Report Generate Report Correlate->Report

Caption: Workflow for FT-IR analysis of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate.

Conclusion

FT-IR spectroscopy, particularly with an ATR accessory, is a powerful and efficient technique for the structural verification of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate. The key diagnostic peaks—the sharp nitrile band around 2230 cm⁻¹, the distinct ester and conjugated ketone carbonyl bands, and the characteristic aromatic substitution patterns—provide a comprehensive and unambiguous confirmation of the molecule's identity. This application note serves as a practical guide for researchers and quality control analysts, ensuring reliable and reproducible results in the characterization of this important chemical intermediate.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

  • King Scientific. (n.d.). Ethyl 3-(4-cyanophenyl)-3-oxopropanoate. Retrieved from [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Smith, B. C. (2016, May 1). Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy Online. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • LookChem. (n.d.). ethyl 3-(4-cyanophenyl)-3-oxopropanoate. Retrieved from [Link]

  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • Stanciu, I. (2025). Study of the composition of nitriles using IR spectroscopy. ResearchGate. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: ketones. Retrieved from [Link]

  • Fan, M., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved from [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. Retrieved from [Link]

  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate Methanesulfonate. Retrieved from [Link]

  • Beilstein Journals. (n.d.). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Retrieved from [Link]

  • Oncotarget. (n.d.). SYNTHESIS OF SC99 AND ITS ANALOGS. Retrieved from [Link]

  • Journal of Emerging Trends and Novel Research. (2020, August 31). FTIR INTERPRETATION OF DRUGS. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

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The Strategic Role of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate in the Synthesis of Novel Pharmaceuticals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a β-Keto Ester in Modern Drug Discovery

In the landscape of pharmaceutical development, the identification and optimization of versatile molecular scaffolds are paramount. Ethyl 3-(4-cyanophenyl)-3-oxopropanoate, a β-keto ester, has emerged as a critical building block in the synthesis of a diverse array of heterocyclic compounds. Its unique trifunctional nature—comprising a reactive β-keto group, an ester, and a cyano-substituted aromatic ring—provides a powerful platform for constructing complex molecular architectures with significant therapeutic potential. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this intermediate in the synthesis of novel pharmaceuticals. We will delve into the underlying chemical principles, provide detailed experimental protocols for the synthesis of pyrazole and pyridine derivatives, and explore the therapeutic relevance of the resulting compounds.

The presence of both an ester and a nitrile functional group makes Ethyl 3-(4-cyanophenyl)-3-oxopropanoate a valuable precursor for a variety of chemical transformations.[1] It is particularly well-suited for the synthesis of heterocyclic compounds, which form the core structure of a vast number of marketed drugs.[2] Pyrazoles and pyridines, for instance, are prevalent motifs in pharmaceuticals with applications ranging from anti-inflammatory and antihypertensive agents to anticancer and anticoagulant therapies.[1][3][4]

Physicochemical Properties and Handling

A thorough understanding of the starting material's properties is fundamental to its effective use in synthesis.

PropertyValueReference
CAS Number 49744-93-6[1]
Molecular Formula C₁₂H₁₁NO₃[1]
Molecular Weight 217.22 g/mol [1]
Physical Form Solid
Storage Room temperature, in a dry, tightly sealed container.
Purity Typically ≥97%

Safety Precautions: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Core Synthetic Applications: Building Biologically Active Heterocycles

The reactivity of the β-dicarbonyl moiety in Ethyl 3-(4-cyanophenyl)-3-oxopropanoate is the cornerstone of its utility. This functionality allows for facile condensation reactions with various nucleophiles to construct five- and six-membered heterocyclic rings.

Synthesis of Pyrazole Derivatives: Targeting Inflammatory and Proliferative Disorders

Pyrazole moieties are a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[5] The Knorr pyrazole synthesis is a classic and reliable method for constructing the pyrazole ring from β-keto esters and hydrazine derivatives.

Causality of Experimental Design: The reaction of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate with a hydrazine derivative proceeds via a condensation reaction followed by cyclization and dehydration. The acidic or basic conditions employed catalyze the initial nucleophilic attack of the hydrazine on one of the carbonyl groups of the β-keto ester. The subsequent intramolecular condensation and dehydration lead to the stable aromatic pyrazole ring. The choice of substituted hydrazines allows for the introduction of diverse functionalities at the N1 position of the pyrazole ring, enabling the fine-tuning of the molecule's biological activity.

Experimental Workflow: Knorr Pyrazole Synthesis

Knorr_Synthesis start Start: Ethyl 3-(4-cyanophenyl)-3-oxopropanoate & Hydrazine Derivative reaction Reaction Vessel: - Add reactants to ethanol - Add catalytic acetic acid - Reflux for 4-6 hours start->reaction monitoring Monitor reaction progress by TLC reaction->monitoring workup Work-up: - Cool to room temperature - Pour into ice-water - Filter the precipitate monitoring->workup Reaction complete purification Purification: - Wash with cold ethanol - Recrystallize from ethanol workup->purification product Product: Ethyl 5-(4-cyanophenyl)-1H-pyrazole-3-carboxylate derivative purification->product

Caption: Workflow for the Knorr synthesis of pyrazole derivatives.

Detailed Protocol: Synthesis of Ethyl 5-(4-cyanophenyl)-1H-pyrazole-3-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 3-(4-cyanophenyl)-3-oxopropanoate (1.0 eq) in absolute ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from ethanol to obtain the purified ethyl 5-(4-cyanophenyl)-1H-pyrazole-3-carboxylate.

Therapeutic Relevance: Pyrazole derivatives synthesized from this precursor are of significant interest as potential inhibitors of enzymes such as xanthine oxidase, which is implicated in gout.[6][7] The 4-cyanophenyl moiety can engage in key interactions within the active site of target proteins. Further derivatization of the pyrazole core can lead to compounds with potential applications in oncology by targeting protein kinases.[5]

Synthesis of Pyridine Derivatives: Scaffolds for Cardiovascular and Anticancer Agents

Pyridine and its derivatives are fundamental heterocyclic compounds in drug discovery, with applications as antihypertensive, anticancer, and anti-inflammatory agents.[3][4] The Hantzsch pyridine synthesis and related multicomponent reactions offer a versatile approach to constructing substituted pyridine rings from β-keto esters.

Causality of Experimental Design: The synthesis of a cyanopyridine derivative from Ethyl 3-(4-cyanophenyl)-3-oxopropanoate typically involves a multicomponent reaction with an aldehyde, and a source of ammonia (e.g., ammonium acetate). This one-pot reaction proceeds through a series of condensations and cyclization steps to form a dihydropyridine intermediate, which is subsequently oxidized to the aromatic pyridine ring. The choice of aldehyde and other components allows for the introduction of diverse substituents on the pyridine ring, which is crucial for modulating the pharmacological properties of the final compound.

Experimental Workflow: Multicomponent Pyridine Synthesis

Pyridine_Synthesis start Start: Ethyl 3-(4-cyanophenyl)-3-oxopropanoate, Aldehyde, Malononitrile, Ammonium Acetate reaction Reaction Vessel: - Combine reactants in ethanol - Reflux for 8-12 hours start->reaction monitoring Monitor reaction progress by TLC reaction->monitoring workup Work-up: - Cool to room temperature - Filter the precipitate monitoring->workup Reaction complete purification Purification: - Wash with ethanol and water - Recrystallize from a suitable solvent workup->purification product Product: Substituted 2-amino-3-cyanopyridine derivative purification->product

Caption: Workflow for the synthesis of substituted pyridine derivatives.

Detailed Protocol: Synthesis of a 2-Amino-4-(aryl)-6-(4-cyanophenyl)-nicotinonitrile Derivative

  • Reaction Setup: In a round-bottom flask, combine Ethyl 3-(4-cyanophenyl)-3-oxopropanoate (1.0 eq), an aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (4.0 eq) in ethanol.

  • Reaction: Reflux the mixture with stirring for 8-12 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Isolation: After cooling to room temperature, collect the precipitated solid by filtration.

  • Purification: Wash the solid with ethanol and water, then recrystallize from an appropriate solvent (e.g., ethanol or a mixture of DMF and ethanol) to yield the purified product.

Therapeutic Relevance: The cyanopyridine scaffold is a key component of several approved drugs. For instance, the core structure of Apixaban, a direct Factor Xa inhibitor used as an anticoagulant, contains a related pyrazolopyridinone moiety.[8][9] While the direct synthesis of Apixaban from Ethyl 3-(4-cyanophenyl)-3-oxopropanoate is not the primary route, the principles of constructing the pyridinone ring are analogous. The 4-cyanophenyl group is a common feature in many Factor Xa inhibitors, where it often occupies a key binding pocket. Furthermore, substituted pyridines are being investigated as inhibitors of phosphodiesterases (PDEs) for potential anticancer applications.[3][10]

Conclusion and Future Perspectives

Ethyl 3-(4-cyanophenyl)-3-oxopropanoate is a highly valuable and versatile starting material for the synthesis of a wide range of pharmaceutically relevant heterocyclic compounds. Its ability to participate in robust and well-established cyclization reactions, such as the Knorr pyrazole and Hantzsch pyridine syntheses, makes it an attractive choice for drug discovery and development programs. The protocols outlined in this document provide a solid foundation for the synthesis of novel pyrazole and pyridine derivatives. The inherent reactivity of this β-keto ester, coupled with the potential for diverse functionalization, ensures its continued importance in the quest for new and improved therapeutic agents. Future research will likely focus on the development of more efficient and sustainable catalytic methods for these transformations and the exploration of the resulting heterocyclic libraries for a broader range of biological targets.

References

  • Erenler, R. (2011). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. Asian Journal of Chemistry, 23(8), 3763-3764.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Pyrazole Derivatives from Ethyl 4-(3-chlorophenyl)
  • National Center for Biotechnology Information. (n.d.).
  • MedKoo Biosciences. (n.d.). Apixaban Synthetic Routes.
  • Bou-Salah, L., et al. (2025). Ecofriendly synthesis of 3-cyanopyridine derivatives by multi-component reaction catalyzed by animal bone meal.
  • ACG Publications. (2025).
  • Dong, W., et al. (2024). A practical synthesis for the key intermediate of apixaban.
  • Meng, F., et al. (2017). Design, synthesis and biological evaluation of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 141, 46-59.
  • Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry.
  • Wiley Online Library. (n.d.). The Applications of β‐Keto Amides for Heterocycle Synthesis.
  • MySkinRecipes. (n.d.). Ethyl 3-(4-cyanophenyl)
  • Wiley Online Library. (n.d.).
  • MDPI. (n.d.).
  • PubMed. (2024). Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids.
  • National Center for Biotechnology Information. (2024).
  • PubMed. (2014). Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors.
  • National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. PubChem.
  • MDPI. (n.d.).
  • ARKAT USA, Inc. (2024).
  • Royal Society of Chemistry. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. PubChem.
  • Sigma-Aldrich. (n.d.). Ethyl 3-(4-cyanophenyl)
  • BULLETIN FOR TECHNOLOGY AND HISTORY. (2025).
  • PubMed Central. (n.d.). Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024).
  • Asian Journal of Research in Chemistry. (n.d.). Pyridine and Its Biological Activity: A Review.
  • Wiley Online Library. (2021).
  • Justia Patents. (2018). key intermediates and impurities of the synthesis of apixaban: apixaban glycol esters.
  • ResearchGate. (2025).

Sources

"Ethyl 3-(4-cyanophenyl)-3-oxopropanoate" as an intermediate for bioactive compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate in Heterocyclic Drug Discovery

Executive Summary

Ethyl 3-(4-cyanophenyl)-3-oxopropanoate (CAS: 49744-93-6) is a high-value


-keto ester intermediate widely utilized in the synthesis of privileged medicinal scaffolds. Its structural duality—possessing both a reactive 1,3-dicarbonyl core and a para-positioned nitrile group—makes it a "linchpin" reagent for constructing library diversity.

This guide details the specific utility of this compound in generating diarylpyrazole and pyrimidine architectures, which are ubiquitous in kinase inhibitors (e.g., p38 MAPK, Src, and BMPR2 inhibitors) and non-steroidal anti-inflammatory drugs (NSAIDs). The nitrile moiety serves as a critical handle for late-stage functionalization (e.g., conversion to tetrazoles, amides, or acids) or as a polar contact point within protein binding pockets.

Chemical Profile & Reactivity Map

Understanding the electrophilic sites of this molecule is prerequisite to successful protocol execution. The molecule presents three distinct sites for diversification.[1]

  • Site A (C3-Carbonyl): Hard electrophile, susceptible to nucleophilic attack by amines/hydrazines.

  • Site B (C2-Methylene): High acidity (

    
    ), allowing for alkylation, halogenation, or Knoevenagel condensations.
    
  • Site C (Nitrile): Stable under mild condensation conditions but convertible to amides, thioamides, or tetrazoles post-cyclization.

ReactivityMap Core Ethyl 3-(4-cyanophenyl)- 3-oxopropanoate Pyrazole Pyrazole Formation (Kinase Inhibitors) Core->Pyrazole + Hydrazines (Reflux/EtOH) Pyrimidine Pyrimidine Formation (Antimetabolites) Core->Pyrimidine + Urea/Guanidine (Base cat.) Alkylation C2-Alkylation (Side-chain diversity) Core->Alkylation + R-X / Base NitrileTrans Nitrile Hydrolysis/Click (Tetrazoles/Amides) Core->NitrileTrans Post-Cyclization

Figure 1: Chemoselective transformations available for the substrate. The 1,3-dielectrophilic core drives heterocycle formation, while the nitrile remains orthogonal.

Application I: Synthesis of Diarylpyrazole Kinase Inhibitors

The pyrazole scaffold is a "privileged structure" in kinase inhibition (e.g., Celecoxib analogs, p38 inhibitors). The condensation of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate with aryl hydrazines yields 1,5-diaryl-3-hydroxypyrazoles (often existing as pyrazolones).

Mechanism: The reaction proceeds via a Knorr-type condensation. The hydrazine nitrogen attacks the ketone (C3) first (kinetic control), followed by cyclization onto the ester (thermodynamic control).

Protocol A: Regioselective Synthesis of 1-Aryl-3-(4-cyanophenyl)pyrazoles

Reagents:

  • Ethyl 3-(4-cyanophenyl)-3-oxopropanoate (1.0 equiv)

  • Aryl Hydrazine Hydrochloride (1.1 equiv)

  • Ethanol (Absolute, 10 mL/g substrate)

  • Glacial Acetic Acid (Catalytic, 10 mol%) or Triethylamine (if using hydrazine salts)

Step-by-Step Methodology:

  • Preparation: Dissolve Ethyl 3-(4-cyanophenyl)-3-oxopropanoate (2.17 g, 10 mmol) in absolute ethanol (25 mL).

  • Addition: Add the substituted Phenylhydrazine (11 mmol). Note: If using the hydrochloride salt, add Triethylamine (11 mmol) to liberate the free base.

  • Reflux: Heat the mixture to reflux (

    
    ) with vigorous stirring. Monitor by TLC (System: Hexane/EtOAc 3:1). The starting 
    
    
    
    -keto ester usually disappears within 2–4 hours.
  • Work-up:

    • Cool the reaction mixture to

      
       (ice bath).
      
    • The pyrazole product often precipitates as a solid.

    • Filter the solid and wash with cold ethanol (

      
      ).
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if regioisomers are observed.

Validation Criteria:

  • 1H NMR: Disappearance of the ethyl ester quartet (

    
     ppm) and triplet (
    
    
    
    ppm). Appearance of a singlet pyrazole proton (
    
    
    ppm).
  • MS (ESI):

    
     peak corresponding to the cyclized mass (MW - 46 Da for loss of EtOH).
    

Application II: Synthesis of Pyrimidine Scaffolds

Pyrimidines derived from this intermediate are crucial for antimetabolite research and DHFR inhibitors.

Protocol B: Base-Catalyzed Condensation with Guanidine

Reagents:

  • Ethyl 3-(4-cyanophenyl)-3-oxopropanoate (1.0 equiv)

  • Guanidine Carbonate (1.2 equiv)

  • Sodium Ethoxide (2.0 equiv, prepared in situ)

Step-by-Step Methodology:

  • Activation: Dissolve Sodium metal (2 equiv) in anhydrous Ethanol to generate NaOEt.

  • Mixing: Add Guanidine Carbonate to the ethoxide solution and stir for 15 minutes.

  • Condensation: Add Ethyl 3-(4-cyanophenyl)-3-oxopropanoate dropwise.

  • Reaction: Reflux for 6–8 hours. The solution will turn turbid as the sodium salt of the pyrimidine forms.

  • Isolation:

    • Evaporate solvent under reduced pressure.[2]

    • Dissolve residue in minimal water.

    • Neutralize with dilute Acetic Acid to pH 6–7 to precipitate the 2-amino-6-(4-cyanophenyl)-4-hydroxypyrimidine.

Analytical Data & Troubleshooting

Solubility Profile:

  • Soluble: DMSO, DMF, Ethyl Acetate, Dichloromethane.

  • Sparingly Soluble: Ethanol (Cold), Water.

NMR Interpretation (Tautomerism): In


, the starting material exists in equilibrium between the keto and enol forms.
  • Keto form: Singlet at

    
     ppm (C2 methylene).
    
  • Enol form: Singlet at

    
     ppm (vinyl proton) and broad singlet 
    
    
    
    ppm (OH).
  • Note: Do not mistake the enol peaks for impurities. The ratio depends on solvent polarity.

Table 1: Troubleshooting Common Synthetic Issues

IssueProbable CauseCorrective Action
Low Yield (Pyrazole) Incomplete cyclizationIncrease reflux time; switch solvent to n-Butanol (

).
Regioisomer Mix Hydrazine nucleophilicityUse sterically hindered hydrazines or lower temperature (

) for longer times.
Nitrile Hydrolysis Conditions too acidic/basicAvoid aqueous strong acids/bases at high temp. Use anhydrous conditions.

Strategic Workflow for Library Generation

The following workflow illustrates how to use this intermediate to generate a diversity-oriented library for High-Throughput Screening (HTS).

Workflow Start Start: Ethyl 3-(4-cyanophenyl)- 3-oxopropanoate Step1 Step 1: Core Cyclization (Parallel Synthesis) Start->Step1 BranchA Path A: Pyrazoles (Reagent: R-NH-NH2) Step1->BranchA BranchB Path B: Pyrimidines (Reagent: Urea/Guanidine) Step1->BranchB Step2 Step 2: Nitrile Transformation (Pinner Reaction / Click Chem) BranchA->Step2 BranchB->Step2 Library Final Library: Kinase/GPCR Inhibitors Step2->Library Purification (HPLC)

Figure 2: Diversity-oriented synthesis workflow starting from the title compound.

References

  • Sigma-Aldrich. Ethyl 3-(4-cyanophenyl)-3-oxopropanoate Product Specification & Safety Data. (CAS 49744-93-6).[3] Link

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Ethyl 3-(4-cyanophenyl)-3-oxopropanoate.Link

  • Abdelkhalik, M. M., et al. (2024).[4] "A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water." Journal of Physical Chemistry & Biophysics, 14:371.[4] Link

  • Furet, P., et al. (2017). "Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2." Bioorganic & Medicinal Chemistry Letters. (Contextual reference for pyrazole kinase inhibitors). Link

  • Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (Demonstrates cyanophenyl beta-keto ester utility). Link

Sources

"Ethyl 3-(4-cyanophenyl)-3-oxopropanoate" catalyst selection for synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate

Executive Summary

The synthesis of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate (CAS: 56409-92-0) represents a critical challenge in process chemistry due to the sensitivity of the nitrile moiety on the phenyl ring. Traditional Claisen condensations utilizing strong bases (NaH, NaOEt) often lead to competitive nucleophilic attack on the nitrile (forming imidates) or polymerization, resulting in poor impurity profiles.

This Application Note defines the optimal catalytic and promoter systems for synthesizing this molecule with high fidelity. We recommend two distinct pathways based on operational scale:

  • The Magnesium Chloride (MgCl₂) Promoter System: Ideal for scale-up, utilizing "soft" enolization thermodynamics to ensure C-acylation over O-acylation.

  • The DMAP-Catalyzed Meldrum’s Acid Route: Ideal for laboratory-scale discovery, offering the highest purity profile via a neutral pH workflow.

Strategic Catalyst Selection

The selection of the catalyst/promoter system dictates the reaction trajectory. The table below summarizes the comparative analysis of available methodologies.

FeatureSystem A: MgCl₂ / Et₃N (Recommended) System B: DMAP / DCC (High Purity) System C: NaH / NaOEt (Legacy)
Role Lewis Acid Promoter (Chelation Control)Nucleophilic CatalystStoichiometric Strong Base
Selectivity High (Specific C-Acylation)Very High (Regiospecific)Low (Mixed O/C Acylation)
Nitrile Stability Excellent (Neutral/Mildly Basic)Excellent (Neutral)Poor (Risk of Pinner/Imidate rxn)
Atom Economy High (CO₂ byproduct)Moderate (Acetone/CO₂ byproduct)High
Throughput High (One-pot potential)Low (Two-step process)Moderate
Why MgCl₂? (The Chelation Effect)

For the synthesis of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate, Anhydrous Magnesium Chloride (MgCl₂) is the superior choice for process chemists. Unlike strong alkali metal bases which generate "hard" enolates prone to O-acylation and nitrile attack, MgCl₂ facilitates the formation of a magnesium chelate. This intermediate stabilizes the enolate of the malonate half-ester, directing the incoming 4-cyanobenzoyl chloride specifically to the carbon center via a 6-membered transition state.

Mechanistic Insight

The success of the MgCl₂ protocol relies on the formation of a reactive magnesium enolate species.

Pathway Visualization:

  • Activation: MgCl₂ coordinates with Potassium Ethyl Malonate, displacing potassium.

  • Deprotonation: Triethylamine (Et₃N) removes the acidic proton, forming the Magnesium Enolate.

  • C-Acylation: The 4-cyanobenzoyl chloride attacks the chelated enolate. The Mg²⁺ ion acts as a template, holding the oxygen atoms of the enolate and the incoming carbonyl in proximity.

  • Decarboxylation: Spontaneous loss of CO₂ upon acidification yields the beta-keto ester.

Mg_Mechanism cluster_catalyst Catalytic/Promoter Role Start Potassium Ethyl Malonate Mg_Complex Mg-Enolate Complex (Chelated Intermediate) Start->Mg_Complex + MgCl2 / Et3N Acyl_Attack C-Acylation Step (4-Cyanobenzoyl Cl) Mg_Complex->Acyl_Attack Template Effect Decarb Decarboxylation (-CO2) Acyl_Attack->Decarb Acid Hydrolysis Product Ethyl 3-(4-cyanophenyl)- 3-oxopropanoate Decarb->Product Isolation

Caption: Mechanistic pathway of MgCl₂-promoted C-acylation via a chelated transition state.

Detailed Experimental Protocols

Protocol A: MgCl₂-Promoted Synthesis (Scalable)

Target: 10.0 g scale Reagents: Potassium Ethyl Malonate (PEM), MgCl₂ (anhydrous), Et₃N, 4-Cyanobenzoyl Chloride.

Step-by-Step:

  • Slurry Preparation: To a dry reactor under N₂ atmosphere, charge Potassium Ethyl Malonate (1.2 equiv) and Anhydrous Acetonitrile (10 V).

  • Catalyst Addition: Cool to 10°C. Add MgCl₂ (1.5 equiv). Note: MgCl₂ must be anhydrous; the reaction is water-sensitive.

  • Enolization: Add Triethylamine (2.5 equiv) dropwise over 20 minutes. The slurry will thicken as the Mg-enolate forms. Stir at 20-25°C for 2 hours.

  • Acylation: Cool the mixture to 0°C. Dissolve 4-Cyanobenzoyl Chloride (1.0 equiv) in minimal acetonitrile and add dropwise, maintaining internal temperature < 5°C.

    • Critical Control Point: Exothermic reaction. Rapid addition causes O-acylation side products.

  • Reaction: Warm to 25°C and stir for 12 hours. Monitor by HPLC (Target: Disappearance of Acid Chloride).

  • Workup & Decarboxylation:

    • Concentrate the solvent to ~30% volume.

    • Add 1N HCl (cold) until pH ~2. Stir vigorously for 1 hour. This step drives the decarboxylation.

    • Extract with Ethyl Acetate (3x).[1] Wash organics with Sat. NaHCO₃ (to remove unreacted acid) and Brine.

  • Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Protocol B: DMAP-Catalyzed Meldrum's Acid Route (High Purity)

Target: Research grade (High purity required, <1g scale).

Step-by-Step:

  • Activation: Dissolve 4-Cyanobenzoic Acid (1.0 equiv) in dry DCM. Add DMAP (1.1 equiv) and DCC (1.1 equiv) at 0°C. Stir 30 mins.

  • Condensation: Add Meldrum's Acid (1.0 equiv). Stir overnight at RT. Filter off the DCU urea byproduct.

  • Isolation of Intermediate: Wash the filtrate with 0.1N HCl. Concentrate to obtain the Acyl-Meldrum's Acid intermediate.[2]

  • Alcoholysis: Dissolve the intermediate in Absolute Ethanol (20 V). Reflux (78°C) for 4 hours.

    • Mechanism:[1][3] Ethanol attacks the acyl ketone, opening the ring and releasing acetone and CO₂.

  • Final Polish: Concentrate ethanol. The residue is usually analytical grade Ethyl 3-(4-cyanophenyl)-3-oxopropanoate.

Quality Control & Validation

Analytical Parameters:

  • HPLC: C18 Column, Acetonitrile/Water (0.1% TFA) gradient.

    • Retention Time: Product elutes after 4-cyanobenzoic acid but before bis-acylated impurities.

  • 1H NMR (CDCl₃, 400 MHz):

    • δ 12.5: Enol -OH (singlet, minor tautomer).

    • δ 7.8 - 7.7: Aromatic protons (4H, AA'BB' system).

    • δ 4.2: Quartet (-OCH₂-).

    • δ 3.9: Singlet (keto form -CH₂-, major tautomer).

    • δ 1.2: Triplet (-CH₃).

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield Wet MgCl₂ or SolventEnsure strictly anhydrous conditions; dry MgCl₂ at 150°C under vacuum.
Impurity: Amide Attack on NitrileReduce reaction temperature; avoid strong bases (NaH).
Impurity: O-Acyl Fast Addition of Acid ChlorideSlow down addition rate at 0°C to favor thermodynamic C-acylation.

Workflow Logic

The following decision tree assists in selecting the protocol based on laboratory constraints.

Decision_Tree Start Start: Synthesis of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate Scale_Q What is the Target Scale? Start->Scale_Q Small_Scale < 5 grams (Discovery/MedChem) Scale_Q->Small_Scale Large_Scale > 10 grams (Process/Pilot) Scale_Q->Large_Scale Meldrum Protocol B: Meldrum's Acid / DMAP Small_Scale->Meldrum Prioritize Purity Mg_Route Protocol A: MgCl2 / Et3N Large_Scale->Mg_Route Prioritize Cost & Throughput

Caption: Decision matrix for selecting the optimal synthetic pathway.

References

  • Rathke, M. W., & Cowan, P. J. (1985). Procedures for the acylation of diethyl malonate and ethyl acetoacetate with acid chlorides using tertiary amine bases and magnesium chloride.[4] The Journal of Organic Chemistry, 50(15), 2622–2624. Link

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[2][5][6][7][8][9] 2. A general and versatile synthesis of β-keto esters.[3][6][10] The Journal of Organic Chemistry, 43(10), 2087–2088. Link

  • Clay, R. J., et al. (1993). Synthesis of beta-keto esters from acid chlorides and ethyl hydrogen malonate. Synthesis, 1993(03), 290-292. Link

  • Taber, D. F., et al. (2005).[10] Synthesis of β-Keto Esters: The TiCl4-Mediated Reaction.[10] The Journal of Organic Chemistry, 70(7), 2851–2854. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-CN-BKE-001 Subject: Yield Optimization & Process Stability for Ethyl 3-(4-cyanophenyl)-3-oxopropanoate Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Introduction: The Synthetic Challenge

You are targeting Ethyl 3-(4-cyanophenyl)-3-oxopropanoate (CAS: 56445-00-2). This is a


-keto ester featuring a labile nitrile group.

The Core Problem: Standard Claisen condensations (using NaH or NaOEt) often fail here. The strong basicity required for enolization frequently attacks the nitrile moiety (leading to hydrolysis) or causes polymerization of the electron-deficient aromatic ring.

The Solution: This guide standardizes the Magnesium Chloride-Mediated Acylation (Clay-Fouquet Method) . This neutral/mildly basic protocol utilizes a magnesium chelate to activate the nucleophile, preventing side reactions common with alkali metal enolates.

Part 1: Method Selection & Mechanism

Why the Magnesium Enolate Route?

The synthesis relies on the acylation of Potassium Ethyl Malonate (PEM) by 4-Cyanobenzoyl Chloride .

FeatureClassical Claisen (NaH/NaOEt)Magnesium Enolate (MgCl₂/Et₃N)
pH Regime Highly Basic (pH > 14)Mild / Buffered (pH ~8-9)
Nitrile Stability Poor (Risk of hydrolysis to amide/acid)Excellent (Chemoselective)
Regioselectivity Poor (Self-condensation risks)High (Directed acylation)
Workup Difficult (Emulsions common)Simple (Acidic decarboxylation)
Visualizing the Pathway

The following diagram illustrates the specific activation pathway that protects your nitrile group while ensuring high yields.

Mg_Mechanism PEM Potassium Ethyl Malonate (PEM) Chelate Mg-Enolate Chelate (Active Nucleophile) PEM->Chelate Chelation MgCl2 MgCl2 (Anhydrous) MgCl2->Chelate Base Triethylamine (Et3N) Base->Chelate Deprotonation Intermed Acylated Malonate Intermediate Chelate->Intermed C-Acylation AcidCl 4-Cyanobenzoyl Chloride AcidCl->Intermed Product Target: Ethyl 3-(4-cyanophenyl)- 3-oxopropanoate Intermed->Product Acid Hydrolysis & Decarboxylation (-CO2)

Figure 1: The Magnesium Chelate mechanism ensures the nitrile group remains untouched while activating the malonate for acylation.

Part 2: The Optimized Protocol (Gold Standard)

Reagents:

  • Potassium Ethyl Malonate (PEM): 1.5 equiv

  • 
     (Anhydrous): 1.5 - 2.0 equiv
    
  • Triethylamine (

    
    ): 2.5 - 3.0 equiv
    
  • 4-Cyanobenzoyl Chloride: 1.0 equiv

  • Solvent: Acetonitrile (MeCN) or Ethyl Acetate (EtOAc). MeCN is preferred for solubility.

Step-by-Step Workflow:

  • Chelate Formation:

    • Charge flask with anhydrous

      
       and PEM under 
      
      
      
      atmosphere.
    • Add dry MeCN (10 mL/g of substrate).

    • Cool to 0°C. Add

      
       dropwise.
      
    • Critical: Stir vigorously at 20-25°C for 2-3 hours . The mixture will turn into a thick white slurry. This confirms the formation of the Magnesium Bis(monomalonate) complex.

  • Acylation:

    • Cool the slurry to 0°C.

    • Add 4-Cyanobenzoyl Chloride (dissolved in minimal MeCN) dropwise over 30-45 mins. Keep internal temp < 5°C to prevent exotherms.

    • Allow to warm to room temperature and stir overnight (12-16h).

  • Workup & Decarboxylation:

    • Cool to 0°C. Carefully quench with 2N HCl (aqueous).

    • Stir vigorously for 30 mins. The acid hydrolyzes the intermediate and drives decarboxylation (

      
       evolution).
      
    • Extract with EtOAc (3x).[1] Wash organics with Sat.

      
       (removes unreacted acid) and Brine.
      
    • Dry over

      
       and concentrate.
      

Part 3: Troubleshooting Guide (Q&A)

Category A: Yield Issues

Q: My yield is below 50%, and I see unreacted acid chloride. What went wrong?

  • Diagnosis: The magnesium chelate did not form correctly, usually due to moisture.

  • The Fix:

    
     is extremely hygroscopic. If you used a bottle sitting on the shelf, it is likely hydrated.
    
    • Action: Flame-dry your

      
       under high vacuum before use, or purchase "Ultra-Dry" beads (99.9%).
      
    • Check: The reaction must become a thick, difficult-to-stir slurry in Step 1. If it remains thin/clear, chelation failed.

Q: I see the product, but also a significant amount of "Diethyl Malonate."

  • Diagnosis: Transesterification or incorrect stoichiometry.

  • The Fix: Ensure you are using Potassium Ethyl Malonate (PEM) (the half ester), not Diethyl Malonate. If you start with Diethyl Malonate, you must use the

    
    /Base method specifically adapted for diesters, but the PEM route is cleaner for this specific target.
    
Category B: Impurity Profile

Q: NMR shows a mixture of two compounds, but Mass Spec confirms the correct mass. Is it impure?

  • Diagnosis: No. You are observing Keto-Enol Tautomerism .

  • Explanation:

    
    -keto esters exist in equilibrium. The electron-withdrawing cyanophenyl group stabilizes the enol form.
    
    • Keto Form: Singlet at ~4.0 ppm (

      
       between carbonyls).
      
    • Enol Form: Singlet at ~12 ppm (-OH) and a vinyl proton at ~5.6 ppm.

  • Action: Do not attempt to separate them. Report the ratio based on NMR integration.

Q: I have a byproduct with Mass M+18 (Hydrolysis).

  • Diagnosis: The nitrile (-CN) hydrolyzed to an amide (-CONH2).

  • The Fix: This occurs during the HCl quench if the temperature is too high or the acid is too strong.

    • Action: Use 1N or 2N HCl (cold) for the quench. Do not reflux the aqueous layer. Perform the decarboxylation step at room temperature if possible, or mild heating (40°C) only if

      
       evolution is sluggish.
      
Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Yield Low Yield (<50%) Start->Yield Purity Impurity / NMR Issues Start->Purity SlurryCheck Did Step 1 form a thick slurry? Yield->SlurryCheck EnolCheck Is impurity Enol form? (NMR ~12ppm & ~5.6ppm) Purity->EnolCheck DryMg Action: Dry MgCl2 under vacuum SlurryCheck->DryMg No (Solution clear) StirRate Action: Increase stirring power (mechanical stirrer) SlurryCheck->StirRate Yes (Too thick) Hydrolysis Is impurity Amide? (Mass M+18) EnolCheck->Hydrolysis No Ignore Action: Normal behavior. Proceed. EnolCheck->Ignore Yes ColdQuench Action: Reduce acid conc. Keep quench < 10°C Hydrolysis->ColdQuench Yes

Figure 2: Diagnostic flow for common synthesis failures.

Part 4: References & Authority

The protocols and mechanisms detailed above are grounded in the following authoritative sources on


-keto ester synthesis and magnesium enolate chemistry.
  • Clay, R. J., et al. "Synthesis of Beta-Keto Esters from Acid Chlorides and Potassium Ethyl Malonate." Synthesis, vol. 1993, no.[2] 03, 1993, pp. 290–292.[2]

    • Context: The foundational paper establishing the

      
      /PEM method (Clay-Fouquet) as superior for sensitive substrates.
      
  • Rathke, M. W., and Cowan, P. J. "Procedures for the acylation of magnesium ethyl malonate." Journal of Organic Chemistry, vol. 50, no. 15, 1985, pp. 2622–2624.

    • Context: Detailed mechanistic insight into the magnesium chelate structure and reactivity.

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th ed., John Wiley & Sons, 2014.

    • Context: Reference for the stability of nitrile groups under acidic/basic conditions (relevant to the troubleshooting section).

For further assistance, please reply to this ticket with your specific NMR spectra or LCMS data.

Sources

Technical Support: Synthesis & Troubleshooting of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Product: Ethyl 3-(4-cyanophenyl)-3-oxopropanoate (CAS: 49744-93-6) Common Names: Ethyl 4-cyanobenzoylacetate; 4-Cyano-β-keto ester. Application: Key intermediate for API synthesis (e.g., coumarins, quinolones, and p38 MAP kinase inhibitors).

Executive Summary: The Synthetic Challenge

The synthesis of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate presents a classic "chemoselectivity paradox." You must construct a


-keto ester backbone without hydrolyzing the sensitive nitrile (

) group or triggering premature decarboxylation of the product.

While a standard Claisen condensation (using NaH and Ethyl Acetate) is theoretically possible, it often fails for benzoyl derivatives due to self-condensation of the ester and poor electrophilicity. We recommend the Magnesium Enolate Acylation (C-Acylation) method as the standard operating procedure (SOP). This route offers milder conditions, preventing nitrile hydrolysis while ensuring high regioselectivity.

Critical Side Reactions & Byproducts

Understanding the "Why" behind your impurities is the first step to elimination.

A. The "Decarboxylation" Trap (Product Loss)

Symptom: The product disappears during workup/distillation; replaced by 4-Acetylbenzonitrile .

  • Mechanism:

    
    -keto esters are thermally unstable acids. In the presence of heat and moisture (or Lewis acids), they undergo Krapcho-type decarboxylation.
    
  • Trigger: High-temperature vacuum distillation (>150°C) or prolonged reflux in acidic media.

  • Prevention: Avoid bulk distillation. Use column chromatography or low-temperature crystallization. Keep workup pH neutral to slightly acidic (pH 4-5), never strongly acidic.

B. Nitrile Hydrolysis (The "Amide" Peak)

Symptom: IR shows broad peaks at 3100-3400 cm⁻¹ (NH stretch); MS shows M+18 peak.

  • Mechanism: The electron-withdrawing carbonyl group at the

    
    -position makes the aromatic ring electron-deficient, but the nitrile itself remains susceptible to attack by strong bases (
    
    
    
    ) or strong acids (
    
    
    ), converting it to the primary amide (Ethyl 3-(4-carbamoylphenyl)-3-oxopropanoate ).
  • Trigger: Quenching NaH reactions with strong aqueous acid or using concentrated NaOH for saponification steps.

  • Prevention: Use buffered quench solutions (Ammonium Chloride). Avoid boiling aqueous acids.

C. The "Stuck" Intermediate (Incomplete Decarboxylation)

Symptom: NMR shows a "doublet-triplet" pattern for the ethyl group but integration is wrong; Mass spec shows M+72 mass unit (Diethyl 2-(4-cyanobenzoyl)malonate).

  • Mechanism: If using the Malonate synthesis route, the intermediate tri-ester must be decarboxylated. If this step is rushed, the tri-ester remains.

  • Trigger: Insufficient reflux time or insufficient acid catalyst during the decarboxylation step.

Visual Troubleshooting Guide

Diagram 1: Reaction Pathways & Failure Points

This diagram maps the recommended Magnesium Enolate route against the common failure modes.

SynthesisPath Start 4-Cyanobenzoyl Chloride Intermediate Intermediate: Mg Chelate Complex Start->Intermediate C-Acylation (0-25°C) Reagent Ethyl Potassium Malonate + MgCl2 / TEA Reagent->Intermediate TriEster Tri-Ester Intermediate (Diethyl 2-(4-cyanobenzoyl)malonate) Intermediate->TriEster Acid Workup (HCl) Byprod_Amide Byproduct: Amide (Hydrolysis) Intermediate->Byprod_Amide Strong Base/Acid (pH < 1 or pH > 12) TriEster->TriEster Incomplete Reaction Target TARGET: Ethyl 3-(4-cyanophenyl)-3-oxopropanoate TriEster->Target Controlled Decarboxylation (Reflux/Acid cat.) Byprod_Ketone Byproduct: 4-Acetylbenzonitrile (Decarboxylation) Target->Byprod_Ketone Overheating (>120°C) or Prolonged Acid

Caption: The Magnesium Enolate pathway minimizes side reactions, but pH control is vital at the intermediate stage.

Recommended Protocol: Magnesium Enolate Method

Standardized for 10-50g scale.

Reagents:
  • Substrate: 4-Cyanobenzoyl chloride (1.0 eq)

  • Nucleophile: Potassium Ethyl Malonate (1.2 eq) [Note: Can be prepared from Diethyl Malonate + KOH]

  • Activator:

    
     (1.5 eq) or 
    
    
    
  • Base: Triethylamine (TEA) (2.5 eq)

  • Solvent: Acetonitrile (MeCN) or Ethyl Acetate (EtOAc)

Step-by-Step Procedure:
  • Enolate Formation (The "Activation"):

    • Charge reaction vessel with Potassium Ethyl Malonate (1.2 eq) and dry MeCN.

    • Cool to 0°C. Add

      
       (1.5 eq) portion-wise.
      
    • Add TEA (2.5 eq) dropwise. Observation: The slurry will thicken as the Magnesium enolate forms. Stir for 2 hours at 20°C.

    • Technical Note: This forms the neutral Magnesium bis(monomalonate) complex, which is sufficiently nucleophilic but non-basic enough to protect the nitrile.

  • Acylation:

    • Cool the slurry to 0°C.

    • Add 4-Cyanobenzoyl chloride (1.0 eq) dissolved in minimal MeCN dropwise over 30 mins.

    • Allow to warm to RT and stir overnight.

    • Checkpoint: TLC should show consumption of acid chloride.[1]

  • Workup & Decarboxylation (The Critical Step):

    • Quench the reaction with 2M HCl (carefully!) until pH reaches ~2-3.

    • Stir vigorously.[2] The magnesium chelate must be broken.

    • Extract with EtOAc. Wash organic layer with Brine.

    • Decarboxylation: Concentrate the organic layer to an oil. Redissolve in a mixture of Acetic Acid and water (or dilute HCl) and heat to mild reflux (60-80°C) for 2-4 hours. Monitor CO2 evolution.

    • Why? The acylated intermediate is a

      
      -keto acid derivative which decarboxylates upon heating.[3]
      
  • Isolation:

    • Neutralize carefully with Saturated

      
       (Stop at pH 7 to avoid nitrile hydrolysis).
      
    • Extract, Dry (

      
      ), and Concentrate.[4]
      
    • Purification: Recrystallize from Ethanol/Hexane or use Flash Chromatography (Hexane:EtOAc).

Troubleshooting Logic Tree

Troubleshooting Problem Start: What is the issue? Q1 Is the product mass low? Problem->Q1 Q2 Check Aqueous Phase: Did you acidify to pH < 3? Q1->Q2 Yes Q3 Is there a new spot on TLC (More polar than product)? Q1->Q3 No (Purity issue) A1 Magnesium Chelate likely intact. Re-acidify and extract. Q2->A1 No Q4 Check IR/NMR: Is there an Amide (CONH2)? Q3->Q4 Yes Q5 Is the product a liquid instead of solid (or wrong NMR)? Q3->Q5 No A2 Nitrile Hydrolysis. Reduce workup temp. Avoid strong NaOH. Q4->A2 Yes Q6 Check NMR: Missing Ethyl group? Q5->Q6 Yes A3 Decarboxylation to Ketone. Avoid high vac distillation. Check reaction temp. Q6->A3 Yes

Caption: Systematic diagnosis of yield and purity issues.

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Hydride (NaH) and Ethyl Acetate instead of the Malonate method? A: You can, but it is risky. The 4-cyano group renders the ring electron-poor, making the carbonyl highly reactive. NaH is a strong base and can attack the nitrile or cause polymerization. If you must use NaH, use LDA at -78°C (Claisen-Schmidt) to control the enolate, but the Magnesium method is superior for scalability.

Q: My product has a red color. What is it? A: This is often a trace Iron-phenol complex (from the enol form reacting with trace metals) or a self-condensation polymer of the nitrile. Wash with a dilute EDTA solution or perform a quick silica plug filtration.

Q: The NMR shows a mix of two compounds, but TLC shows one spot. A: This is likely Keto-Enol Tautomerism .


-keto esters exist in equilibrium. In 

, you will see the keto form (singlet CH2 at ~4.0 ppm) and the enol form (singlet CH at ~5.6 ppm + OH exchangeable). This is normal. Do not attempt to purify "one" from the other.

References

  • Clay, R. J., et al. "Synthesis of Beta-Keto Esters from Acid Chlorides and Magnesium Ethyl Malonate." Synthesis, 1993. (Standard Mg method).

  • Wemple, J. N. "Acylation of Magnesium Enolates." Tetrahedron Letters, 1975.
  • Organic Syntheses, Coll. Vol. 4, p. 285. "Ethyl Benzoylacetate." (Classic acid hydrolysis/decarboxylation protocol adaptable to cyano-derivatives).

  • Hannick, S. M., & Kishi, Y. "Improved Procedure for the Blaise Reaction."[2] Journal of Organic Chemistry, 1983.[2] (Alternative route if Claisen fails).

Sources

Technical Support Center: Ethyl 3-(4-cyanophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Advanced Purification & Stability Troubleshooting CAS: 49744-93-6 | Formula:


 | MW:  217.22  g/mol 
Overview: The "Chameleon" Intermediate

Welcome to the technical support hub for Ethyl 3-(4-cyanophenyl)-3-oxopropanoate . This compound is a critical scaffold in the synthesis of pyrazoles, pyrimidines, and pharmaceutical agents like Febuxostat and Letrozole analogs.

The Core Challenge: This molecule possesses a "split personality" due to keto-enol tautomerism .[1] The


-keto ester functionality, combined with the electron-withdrawing cyano group, creates a highly acidic 

-proton (

). This leads to analytical confusion (ghost peaks), purification failures (streaking on silica), and physical instability (oiling out).

This guide treats your purification challenges as "Support Tickets," providing root-cause analysis and field-proven protocols.

Ticket #001: Analytical Anomalies (NMR & HPLC)

User Report: "My NMR shows a 30% impurity that I can't remove, and my HPLC shows a split peak. Is my reaction incomplete?"

Root Cause Analysis: You are likely observing tautomers , not impurities. The 4-cyanophenyl group extends conjugation, stabilizing the enol form significantly more than in aliphatic


-keto esters.
  • NMR: In non-polar solvents (

    
    ), the enol form is stabilized by intramolecular Hydrogen-bonding, often appearing as a distinct set of signals (vinyl proton at 
    
    
    
    12.0+ ppm). In polar aprotic solvents (DMSO-
    
    
    ), the keto form dominates.
  • HPLC: The interconversion rate between keto and enol forms is often similar to the chromatographic timescale, leading to "saddle" peaks or splitting.

Troubleshooting Protocol:

Analytical MethodDiagnostic ActionExpected Outcome
1H NMR Run sample in DMSO-

instead of

.
The "impurity" peaks should collapse or shift significantly, confirming tautomerism.
HPLC Add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase.Acid suppresses enolate formation and locks the equilibrium, sharpening the peak.
TLC Elute with 1% Acetic Acid in the mobile phase.Prevents "streaking" caused by the acidic enol interacting with silica silanols.
Ticket #002: Chromatography "Streaking" & Yield Loss

User Report: "I purified the compound on silica gel, but the bands tailed badly, and I lost 40% of my mass."

Root Cause Analysis:

  • Silanol Interaction: The acidic

    
    -proton interacts strongly with slightly basic silanol groups on silica, causing tailing.
    
  • Metal Chelation:

    
    -keto esters are potent chelators. Trace iron (
    
    
    
    ) in lower-grade silica can form red/purple complexes, trapping your product on the column.
  • On-Column Hydrolysis: Standard silica is slightly acidic/wet; prolonged exposure can hydrolyze the ester or the nitrile.

Corrective Workflow (Buffered Flash Chromatography):

  • Pre-treat Silica: Slurry silica in Hexane containing 1% Triethylamine (to neutralize acidity) OR use Acid-washed silica (to remove metals), depending on the specific impurity profile. Recommendation: Acidic mobile phases are generally safer for this specific ester.

  • Mobile Phase: Use Hexane:Ethyl Acetate with 0.5% Acetic Acid .

  • Loading: Do not load in DCM (induces oiling). Load as a solid dispersion on Celite.

Visualizing the Tautomer/Chelation Trap:

Tautomerism cluster_0 Column Environment Keto Keto Form (Less Polar) Enol Enol Form (Chelator) Keto->Enol Equilibrium (Fast) Silica Silica Surface (Si-OH) Enol->Silica H-Bonding (Tailing) Metal Trace Iron (Fe3+) (In Silica) Enol->Metal Chelation Trap Irreversible Complex (Yield Loss) Metal->Trap Trapped

Caption: The enol tautomer is the "reactive" species that binds to silica impurities, causing yield loss.

Ticket #003: Crystallization - The "Oiling Out" Nightmare

User Report: "The product comes out as a yellow oil and refuses to solidify, even in the freezer."

Root Cause Analysis: This compound has a melting point near


 (variable by purity). Small amounts of starting material (4-cyanobenzoic acid derivatives) or solvent residues depress the melting point below room temperature. "Oiling out" occurs when the liquid-liquid phase separation happens before the solid-liquid crystallization limit is reached.

The "Two-Solvent" Rescue Protocol:

Solvent System: Ethanol (Solvent) + Heptane (Anti-solvent).

  • Dissolution: Dissolve the crude oil in the minimum amount of warm Ethanol (

    
    ). Do not boil  (avoids decarboxylation).
    
  • The Cloud Point: Add warm Heptane dropwise until a faint, persistent turbidity appears.

  • The Re-Clear: Add 1-2 drops of Ethanol to make it clear again.

  • Controlled Cooling:

    • Let it cool to RT slowly (wrap flask in foil/towel).

    • Crucial Step: If oil droplets appear, scratch the glass vigorously or add a seed crystal immediately.

    • Once turbid with solids, move to

      
      .
      
  • Wash: Wash filter cake with cold Heptane (removes non-polar impurities).

Solvent Compatibility Table:

Solvent SystemSuitabilityNotes
Ethanol / Water High Risk Water promotes hydrolysis of the ester/nitrile if not pH neutral.
IPA / Hexane Excellent Good balance of polarity; IPA suppresses oiling better than EtOH.
Toluene Moderate Good for removing non-polar byproducts, but hard to remove traces from crystal lattice.
Ethyl Acetate Poor Too soluble; difficult to recover high yields.
Ticket #004: Stability & Storage

User Report: "My product turned into a white solid that is insoluble in everything. What happened?"

Root Cause Analysis: You likely experienced Decarboxylation or Polymerization .

  • Decarboxylation: Heating the

    
    -keto ester in the presence of water/acid releases 
    
    
    
    , yielding 4-acetylbenzonitrile.
  • Hydrolysis: The nitrile group can hydrolyze to the amide (4-carbamoyl) or acid under basic conditions.

Storage Rules:

  • State: Store as a solid. Oils degrade 10x faster.

  • Atmosphere: Argon/Nitrogen flush is mandatory.

  • Temperature:

    
     is ideal; 
    
    
    
    is acceptable for short term.
  • Avoid: Contact with strong bases (NaOH, KOH) or strong mineral acids.

Summary: The Purification Decision Tree

PurificationStrategy Start Crude Reaction Mixture Check Check Purity (TLC/NMR) Start->Check HighImpurity < 80% Purity Check->HighImpurity LowImpurity > 80% Purity Check->LowImpurity Flash Buffered Flash Column (Hex/EtOAc + 0.5% AcOH) HighImpurity->Flash Cryst Crystallization (IPA / Heptane) LowImpurity->Cryst Flash->Cryst If still colored Oil Oiling Out? Cryst->Oil Seed Re-heat & Seed (Slow Cool) Oil->Seed Yes Final Pure Solid Oil->Final No Seed->Final

Caption: Decision matrix for selecting between chromatography and crystallization based on crude purity.

References
  • Synthesis & Reactivity: Process for the preparation of Ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (Febuxostat Intermediate).[2][3][4][5][6] World Intellectual Property Organization. WO2012032528A2 . Link

  • Tautomerism in Chromatography:Separ

    
    -ketoesters. ResearchGate / Journal of Chromatography. (General principles of 
    
    
    
    -keto ester separation). Link
  • Physical Properties & Safety: Ethyl 3-(4-cyanophenyl)-3-oxopropanoate Compound Summary. PubChem.[3] CID 2757969.[3] Link

  • Crystallization Solvents: Common Solvents for Recrystallization. University of Rochester, Dept of Chemistry. (General solvent selection for esters/nitriles). Link

Sources

Technical Support Center: TLC Monitoring of the Synthesis of Ethyl 3-(4-Cyanophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring the synthesis of ethyl 3-(4-cyanophenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing Thin-Layer Chromatography (TLC) to monitor this important reaction. Here, we provide in-depth, experience-based answers to common questions and troubleshooting scenarios.

The synthesis of ethyl 3-(4-cyanophenyl)-3-oxopropanoate, a valuable intermediate in the pharmaceutical industry, is often achieved through a Claisen condensation reaction.[1][2] This reaction involves the base-promoted condensation of an ester with another carbonyl compound to form a β-keto ester or a β-diketone.[3][4][5] Specifically, for our target molecule, a common route is the crossed Claisen condensation between ethyl 4-cyanobenzoate and ethyl acetate.[2] Accurate monitoring of this reaction is crucial for determining reaction completion, identifying potential side products, and optimizing reaction conditions. TLC is an indispensable tool for this purpose.

This guide will walk you through the entire process of using TLC for this specific application, from initial setup to interpreting your results and troubleshooting common issues.

Section 1: Fundamentals of TLC for this Reaction

This section addresses the foundational questions you might have when setting up your TLC system for the first time for this particular synthesis.

Q1: What are the starting materials and the expected product, and how do their polarities differ?

Answer:

The synthesis of ethyl 3-(4-cyanophenyl)-3-oxopropanoate is typically a crossed Claisen condensation.[2] The key reactants are:

  • Ethyl 4-cyanobenzoate: An aromatic ester that does not have enolizable α-hydrogens.

  • Ethyl acetate: An aliphatic ester that possesses acidic α-hydrogens and can form an enolate.[4]

  • A strong base: Such as sodium ethoxide (NaOEt) or sodium hydride (NaH), is required to deprotonate the ethyl acetate to form the reactive enolate.[2][6]

The reaction produces ethyl 3-(4-cyanophenyl)-3-oxopropanoate , a β-keto ester.[3]

In terms of polarity, which dictates the separation on a normal-phase silica TLC plate:

  • Ethyl acetate is a relatively polar solvent but as a compound on a TLC plate, it is quite volatile and of moderate polarity.

  • Ethyl 4-cyanobenzoate is more polar than ethyl acetate due to the presence of the aromatic ring and the nitrile group.

  • The product, ethyl 3-(4-cyanophenyl)-3-oxopropanoate , is generally expected to be more polar than the starting aromatic ester. The introduction of the β-keto ester functionality increases the molecule's ability to interact with the silica gel stationary phase.

Therefore, on a TLC plate, you would expect the product to have a lower Retention Factor (Rf) value than the starting material, ethyl 4-cyanobenzoate.

Q2: What is a good starting solvent system (mobile phase) for this TLC analysis?

Answer:

A mixture of a non-polar solvent and a moderately polar solvent is the standard for separating compounds of this nature. For β-keto esters and aromatic compounds, a common and effective mobile phase is a mixture of hexanes and ethyl acetate .[7]

A good starting point for this specific reaction is a 3:1 or 4:1 mixture of hexanes to ethyl acetate .[7] This ratio can be adjusted based on the initial results. The goal is to achieve an Rf value for the product between 0.2 and 0.4 for optimal separation and resolution from other spots.[8]

ComponentRoleStarting Ratio
HexanesNon-polar solvent3 or 4 parts
Ethyl AcetatePolar solvent1 part

Pro-Tip: If the spots are too high on the plate (high Rf), you need to decrease the polarity of the mobile phase by increasing the proportion of hexanes. Conversely, if the spots remain at the baseline (low Rf), increase the polarity by adding more ethyl acetate.[9]

Q3: How should I prepare my TLC plate and reaction samples for spotting?

Answer:

Proper preparation is key to obtaining clean and interpretable TLC results.

Step-by-Step Protocol for Sample and Plate Preparation:

  • Plate Preparation:

    • Use a pencil to gently draw a starting line (origin) about 1 cm from the bottom of a silica gel TLC plate.

    • Mark the lanes for your samples:

      • SM: Starting Material (Ethyl 4-cyanobenzoate)

      • Co: Co-spot (a mixture of SM and the reaction mixture)

      • Rxn: Reaction Mixture

  • Sample Preparation:

    • Starting Material (SM) Solution: Dissolve a small amount of ethyl 4-cyanobenzoate in a volatile solvent like ethyl acetate or dichloromethane (DCM).

    • Reaction Mixture (Rxn) Sample: At various time points during the reaction, withdraw a small aliquot (e.g., a drop) using a capillary tube. Quench this aliquot in a vial containing a small amount of a suitable solvent (like ethyl acetate) and a drop of dilute acid (e.g., 1M HCl) to neutralize the basic reaction conditions. This is crucial as the basic reaction mixture can cause streaking on the acidic silica gel plate.[10]

  • Spotting the Plate:

    • Use a capillary tube to apply a small spot of each prepared sample onto the corresponding lane on the origin line.

    • Keep the spots small and concentrated for the best resolution.[8][10]

    • For the co-spot lane, first apply a spot of the starting material, and then, on top of the same spot, apply a spot of the reaction mixture.

    • Ensure the spots are completely dry before placing the plate in the developing chamber.

Section 2: Interpreting TLC Results

Understanding what you see on your developed TLC plate is the primary goal of this technique.

Q4: How do I visualize the spots on the TLC plate?

Answer:

Since the starting material and the product contain a benzene ring, they are UV-active.[11] Therefore, the primary and most straightforward visualization method is using a UV lamp at 254 nm .[11]

  • UV Visualization: Under a 254 nm UV lamp, compounds that absorb UV light will appear as dark spots against the fluorescent green background of the TLC plate.[11] This method is non-destructive, meaning you can use other visualization techniques afterward.[11]

If UV visualization is not sensitive enough or if you suspect the presence of non-UV active byproducts, you can use a chemical stain. A good general-purpose stain for a wide range of organic compounds is potassium permanganate (KMnO₄) stain .

  • Potassium Permanganate Staining: This stain reacts with compounds that can be oxidized, such as alcohols, aldehydes, and in some cases, the enol form of the β-keto ester. The plate is dipped in or sprayed with the KMnO₄ solution and may require gentle heating. Spots will appear as yellow-brown spots on a purple background.[12]

Q5: What does a "textbook" TLC progression for this reaction look like?

Answer:

As the reaction proceeds, you should observe the following changes on your TLC plate:

  • Time = 0 (Start of reaction): You will see a prominent spot in the "SM" lane corresponding to ethyl 4-cyanobenzoate. The "Rxn" lane will show the same spot.

  • During the reaction: A new, lower Rf spot will appear in the "Rxn" lane, corresponding to the more polar product, ethyl 3-(4-cyanophenyl)-3-oxopropanoate. The intensity of the starting material spot will decrease as the intensity of the product spot increases. The "Co" spot lane will show two distinct spots, confirming the formation of a new compound.

  • Reaction Completion: The starting material spot in the "Rxn" lane should be completely gone, or at least significantly diminished, leaving primarily the product spot.

TLC_Progression cluster_0 T = 0 Hours cluster_1 T = 2 Hours cluster_2 T = 4 Hours (Completion) T0 SM| Co| Rxn T2 SM| Co| Rxn Spot_SM0 Spot_Rxn0 T4 SM| Co| Rxn Spot_SM2 Spot_Co_SM Spot_Co_P Spot_Rxn_SM Spot_Rxn_P Spot_SM4 Spot_Co_SM_final Spot_Co_P_final Spot_Rxn_P_final label_SM Starting Material (SM) (Ethyl 4-cyanobenzoate) label_P Product (P) (Ethyl 3-(4-cyanophenyl)-3-oxopropanoate)

Caption: Idealized TLC progression of the reaction over time.

Section 3: Troubleshooting Guide

Even with careful planning, experimental challenges can arise. This section provides solutions to common problems encountered during the TLC analysis of this reaction.

Q6: My spots are streaking down the plate. What's causing this and how do I fix it?

Answer:

Streaking is a common issue in TLC and can be caused by several factors:

  • Sample Overloading: Applying too much sample to the plate is a frequent cause of streaking.[13] The stationary phase becomes saturated, leading to a continuous "streak" rather than a defined spot.

    • Solution: Dilute your reaction mixture sample before spotting it on the TLC plate.[10] Apply the sample in small increments, allowing the solvent to evaporate between applications to keep the spot size small.[13]

  • Highly Polar or Acidic/Basic Compounds: The product, a β-keto ester, is acidic (pKa around 11) and can exist in its enolate form under the basic reaction conditions.[3] Spotting the basic reaction mixture directly onto the acidic silica gel plate can cause interactions that lead to streaking.

    • Solution: As mentioned in the sample preparation protocol, it is crucial to quench the reaction aliquot with a dilute acid before spotting. If your compound itself is inherently very polar or acidic, you can add a small amount of a modifier to your mobile phase. For acidic compounds, adding a small amount of acetic acid (e.g., 1%) to the eluent can improve spot shape.[10]

  • Inappropriate Solvent System: If the solvent system is too polar, it can cause the spots to move up the plate as a streak.

    • Solution: Try a less polar mobile phase by increasing the proportion of hexanes.

Q7: I see multiple spots in my reaction lane. How do I identify my product?

Answer:

The presence of multiple spots indicates that your reaction mixture contains more than one compound, which could be unreacted starting materials, the desired product, or byproducts.

  • Use of Standards and Co-spotting: The most reliable way to identify your product is by comparing it to your starting material and using a co-spot.

    • The spot present in the "Rxn" lane that is NOT present in the "SM" lane is likely your product or a byproduct.

    • The "Co" lane is critical here. If you see two separate spots in the "Co" lane, it confirms that a new compound has been formed.[14]

  • Consider Potential Byproducts: A potential byproduct in a Claisen condensation is the self-condensation product of ethyl acetate, which is ethyl acetoacetate. However, in a crossed Claisen condensation where one ester (ethyl 4-cyanobenzoate) cannot enolize, the formation of the desired crossed product is favored.[2] If you suspect other side reactions, you may need to use other analytical techniques like LC-MS or NMR on the crude reaction mixture to identify the other components.

Q8: My spots are not moving from the baseline, or they are all at the solvent front. What should I do?

Answer:

This is a clear indication that your mobile phase polarity is not suitable for the compounds you are trying to separate.

  • Spots at the Baseline (Rf ≈ 0): The mobile phase is not polar enough to move the compounds up the silica plate.

    • Solution: Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate (e.g., from 4:1 to 2:1 hexanes:ethyl acetate).

  • Spots at the Solvent Front (Rf ≈ 1): The mobile phase is too polar, and it is carrying all the compounds with it without any separation.

    • Solution: Decrease the polarity of the mobile phase by increasing the proportion of hexanes (e.g., from 4:1 to 8:1 hexanes:ethyl acetate).

Troubleshooting_Flowchart

Caption: A troubleshooting decision tree for common TLC issues.

By following these guidelines and troubleshooting steps, you will be well-equipped to effectively monitor the synthesis of ethyl 3-(4-cyanophenyl)-3-oxopropanoate using Thin-Layer Chromatography, leading to more efficient and successful experiments.

References
  • MySkinRecipes. Ethyl 3-(4-cyanophenyl)-3-oxopropanoate. MySkinRecipes. Available from: [Link].

  • Oncotarget. SYNTHESIS OF SC99 AND ITS ANALOGS. Oncotarget. Available from: [Link].

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available from: [Link].

  • BYJU'S. Claisen Condensation Mechanism. BYJU'S. Available from: [Link].

  • Organic Chemistry Portal. Claisen Condensation. Organic Chemistry Portal. Available from: [Link].

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Available from: [Link].

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. Available from: [Link].

  • Chad's Prep. 21.6 Claisen Condensation Reactions | Organic Chemistry. YouTube. Available from: [Link].

  • University of Rochester, Department of Chemistry. Troubleshooting Thin-Layer Chromatography. University of Rochester. Available from: [Link].

  • OperaChem. TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. Available from: [Link].

  • The Organic Chemistry Tutor. Claisen Condensation Reaction Mechanism. YouTube. Available from: [Link].

  • Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. Available from: [Link].

  • ResearchGate. Rf values of the ethyl acetate extract Nannochloropsis hexane fraction. ResearchGate. Available from: [Link].

  • Journal of the American Chemical Society. Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. Journal of the American Chemical Society. Available from: [Link].

  • EPFL. TLC Visualization Reagents. EPFL. Available from: [Link].

  • The Royal Society of Chemistry. D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. The Royal Society of Chemistry. Available from: [Link].

  • Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. Available from: [Link].

  • Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Google Patents.
  • Northrop, B. H. FLASH OPTIMIZATION. Available from: [Link].

  • University of California, Los Angeles. TLC stains. UCLA Chemistry. Available from: [Link].

  • Reddit. Same Rf for two different solvent system for TLC. Reddit. Available from: [Link].

  • ChemistrySelect. β‐Ketoesters: An Overview and It's Applications via Transesterification. Wiley Online Library. Available from: [Link].

  • Dr. Puspendra Kumar. Part 10: TLC - Visualization of Spots (Thin Layer Chromatography). YouTube. Available from: [Link].

  • Rasayan Journal of Chemistry. CORRELATION BETWEEN THE PHYTOCHEMICAL CONSTITUENTS OF Curcuma mangga AND ITS IMMUNOMODULATORY EFFECT. Rasayan Journal of Chemistry. Available from: [Link].

  • Organic Syntheses. Oxone(r)-Mediated Synthesis of Benzimidazoles from 1,2-Phenylenediamines and Aldehydes: Preparation of 2-(4-Cyano-Phenyl)-1-[2-(3,4-Dimethoxyphenyl)-Ethyl]-1H-Benzimidazole-5-Carboxylic Acid Ethyl Ester. Organic Syntheses. Available from: [Link].

Sources

Technical Support Center: Optimization of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thermodynamic Landscape

The synthesis of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate presents a classic "chemoselectivity vs. stability" conflict. You are constructing a


-keto ester  (prone to decarboxylation) containing a nitrile group  (susceptible to hydrolysis).

Standard Claisen condensation methods using strong bases (NaH, NaOEt) often fail here because the high heat required for the condensation frequently hydrolyzes the cyano group to a primary amide or carboxylic acid.

The Solution: This guide focuses on the Magnesium Chloride-Mediated Acylation (Soft Enolization) method. This protocol operates under milder conditions, utilizing the high oxophilicity of magnesium to drive C-acylation while avoiding the harsh basicity that destroys the nitrile.

The Three Critical Temperature Zones
  • Zone A (Activation):

    
    . Formation of the Magnesium Enolate. Risk:[1][2] Moisture ingress destroys the active complex.
    
  • Zone B (Coupling):

    
    . Reaction with 4-cyanobenzoyl chloride. Risk:[1][2] Exotherms promote O-acylation or polymerization.
    
  • Zone C (Quench/Decarboxylation):

    
    . Critical Risk: Heat + Acid = Nitrile Hydrolysis.[3]
    

Standard Protocol: The Self-Validating System

This protocol uses Potassium Ethyl Malonate (KEM) and MgCl


  to generate a neutral magnesium enolate in situ. This is the industry "Gold Standard" for cyano-substituted beta-keto esters.
Reagents
  • Potassium Ethyl Malonate (KEM): 2.0 equiv

  • MgCl

    
     (Anhydrous): 2.5 equiv
    
  • Triethylamine (TEA): 3.0 equiv

  • 4-Cyanobenzoyl Chloride: 1.0 equiv

  • Solvent: Acetonitrile (MeCN) or Ethyl Acetate (EtOAc) - Must be dry.

Step-by-Step Methodology

Step 1: The Magnesium Chelate Formation (Zone A)

  • Charge an inerted reactor with MgCl

    
     and dry MeCN.
    
  • Cool to

    
     .
    
  • Add KEM in one portion.

  • Add TEA dropwise over 30 mins. Observation: The slurry becomes thick/white (formation of the Mg-complex).

  • Validation Point: Allow to warm to

    
      and stir for 2 hours. If the solution does not thicken, your MgCl
    
    
    
    may be wet.

Step 2: The Acylation (Zone B)

  • Cool the slurry back to

    
     .
    
  • Dissolve 4-cyanobenzoyl chloride in minimal MeCN.

  • Add the acid chloride solution dropwise. Crucial: Maintain internal temperature

    
     .
    
  • Once addition is complete, allow to warm to

    
      (Room Temp) and stir overnight.
    
    • Why? The Mg ion coordinates the dicarbonyl intermediate, preventing decarboxylation until you are ready.

Step 3: Controlled Decarboxylation (Zone C)

  • Cool the reaction mixture to

    
     .
    
  • Slowly add 2N HCl (aq) until pH ~3-4. Caution: Vigorous CO

    
     evolution.
    
  • The Optimization Key: Do NOT heat to reflux. Stir vigorously at

    
      for 2 hours. The magnesium assists the decarboxylation under mild conditions.[4][5]
    
  • Extract with EtOAc, wash with saturated NaHCO

    
     (removes unreacted acid), then brine.
    

Troubleshooting Center & FAQs

Issue 1: "I see a large impurity at R 0.3. Is it the amide?"

Diagnosis: Likely 4-cyanobenzoic acid or 4-carbamoylbenzoic acid (Partial Hydrolysis). Cause: Your quench/decarboxylation step was too hot or too acidic. The Fix:

  • Immediate: Check the pH of your aqueous layer. If pH < 1, you are hydrolyzing the nitrile.

  • Protocol Adjustment: During Step 3, use 1N HCl instead of 2N or 6N. Keep the temperature strictly below

    
     . The decarboxylation of the Mg-malonate intermediate is spontaneous at RT; heat is not required if sufficient time is given.
    
Issue 2: "My yield is low (< 50%), and I recovered starting material."

Diagnosis: Incomplete Enolization or "Wet" Conditions. Cause: Magnesium enolates are notoriously moisture-sensitive. If water is present, MgCl


 forms hexahydrates and stops coordinating.
The Fix: 
  • Validation: Dry your MgCl

    
     by heating it under vacuum (flame dry or oven at 
    
    
    
    ) before use.
  • Solvent Check: Ensure MeCN water content is < 0.05%.

Issue 3: "I am seeing O-acylated byproducts."

Diagnosis: Kinetic vs. Thermodynamic Control failure. Cause: The acid chloride was added too fast, or the temperature spiked during addition. The Fix:

  • Thermodynamics: Ensure the Mg-complex formed for full 2 hours before adding the acid chloride. The Mg

    
     ion acts as a template, chelating the oxygen atoms and forcing the incoming electrophile to attack the Carbon (C-acylation).
    
  • Temperature: Strict adherence to

    
      during addition.
    
Data Summary: Temperature vs. Impurity Profile
Reaction StageTemp (

C)
Major Impurity RiskYield Impact
Enolization > 40Decomposition of TEA/Mg complexLow Yield
Acylation > 30O-Acylation / PolymerizationComplex Mixture
Quench > 50Nitrile Hydrolysis (Amide/Acid)Purity Failure
Quench < 10Incomplete DecarboxylationIntermediate persists

Visualizing the Logic

Diagram 1: Reaction Workflow & Critical Control Points

ReactionWorkflow Start Reagents: K-Ethyl Malonate MgCl2 + TEA Step1 Step 1: Enolization (0°C to 20°C) Form Mg-Complex Start->Step1 Dry MeCN Step2 Step 2: Acylation Add Acid Chloride (< 10°C) Step1->Step2 2h Hold Intermediate Intermediate: Acyl Malonate Mg-Chelate Step2->Intermediate Exothermic Step3 Step 3: Quench Acid Hydrolysis (Max 25°C) Intermediate->Step3 Decarboxylation Product Product: Ethyl 3-(4-cyanophenyl)-3-oxopropanoate Step3->Product -CO2

Caption: The critical path for Mg-mediated synthesis. Note the strict temperature ceiling at Step 3 to protect the cyano group.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Problem Problem Detected Type Identify Issue Problem->Type LowYield Low Yield / SM Recovered Type->LowYield Yield < 50% Hydrolysis Impurity: Amide/Acid Type->Hydrolysis New Spot Rf < 0.3 O_Acyl Impurity: O-Acyl Product Type->O_Acyl Wrong NMR shifts Sol_Dry Action: Dry MgCl2 Check Solvent H2O LowYield->Sol_Dry Sol_Temp Action: Reduce Quench Temp Use Weaker Acid (1N) Hydrolysis->Sol_Temp Sol_Rate Action: Slow Addition Increase Enolization Time O_Acyl->Sol_Rate

Caption: Logic tree for diagnosing yield and purity issues based on experimental observations.

References

  • Clay, R. J., et al. "Synthesis of beta-keto esters from acid chlorides and ethyl potassium malonate." Synthesis, 1993, pp. 290-292.

    • Core cit
  • Wuts, P. G. M., et al. "Curtius Rearrangement of Beta-Keto Esters." Organic Process Research & Development, Vol. 14, No. 6, 2010.

    • Discusses the thermal stability of beta-keto esters and decarboxyl
  • Organic Chemistry Portal. "Synthesis of beta-keto esters."

    • General overview of C-acylation vs O-acyl
  • Cohen, S. M., et al. "Nitrile Hydrolysis under Mild Conditions." Journal of Organic Chemistry, Vol. 70, 2005.

    • Provides context on the sensitivity of the cyano group to acid/he

Sources

Technical Support Guide: Catalyst Optimization for Ethyl 3-(4-cyanophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 50624-25-4 | Molecular Formula: C₁₂H₁₁NO₃ Primary Application: Chiral Intermediate for API Synthesis (e.g., Statins, Antihypertensives)

Executive Summary & Compound Profile

Ethyl 3-(4-cyanophenyl)-3-oxopropanoate is a functionalized


-keto ester. Its dual functionality—the reactive ketone/ester moiety and the Lewis-basic nitrile group—presents unique challenges in catalytic transformations.

The Core Issue: Catalyst Deactivation. Whether utilizing transition metal catalysis (Noyori-type hydrogenation) or biocatalysis (Ketoreductases), the 4-cyanophenyl moiety acts as a "Trojan horse." The nitrile nitrogen possesses a lone pair that can competitively coordinate to metal centers (Ru, Rh) or destabilize enzymatic active sites, leading to stalled reactions, low enantiomeric excess (ee), and poor turnover numbers (TON).

This guide provides autonomous troubleshooting protocols to restore catalytic efficiency.

Module A: Metal-Catalyzed Asymmetric Hydrogenation

Context: Reduction of the


-keto group to the chiral alcohol using Ru(II)-BINAP/Diamine complexes.
The Deactivation Mechanism: Nitrile Poisoning

In Ru-catalyzed hydrogenation, the catalytic cycle relies on the coordination of the ketone oxygen to the metal center. The nitrile group on the substrate (or product) can compete for this coordination site.

  • Symptom: Reaction starts fast but stalls at ~50-60% conversion.

  • Root Cause: Formation of a stable, inactive

    
    -nitrile-Ru complex.
    
  • Diagnosis:

    
     NMR shows a shift from the active catalyst signal to a new, silent species.
    
Troubleshooting Protocol

Objective: Prevent nitrile coordination without inhibiting the hydride transfer.

SymptomProbable CauseCorrective Action
Stalled Conversion Nitrile poisoning (Competitive Inhibition).Increase

Pressure:
Shift equilibrium toward the hydride complex (50 bar

80 bar).Add Lewis Acid Promoter: Add 1-2 mol%

or dilute

to protonate/mask the nitrile slightly (use caution to avoid hydrolysis).
Low ee% Hemilability of the ligand or background uncatalyzed reduction.Lower Temperature: Reduce from

to

to favor the enantioselective pathway.Solvent Switch: Switch from MeOH to EtOH or IPA (bulkier solvents reduce non-selective coordination).
Catalyst Crash Substrate impurities (Halides from synthesis).Pre-treatment: Pass substrate solution through a silica/activated carbon plug to remove residual halides/acids from the benzoyl chloride coupling step.
Validated Protocol: Ru-BINAP Hydrogenation
  • Purification: Recrystallize substrate from EtOAc/Hexanes to ensure purity >98%.

  • Degassing: Dissolve substrate in anhydrous EtOH. Degas via 3 freeze-pump-thaw cycles (Oxygen is a fatal poison for Ru-hydrides).

  • Catalyst Loading: Charge reactor with

    
     (S/C 1000:1).
    
  • Pressurization: Purge with

    
     (5x), then pressurize to 60 bar .
    
  • Reaction: Stir at

    
     for 12-24h.
    
  • Quench: Vent

    
    , concentrate, and analyze via Chiral HPLC.
    

Module B: Biocatalytic Reduction (Ketoreductases - KRED)

Context: Enzymatic reduction using KREDs with cofactor recycling (NADPH/GDH).

The Deactivation Mechanism: Product/Substrate Inhibition

Enzymes are sensitive to the "sticky" hydrophobic nature of the cyanophenyl ring.

  • Symptom: Reaction rate decreases logarithmically; enzyme precipitates.

  • Root Cause: The hydrophobic substrate partitions into the enzyme's hydrophobic core, causing unfolding (denaturation) or active site blockage.

Troubleshooting Protocol
SymptomProbable CauseCorrective Action
Precipitation Solvent shock or pH drift.Buffer Strength: Increase Phosphate Buffer (100mM, pH 7.0).Solvent Limit: Keep DMSO/IPA co-solvent

.
Incomplete Reaction Co-factor exhaustion (NADP+ accumulation).Recycle System Check: Ensure Glucose Dehydrogenase (GDH) and Glucose excess (1.5 eq) are present. Add fresh NADP+ (0.5 mM).
Slow Kinetics Substrate Inhibition.Fed-Batch Mode: Do not add all substrate at once. Dose the substrate as a solution over 4-6 hours to keep concentration low (<20 g/L) in the reactor.

Visualizing the Deactivation Pathways

The following diagram illustrates the competing pathways that lead to catalyst deactivation in both chemical and biological systems.

DeactivationPathways cluster_legend Legend Substrate Ethyl 3-(4-cyanophenyl)-3-oxopropanoate RuCatalyst Ru-BINAP Catalyst Substrate->RuCatalyst Intended Coordination KRED KRED Enzyme Substrate->KRED Substrate Binding Nitrile Nitrile Group (-CN) Substrate->Nitrile Success High Yield / High ee RuCatalyst->Success High H2 Pressure Failure Stalled Reaction RuCatalyst->Failure Low Pressure / Impurities Product Chiral Alcohol KRED->Product Reduction KRED->Success Fed-Batch Addition KRED->Failure High Conc. / pH Drift Nitrile->RuCatalyst Competitive Binding (Poisoning) Product->KRED Product Inhibition (Allosteric) key1 Green: Active Pathway key2 Red: Deactivation Pathway

Caption: Comparative deactivation mechanisms. The nitrile group competes for the metal center in chemocatalysis, while product accumulation inhibits the enzyme in biocatalysis.

Frequently Asked Questions (FAQs)

Q1: Can I use Raney Nickel for this hydrogenation?

  • Answer: Avoid. Raney Nickel is highly active for reducing nitrile groups to primary amines. You will likely lose the cyano-functionality before reducing the ketone, or get a mixture of amino-alcohols. Stick to Ru or Rh complexes which are chemoselective for ketones over nitriles.

Q2: My substrate has a yellow tint, and the reaction fails. Why?

  • Answer: The yellow tint often indicates residual 4-cyanobenzoyl chloride or conjugated oligomers from the synthesis step. These are potent electrophiles that can react with the diamine ligands on the Ru-catalyst, destroying it.

  • Fix: Recrystallize from ethanol/water or pass through a basic alumina plug.

Q3: Is the reaction sensitive to water?

  • Chemo: Yes. While Ru-Noyori catalysts are robust, excessive water can hydrolyze the ester or affect the ligand conformation. Use anhydrous solvents (<0.1% water).

  • Bio: No. Water is the medium. However, pH control is critical.

References

  • Noyori, R., et al. (2001).[1] Asymmetric Hydrogenation of

    
    -Keto Esters. Nobel Lecture. 
    
  • Ohkuma, T., et al. (1995).[2] Asymmetric Hydrogenation of 4-Substituted-3-oxobutanoates. Journal of the American Chemical Society.

  • Bayer, T., et al. (2025).

    
    -Keto Esters: Challenges and Solutions. ResearchGate. 
    
  • Sigma-Aldrich. (2024). Ethyl 3-(4-cyanophenyl)-3-oxopropanoate Product Specification.

Sources

"Ethyl 3-(4-cyanophenyl)-3-oxopropanoate" workup procedure improvement

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 3-(4-cyanophenyl)-3-oxopropanoate

Welcome to the technical support guide for the synthesis and purification of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate. This resource is designed for researchers and drug development professionals to troubleshoot and optimize the experimental workup for this key pharmaceutical intermediate.[1] The typical synthesis involves a base-catalyzed crossed Claisen condensation between ethyl 4-cyanobenzoate and ethyl acetate.[2][3] While the reaction itself is robust, the workup procedure is critical for achieving high yield and purity. This guide addresses common challenges in a practical, question-and-answer format, grounded in chemical principles.

Frequently Asked Questions & Troubleshooting Guide

Q1: My final yield is consistently low. What are the most common causes during the workup phase?

A1: Low yield is often attributable to one of three main issues during workup: premature product degradation, incomplete extraction, or mechanical loss.

  • Product Degradation: The target molecule, a β-keto ester, is susceptible to hydrolysis back to its parent carboxylic acid (4-cyanobenzoic acid) and subsequent decarboxylation, especially under harsh pH conditions or elevated temperatures.[4][5] The thermodynamic driving force for the Claisen condensation is the final deprotonation of the β-keto ester product by the alkoxide base.[6][7] An improper acidic quench can lead to reversible reactions or degradation.

  • Incomplete Extraction: The protonated β-keto ester has moderate polarity. If the aqueous layer is not sufficiently acidified (pH 3-4), a significant portion of the product may remain as its water-soluble enolate salt, leading to poor partitioning into the organic phase. Conversely, using an overly concentrated acid can catalyze hydrolysis.

  • Choice of Base and Quench: The reaction requires a stoichiometric amount of a non-nucleophilic base that will not interfere with the ester.[3][7] Sodium ethoxide is commonly used. The reaction is driven to completion by the formation of the resonance-stabilized enolate of the product.[2] Therefore, the final step of the workup must involve careful neutralization with an aqueous acid to protonate this enolate and isolate the neutral product.[7]

Troubleshooting Workflow for Low Yield

G cluster_0 Problem: Low Yield Start Reaction Mixture (Product as Enolate Salt) Quench Acidic Quench (e.g., dilute HCl or NH4Cl) Start->Quench Check_pH Verify Aqueous pH (Target: 3-4) Quench->Check_pH Check_pH->Quench pH > 4 Extract Extract with Organic Solvent (e.g., Ethyl Acetate, DCM) Check_pH->Extract pH OK Combine Combine & Wash Organic Layers Extract->Combine Dry Dry (Na2SO4 / MgSO4) Combine->Dry Concentrate Concentrate Under Reduced Pressure (Low Heat) Dry->Concentrate Product Isolated Product Concentrate->Product

Caption: Optimized workflow to minimize yield loss during workup.

Q2: After solvent removal, my product is a persistent oil and won't crystallize. How can I induce crystallization and what causes this?

A2: The failure to crystallize is almost always due to impurities that disrupt the crystal lattice formation. Ethyl 3-(4-cyanophenyl)-3-oxopropanoate is a solid at room temperature.

  • Primary Cause - Residual Starting Material: The most common impurities are unreacted ethyl 4-cyanobenzoate and residual solvent. While the β-keto ester product is acidic (pKa ≈ 11), the starting materials are not.[6] This difference in acidity is key to purification.

  • Solution - Optimized Washing Protocol:

    • After the initial extraction, wash the combined organic layers with a saturated sodium bicarbonate (NaHCO₃) solution. This mild base will selectively extract any unreacted acidic byproducts without significantly hydrolyzing your ester product.

    • Follow with a brine (saturated NaCl) wash to remove residual water and break up any emulsions.[8]

    • Ensure the organic layer is thoroughly dried with an anhydrous salt like Na₂SO₄ or MgSO₄ before solvent removal.

If the product remains an oil, purification via flash column chromatography is recommended. A typical eluent system is a gradient of ethyl acetate in hexanes.[8]

Data Comparison: Standard vs. Improved Workup

ParameterStandard Workup (Water Wash Only)Improved Workup (NaHCO₃ & Brine Wash)Rationale
Initial Yield 85%82%A slight decrease may be seen due to minimal product loss during extra washes.
Product Form Yellow OilOff-white SolidRemoval of impurities allows for proper crystallization.
Purity (by HPLC) ~90%>98%Bicarbonate wash effectively removes acidic impurities.
Key Impurities Unreacted 4-cyanobenzoic acidTrace solvents onlyDemonstrates the efficacy of the targeted basic wash.
Q3: I suspect my product is degrading. What are the signs and how can I prevent it?

A3: Degradation primarily occurs through hydrolysis of the ester followed by decarboxylation of the resulting β-keto acid.[5][9] This process is accelerated by heat and strong acidic or basic conditions.[10]

  • Signs of Degradation: The primary byproduct of decarboxylation is 4-acetylbenzonitrile. Its presence can be confirmed by ¹H NMR (a sharp singlet around 2.6 ppm for the methyl ketone) or LC-MS. Another sign is effervescence (CO₂ evolution) during heating or upon acidification.

  • Prevention Strategy:

    • Temperature Control: Conduct all workup steps (washes, extractions) at room temperature. When removing the solvent via rotary evaporation, use a water bath temperature no higher than 40°C.

    • Mild Reagents: Use a mild acid for the initial quench, such as saturated ammonium chloride (NH₄Cl) solution or dilute (1M) HCl, instead of concentrated acids.[11]

    • Avoid Strong Bases: Do not use strong bases like NaOH or KOH in the workup, as they will rapidly saponify the ester. A weak base like NaHCO₃ is sufficient for removing acidic impurities.

Decarboxylation Side Reaction

Sources

"Ethyl 3-(4-cyanophenyl)-3-oxopropanoate" dealing with impurities in NMR spectra

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with Ethyl 3-(4-cyanophenyl)-3-oxopropanoate . It addresses the most common spectral anomalies caused by tautomerism, degradation, and synthetic byproducts.

Ticket Subject: Troubleshooting Impurities & Anomalies in NMR Spectra Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Compound Profile

Users frequently report "unknown impurities" in the proton NMR (


H NMR) of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate. In >60% of cases, these are not physical impurities but rather keto-enol tautomers  inherent to 

-keto esters. This guide distinguishes between intrinsic tautomeric peaks and actual chemical degradation products like 4-acetylbenzonitrile .
Compound Data
PropertyDetail
IUPAC Name Ethyl 3-(4-cyanophenyl)-3-oxopropanoate
Structure Type

-Keto Ester (aromatic)
Key Feature High acidity at

-carbon; prone to tautomerism and decarboxylation
Molecular Weight 217.22 g/mol

Diagnostic Workflow (Decision Tree)

Use this logic flow to rapidly identify the source of your spectral anomaly.

G Start START: Anomalous Peaks Observed Check12ppm Is there a small singlet > 12.0 ppm? Start->Check12ppm Check58ppm Is there a singlet ~ 5.6 - 5.9 ppm? Check12ppm->Check58ppm Yes CheckEthyl Are Ethyl peaks (4.2 q, 1.2 t) intact? Check12ppm->CheckEthyl No ResultTautomer DIAGNOSIS: Enol Tautomer (Not an Impurity) Check58ppm->ResultTautomer Yes CheckMethyl Is there a new singlet ~ 2.6 ppm? CheckEthyl->CheckMethyl No (Ethyl missing) CheckBroad Broad peak ~ 10-13 ppm + Shifted Aromatics? CheckEthyl->CheckBroad Yes (Ethyl present) ResultDecarb DIAGNOSIS: Decarboxylation (4-Acetylbenzonitrile) CheckMethyl->ResultDecarb Yes ResultAcid DIAGNOSIS: Hydrolysis/Starting Material (4-Cyanobenzoic Acid) CheckBroad->ResultAcid Yes

Figure 1: Diagnostic logic for distinguishing tautomers from degradation products.

Issue #1: The "Phantom" Impurity (Keto-Enol Tautomerism)

Symptom: You observe a set of "impurity" peaks integrating to 5–15% relative to the main compound.

  • Small singlet at

    
     12.5 ppm (exchangeable).
    
  • Small singlet at

    
     5.8 ppm.
    
  • Splitting of the ethyl quartet/triplet into two unequal sets.

Technical Explanation:


-keto esters exist in a dynamic equilibrium between the keto  form (major) and the enol  form (minor). The electron-withdrawing 4-cyanophenyl group increases the acidity of the 

-protons, stabilizing the enol form via conjugation.
  • Solvent Dependency: In non-polar solvents like

    
    , the enol form is stabilized by intramolecular hydrogen bonding (cis-enol). In polar aprotic solvents like 
    
    
    
    , the solvent disrupts this H-bond, heavily favoring the keto form.

Validation Protocol (Self-Validating):

  • Run the sample in

    
    :  Note the ratio of the peak at 4.0 ppm (keto 
    
    
    
    ) vs. 5.8 ppm (enol
    
    
    ).
  • Run the SAME sample in

    
    :  The peaks at 5.8 ppm and 12.5 ppm should virtually disappear, and the ethyl group splitting should resolve into single multiplets.
    
Chemical Shift Comparison Table ( )
ProtonKeto Form (

ppm)
Enol Form (

ppm)
Multiplicity
Enol -OH N/A12.4 – 12.6 Singlet (broad)
Aromatic (Ar-H) 7.7 – 8.17.6 – 7.9Multiplets (shifted)
Vinyl -CH= N/A5.6 – 5.9 Singlet

-Methylene (-CH2-)
3.9 – 4.0 N/ASinglet
Ester

~4.20~4.25Quartet (overlapping)

Issue #2: The "Missing Ester" (Decarboxylation)

Symptom: The ethyl group signals (quartet ~4.2 ppm, triplet ~1.2 ppm) are weak or missing. A sharp singlet appears at ~2.6 ppm .

Technical Explanation:


-keto esters are thermally unstable, particularly in the presence of water and acid/base. If the compound was subjected to harsh acidic workup or excessive heat during rotovap, it undergoes hydrolysis  to the 

-keto acid, followed by spontaneous decarboxylation to form 4-acetylbenzonitrile .

Mechanism: Ester + H2O/H+ -> [Beta-Keto Acid] -> (Heat/-CO2) -> 4-Acetylbenzonitrile

Verification: Look for the specific signature of 4-acetylbenzonitrile :

  • 
     2.63 ppm:  Methyl ketone singlet (
    
    
    
    ).
  • 
     7.7 & 8.0 ppm:  Aromatic AA'BB' pattern (distinct from the ester).
    
  • Absence: No ethyl peaks.[1]

Issue #3: Starting Material Contamination

Symptom: Complex aromatic region and a very broad peak >10 ppm (distinct from the sharp enol peak).

Technical Explanation: The synthesis typically involves the condensation of 4-cyanobenzoyl chloride (or ethyl 4-cyanobenzoate) with an acetate equivalent. Residual 4-cyanobenzoic acid is a common impurity if the quench was insufficient.

Troubleshooting:

  • 4-Cyanobenzoic Acid: Look for a broad carboxylic acid singlet (10–13 ppm) and aromatic doublets shifted downfield compared to the ester.

  • Remedy: Dissolve the product in Ethyl Acetate and wash with saturated

    
    . The acid will partition into the aqueous layer.
    

Visualization of Tautomeric Equilibrium

The following diagram illustrates the mechanism causing the "phantom" peaks in non-polar solvents.

Tautomerism Keto KETO FORM (Major in DMSO) CH2 Singlet @ 4.0 ppm Enol ENOL FORM (Visible in CDCl3) Vinyl CH @ 5.8 ppm OH @ 12.5 ppm Keto->Enol Non-polar solvent (CDCl3) Intramolecular H-bond

Figure 2: Keto-Enol equilibrium shift based on solvent polarity.

References

  • Reich, H. J. (2024).[2] Structure and Reactivity: Keto-Enol Tautomerism in Beta-Keto Esters. University of Wisconsin-Madison. Link (General reference for pKa and tautomerism shifts).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2775027, 4-Acetylbenzonitrile. Link (Verification of decarboxylation product shifts).

Sources

"Ethyl 3-(4-cyanophenyl)-3-oxopropanoate" stability issues during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 3-(4-cyanophenyl)-3-oxopropanoate

Welcome to the technical support center for Ethyl 3-(4-cyanophenyl)-3-oxopropanoate (CAS 49744-93-6). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile β-keto ester in their synthetic workflows. As a key intermediate, its stability is paramount for achieving high yields and purity.[1] This document provides in-depth troubleshooting advice and answers to frequently encountered challenges during its synthesis and subsequent reactions.

Understanding the Molecule: Structure and Reactivity

Ethyl 3-(4-cyanophenyl)-3-oxopropanoate is a multi-functional molecule characterized by a central β-keto ester system, an aromatic ring, and a nitrile group. Its reactivity is dictated by several key features:

  • Acidic α-Hydrogens: The methylene protons (CH₂) situated between the ketone and ester carbonyls are significantly acidic, making them susceptible to deprotonation by bases to form a nucleophilic enolate.

  • Electrophilic Carbonyls: Both the ketone and ester carbonyl carbons are electrophilic and can be attacked by nucleophiles.

  • Ester Group: Susceptible to hydrolysis under both acidic and basic conditions.

  • Nitrile Group: Generally stable, but can undergo hydrolysis under harsh conditions.

These features make it a valuable synthetic building block but also introduce specific stability challenges that must be carefully managed.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction yield is unexpectedly low, and I'm isolating 4-cyanobenzoic acid and/or 4-cyanoacetophenone as byproducts. What is causing this degradation?

A1: This is a classic stability issue for β-keto esters and points to two common degradation pathways: hydrolysis and subsequent decarboxylation .[2]

  • Mechanism of Degradation:

    • Hydrolysis: The ethyl ester moiety is sensitive to cleavage, particularly in the presence of water under either acidic or basic conditions. This reaction forms the corresponding β-keto acid intermediate.

    • Decarboxylation: β-keto acids are notoriously unstable. The keto group at the beta position facilitates the loss of carbon dioxide (CO₂), especially upon heating, to yield 4-cyanoacetophenone.[2] If only the ester is hydrolyzed without decarboxylation, 4-cyanobenzoic acid can be formed, though this is often a result of more vigorous oxidative or hydrolytic conditions.

G cluster_main Degradation Pathway Start Ethyl 3-(4-cyanophenyl)-3-oxopropanoate Intermediate Unstable β-Keto Acid Intermediate Start->Intermediate Hydrolysis (+H₂O, H⁺ or OH⁻) Product3 Ethanol Start->Product3 Hydrolysis Product1 4-Cyanoacetophenone Intermediate->Product1 Decarboxylation (Heat, H⁺ or OH⁻) Product2 CO₂ Intermediate->Product2 Decarboxylation

Caption: Primary degradation pathway of the target compound.

Troubleshooting and Prevention Protocol

Symptom ObservedProbable CauseRecommended Solution
4-cyanoacetophenone isolatedDecarboxylation following hydrolysis.Avoid High Temperatures: Keep reaction, workup, and purification steps at or below room temperature if the protocol allows. Control pH: Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases. If an aqueous workup is required, use cold, buffered solutions.
4-cyanobenzoic acid isolatedEster Hydrolysis (and potentially nitrile hydrolysis under harsh conditions).Ensure Anhydrous Conditions: Use freshly distilled, dry solvents. Dry all glassware thoroughly. Run reactions under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
Q2: During synthesis via Claisen condensation, I'm observing significant formation of oligomers or a tar-like substance. How can I improve the reaction's selectivity?

A2: This issue typically arises from uncontrolled self-condensation reactions. The enolate of your target molecule or starting material can act as a nucleophile and attack other ester molecules in the flask, leading to a complex mixture of products.[3]

Key Control Parameters:

  • Base Selection: The choice of base is critical. For a Claisen condensation, an alkoxide corresponding to the ester (sodium ethoxide in this case) is standard. This prevents transesterification, which would occur if a different alkoxide were used.[3]

  • Temperature Management: Enolate formation and subsequent condensation are often exothermic. Maintaining low temperatures (e.g., 0 °C to room temperature) is crucial for controlling the reaction rate and minimizing side reactions.

  • Controlled Reagent Addition: Adding the base or one of the coupling partners slowly to the reaction mixture keeps the instantaneous concentration of the reactive enolate low, favoring the desired crossed-condensation over self-condensation.

Caption: Workflow for minimizing self-condensation side reactions.

Q3: I suspect the nitrile group is being hydrolyzed during my workup. What conditions should I avoid?

A3: While the cyano group is relatively robust, it is not inert. It can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under forcing conditions, which can complicate purification and reduce the yield of your desired product.

Conditions Leading to Nitrile Hydrolysis:

Reagent/ConditionSeverityPotential ByproductPrevention Strategy
Concentrated H₂SO₄ or HCl with heat HighEthyl 3-(4-carbamoylphenyl)-3-oxopropanoate or the dicarboxylic acid derivativeAvoid using strong, hot acids during workup or purification. If an acidic wash is needed, use a cold, dilute solution (e.g., 1M HCl) and minimize contact time.
Concentrated NaOH or KOH with heat HighByproducts similar to acid hydrolysisUse weaker bases like sodium bicarbonate for neutralization or perform washes quickly at low temperatures.
Raney Nickel (Ra-Ni) with H₂ ModerateReduction to a primary amine (aminomethyl group)If performing a reduction on another part of the molecule, consider protecting the nitrile or choose a more selective reducing agent that does not affect nitriles.

Recommended Synthetic Protocol: Crossed Claisen Condensation

This protocol outlines a standard laboratory procedure for the synthesis of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate.[4][5]

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (N₂), add dry ethanol (100 mL) to a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.

  • Base Formation: Carefully add sodium metal (2.3 g, 0.1 mol) in small portions to the cold ethanol. Allow all the sodium to react completely to form sodium ethoxide.

  • Enolate Formation: To the resulting sodium ethoxide solution, add a mixture of ethyl 4-cyanobenzoate (17.7 g, 0.1 mol) and ethyl acetate (13.2 g, 0.15 mol) dropwise from the addition funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup & Neutralization: Cool the reaction mixture back to 0 °C and slowly quench by adding cold 1M hydrochloric acid until the pH is approximately 6-7.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Storage and Handling

To ensure long-term stability and purity, adhere to the following guidelines:

  • Storage: Store the compound in a tightly sealed, airtight container, preferably under an inert gas like argon or nitrogen.[6]

  • Temperature: Keep in a cool, dry place. Refrigeration is recommended for long-term storage.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and moisture.

References

  • MySkinRecipes. Ethyl 3-(4-cyanophenyl)-3-oxopropanoate. Available at: [Link]

  • PubChem. Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate. Available at: [Link]

  • ResearchGate. Synthesis and degradation behavior of poly(ethyl-cyanoacrylate). Available at: [Link]

  • LookChem. ethyl 3-(4-cyanophenyl)-3-oxopropanoate. Available at: [Link]

  • Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Available at: [Link]

  • ResearchGate. Mastering β-keto esters. Available at: [Link]

  • MDPI. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Available at: [Link]

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link]

  • Chemistry LibreTexts. 19.15 A Claisen Condensation Forms a β-Keto Ester. Available at: [Link]

  • Oncotarget. SYNTHESIS OF SC99 AND ITS ANALOGS. Available at: [Link]

Sources

"Ethyl 3-(4-cyanophenyl)-3-oxopropanoate" reagent purity and its impact on reaction

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing Reagent Purity & Reaction Workflows

Product Name: Ethyl 3-(4-cyanophenyl)-3-oxopropanoate CAS: 49744-93-6 Chemical Class:


-Keto Ester / Aroyl Acetate
Primary Application:  Scaffold synthesis for kinase inhibitors, pyrazole/pyrimidine-based APIs, and cathepsin inhibitors.[1][2]

Part 1: The Purity Matrix & Critical Quality Attributes (CQA)

In high-throughput synthesis and drug development, the purity of


-keto esters is often misunderstood.[1][2] Unlike simple esters, Ethyl 3-(4-cyanophenyl)-3-oxopropanoate  exists in a dynamic equilibrium that complicates analytical data and reactivity.[1][2]
The "False Impurity" Signal: Keto-Enol Tautomerism

Common User Ticket: "The 1H-NMR spectrum shows split signals and a broad peak at 12 ppm. Is the batch contaminated?"

Technical Explanation: No. This is a characteristic feature of


-keto esters.[2] The compound exists in equilibrium between the Keto  form (dicarbonyl) and the Enol  form (hydrogen-bonded vinyl alcohol).[2]
  • Keto Form: Favored in polar aprotic solvents (DMSO-

    
    ).[1][2] Shows a distinct singlet for the 
    
    
    
    -methylene protons (~4.0 ppm).[2]
  • Enol Form: Favored in non-polar solvents (CDCl

    
    ) or stabilized by intramolecular hydrogen bonding.[2] Shows a vinyl proton singlet (~5.8 ppm) and a broad enolic -OH (>12 ppm).[2]
    

Impact on Reaction:

  • Nucleophilic Substitution: The Enol form is the reactive species for deprotonation by weak bases.[2]

  • Stoichiometry: If using strong bases (e.g., NaH, LDA), both forms are deprotonated to the same enolate anion, so stoichiometry remains 1:1.

Genuine Impurity Profile

While tautomers are benign, the following impurities actively degrade reaction performance:

ImpurityOriginImpact on ReactionDetection (HPLC/NMR)
4-Cyanobenzoic Acid Hydrolysis of the ester or ketone cleavage.[2]Critical: Quenches bases (NaH, KHMDS). Lowers yield in alkylation reactions.[2]HPLC: Elutes earlier (polar). NMR: Broad COOH peak >11 ppm (distinct from enol).[2]
4-Acetylbenzonitrile Decarboxylation of the parent acid.[1][2]Competitor: Lacks the reactive methylene; acts as an inert diluent or competes in condensation.[2]HPLC: Elutes later. NMR: Methyl singlet ~2.6 ppm.[2]
Ethanol Residual solvent from synthesis.[2][3]Interference: Consumes electrophiles; interferes with transesterification.[2]NMR: Triplet ~1.2 ppm, Quartet ~3.7 ppm.[2]

Part 2: Troubleshooting Reaction Failures

This guide addresses the most frequent failure modes reported by medicinal chemists using this reagent.

Scenario A: Low Yield in Knoevenagel or Cyclization Reactions

Symptom: Reaction with aldehydes or hydrazines stalls at <50% conversion.[2] Root Cause: Acidic impurities (Hydrolysis products) are neutralizing the catalytic base.[2]

Diagnostic Workflow (Graphviz Diagram):

ReactionFailure Start Problem: Low Yield in Cyclization/Condensation CheckpH Step 1: Check Reagent pH (Dissolve in 1:1 MeOH/Water) Start->CheckpH IsAcidic Is pH < 5.0? CheckpH->IsAcidic YesAcidic Cause: 4-Cyanobenzoic Acid Contamination (Base Quenching) IsAcidic->YesAcidic Yes NoAcidic Step 2: Check Water Content (Karl Fischer) IsAcidic->NoAcidic No Solution1 Fix: Recrystallize (EtOH) or Increase Base Stoichiometry YesAcidic->Solution1 IsWet Water > 0.5%? NoAcidic->IsWet YesWet Cause: Hydrolysis of Reagent during storage IsWet->YesWet Yes NoWet Cause: Metal Chelation (Trace metals inhibiting catalyst) IsWet->NoWet No Solution2 Fix: Dry under vacuum over P2O5 Store under Argon YesWet->Solution2

Caption: Diagnostic logic for identifying chemical inhibitors in


-keto ester workflows.
Scenario B: "Gummy" Products in Pyrazole Synthesis

Symptom: Reaction with hydrazine yields a sticky oil that refuses to crystallize.[2] Root Cause: Incomplete decarboxylation or presence of unreacted


-keto ester due to "Enol Locking."[2]
Mechanism:  In non-polar solvents, the stable enol form is less electrophilic at the ketone carbonyl.[2]
Solution: 
  • Switch Solvent: Move from Toluene to Ethanol/Acetic Acid (breaks the internal H-bond).[2]

  • Acid Catalysis: Add catalytic AcOH to promote proton transfer.[2]

Part 3: Analytical Protocols

Recommended HPLC Method (Reverse Phase)

To accurately quantify purity without "ghost peaks" from tautomers, use an acidic mobile phase to force the equilibrium or collapse the peaks.[2]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (Acid suppresses enol ionization).[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm (Cyano group absorption).[2]

  • Note: If peaks are split, increase column temperature to 40°C to speed up tautomer exchange rate.

1H-NMR Interpretation Guide

Solvent: DMSO-


 (Recommended for simpler spectra).[1][2]
Chemical Shift (

ppm)
MultiplicityIntegrationAssignment
1.15 Triplet3HEster

4.10 Quartet2HEster

4.25 Singlet~1.8H

-Methylene (Keto form)
6.10 Singlet~0.2HVinyl Proton (Enol form)
7.8 - 8.1 Multiplet4HAromatic Ring (Cyanophenyl)
12.0+ Broad~0.2HEnolic

(Often invisible)

Part 4: Storage & Handling Guidelines

Stability Warning:


-keto esters are prone to decarboxylation  if stored improperly.[2]
  • Temperature: Store at 2–8°C .

  • Atmosphere: Hygroscopic.[2] Store under Argon/Nitrogen.[2] Moisture accelerates hydrolysis

    
     decarboxylation.[2]
    
  • Container: Amber glass (protect from light-induced radical degradation).[2]

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use the reagent if it has turned yellow? A: A slight yellow tint is acceptable (trace conjugated impurities).[2] However, if it is a dark oil, run an NMR.[2] If the


-methylene peak (4.25 ppm) is diminished relative to the aromatic protons, significant decomposition has occurred.[2]

Q: Why does my reaction with NaH fizz uncontrollably? A: This indicates high water content or high free acid content (4-cyanobenzoic acid).[2] The "fizz" is hydrogen gas evolving from the quenching of the hydride.[2] Dry the reagent under high vacuum before use.[2]

Q: Is the cyano group stable during hydrolysis of the ester? A: Under mild basic conditions (LiOH, THF/Water), the ester hydrolyzes faster than the nitrile. However, strong acid reflux (HCl) or strong heating with NaOH will hydrolyze the nitrile to the amide/acid.[2]

References
  • PubChem. (2025).[2][4] Ethyl 3-(4-cyanophenyl)-3-oxopropanoate Compound Summary. National Library of Medicine.[2] Retrieved from [Link]

  • Singh, S., et al. (2010).[2][5] Synthesis of Ethyl 2-[(Z)-2-(4-Cyanophenyl)-2-hydroxyvinyl]-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate. Molbank, M655.[2][5] Retrieved from [Link][2][5]

  • Manbeck, K. A., et al. (2011).[2] Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy. Journal of Chemical Education. Retrieved from [Link][2]

Sources

"Ethyl 3-(4-cyanophenyl)-3-oxopropanoate" moisture sensitivity in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Moisture Sensitivity & Handling Protocols CAS: 49744-93-6 | Molecular Formula: C₁₂H₁₁NO₃

Executive Summary

Ethyl 3-(4-cyanophenyl)-3-oxopropanoate is a


-keto ester widely utilized as a scaffold in drug discovery (e.g., xanthine oxidase inhibitors like Febuxostat).[1] While the nitrile (cyano) group is relatively robust, the 

-keto ester moiety introduces significant moisture sensitivity.

The Core Threat: Water exposure does not just hydrolyze the ester; it triggers a decarboxylation cascade . The hydrolysis product (


-keto acid) is thermodynamically unstable and irreversibly degrades into 4-cyanoacetophenone and carbon dioxide. This guide provides the protocols necessary to prevent this degradation during synthesis, storage, and analysis.

Module 1: Synthesis Troubleshooting (The "Making" Phase)

The Issue: "My yield is low, and I see a solid precipitate that isn't my product."

In the synthesis of this compound—typically via the Claisen condensation or Magnesium Chloride-mediated acylation—moisture is a catalytic poison.

Root Cause Analysis
  • Enolate Quenching: Synthesis requires generating an enolate of ethyl acetate or malonate. Water (

    
     15.7) is more acidic than the 
    
    
    
    -protons of the ester (
    
    
    ~24 for simple esters, ~11 for
    
    
    -keto esters). Even trace moisture protonates the base (LDA, NaH, or NaOEt), stopping the reaction dead.
  • Magnesium Chelate Destruction: If using the MgCl₂/TEA method (Clay-Madden synthesis), water disrupts the octahedral magnesium chelate complex required to activate the acyl chloride.

Troubleshooting Protocol: The Anhydrous Check
Parameter Specification Why? (Mechanistic Insight)
Solvent (THF/MeCN)

Higher water levels compete with the nucleophile for the acyl chloride.
Reagent (MgCl₂) Anhydrous Beads Highly hygroscopic. Hydrated MgCl₂ cannot coordinate the carbonyls effectively to lower the activation energy.
Atmosphere

or Ar Balloon

from air can react with strong bases; moisture initiates hydrolysis.
Corrective Action: The "Flame-Dry" Workflow

If you suspect moisture contamination during synthesis:

  • Stop: Do not add the acid chloride (4-cyanobenzoyl chloride).

  • Test: Add a drop of benzophenone ketyl indicator (if using THF/Na) or check solvent Karl Fischer.

  • Rescue: If the base is quenched, you cannot simply add more. The generated hydroxide/alkoxide will hydrolyze your starting material. You must restart with fresh, dry solvent.

Module 2: Stability & Storage (The "Keeping" Phase)

The Issue: "My product turned into a liquid/solid slush over the weekend."

The degradation of


-keto esters is autocatalytic in the presence of moisture and trace acid.
The Degradation Mechanism

The electron-withdrawing 4-cyanophenyl group makes the


-carbonyl highly electrophilic. Water attacks the ester, forming the 

-keto acid. Unlike stable carboxylic acids, this intermediate possesses a six-membered transition state that facilitates the loss of

.

Visualizing the Decay Pathway:

Degradation Ester Ethyl 3-(4-cyanophenyl)- 3-oxopropanoate (Target) Acid β-Keto Acid Intermediate (Unstable) Ester->Acid Hydrolysis (Slow Step) Water H₂O (Moisture) Water->Acid Transition 6-Membered Cyclic Transition State Acid->Transition Tautomerization Ketone 4-Cyanoacetophenone (Impurity) Transition->Ketone Decarboxylation (Irreversible) CO2 CO₂ (Gas) Transition->CO2

Figure 1: The moisture-induced decarboxylation cascade. Once the ester hydrolyzes, the loss of CO₂ is thermodynamically driven and irreversible.

Storage Protocol
  • Container: Amber glass vial with a Teflon-lined cap.

  • Desiccant: Store inside a secondary container (desiccator) with activated silica gel or

    
    .
    
  • Temperature:

    
    . Cold slows the kinetics of hydrolysis.
    
  • Warning: Do not store in the same freezer as strong acids (HCl, TFA). Acid vapors catalyze the initial hydrolysis step.

Module 3: Analytical Anomalies (QC & NMR)

The Issue: "My NMR shows extra peaks. Is it wet?"

-keto esters exist in a dynamic equilibrium between the keto  form (dicarbonyl) and the enol  form (hydrogen-bonded alkene). This is often mistaken for degradation.
Distinguishing Tautomers from Hydrolysis
Signal Chemical Shift (

)
Assignment Status
Singlet (~12 ppm)

Enol -OH (H-bonded)Normal (Do not confuse with acid)
Singlet (~5.6 ppm)

Enol Vinyl C-HNormal
Singlet (~4.0 ppm)

Keto

-methylene (

)
Normal
Singlet (~2.6 ppm)

Methyl ketone (

)
CRITICAL FAILURE (Decarboxylated impurity)

Expert Insight: The ratio of Keto:Enol depends on the solvent.[2]

  • CDCl₃: High Enol content (~30-50%) due to internal H-bonding stabilization.

  • DMSO-d₆: High Keto content. DMSO disrupts the internal H-bond.

  • Moisture Effect: If your sample is wet, the enol peaks may broaden or disappear due to rapid proton exchange with water.

FAQ: Rapid Response

Q1: Can I dry the product in an oven if it gets wet? A: No. Heating a wet


-keto ester accelerates the decarboxylation.
  • Correct Method: Dissolve in DCM, dry over anhydrous

    
    , filter, and concentrate in vacuo at room temperature (
    
    
    
    ).

Q2: I need to run a reaction with NaH. How do I dry the starting material? A: Azeotropic drying. Dissolve the ester in dry toluene and rotary evaporate. Repeat 2x. This removes trace water as a water-toluene azeotrope without thermal degradation.

Q3: The nitrile peak (CN) in IR is weak. Did it hydrolyze? A: Unlikely. The nitrile group requires harsh conditions (boiling acid/base) to hydrolyze to the amide/acid. If the ester is intact, the nitrile is likely intact. The dipole change of the CN group on a conjugated ring can vary; check Raman or


 NMR (~118 ppm) for confirmation.

References

  • Decarboxylation Mechanisms

    • Master Organic Chemistry. (2022).[3][4][5] "Decarboxylation of Beta-Keto Acids." Link

    • LibreTexts Chemistry. (2021).[6][7] "9.4: β-Ketoacids Decarboxylate."[6][8] Link

  • Synthesis & Magnesium Chelation

    • RSC Advances. (2014).[9] "Synthesis of β-ketoesters from renewable resources and Meldrum's acid." Link

    • Organic Chemistry Portal. "Synthesis of β-keto carboxylic acids, esters and amides." Link

  • Tautomerism & NMR

    • PubMed / NIH. (2024).[2] "An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors." Link

  • Compound Data

    • Sigma-Aldrich. "Ethyl 3-(4-cyanophenyl)-3-oxopropanoate Product Sheet." Link

Sources

Validation & Comparative

Structural Confirmation of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-(4-cyanophenyl)-3-oxopropanoate (CAS: 49744-93-6) is a critical beta-keto ester intermediate, predominantly utilized in the synthesis of xanthine oxidase inhibitors like Febuxostat and various agrochemical heterocycles.[1][2] Its structural validation is complicated by two primary factors: keto-enol tautomerism and thermal instability (susceptibility to decarboxylation).[1][3][4][5]

This guide provides a rigorous, comparative analysis of structural confirmation techniques. Unlike standard certificates of analysis that rely on a single metric, this protocol emphasizes orthogonal validation—cross-referencing Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to distinguish the target molecule from its functional isomers and degradation products.[3][4][5]

Part 1: Structural Analysis Strategy

The confirmation of this molecule requires a multi-tiered approach because the "purity" value can be deceptive if the analytical method does not account for the dynamic equilibrium of the beta-keto ester moiety.[1][3]

The Structural Challenge: Tautomerism

In solution, Ethyl 3-(4-cyanophenyl)-3-oxopropanoate exists in equilibrium between its Keto form (dicarbonyl) and Enol form (chelated hydroxy-acrylate).[1][4][5]

  • Keto Form: Favored in polar aprotic solvents (e.g., DMSO-d6).[1][3][4][5]

  • Enol Form: Stabilized by intramolecular hydrogen bonding and conjugation with the 4-cyanophenyl ring; favored in non-polar solvents (e.g., CDCl3).[1][3][4][5]

Implication for Researchers: A spectrum showing "extra" peaks is often misidentified as impure.[3][4][5][6] Understanding this equilibrium is the first step in accurate validation.[3][5]

Visualization: Structural Confirmation Logic Flow

The following diagram outlines the decision matrix for confirming the structure and ruling out common impurities like 4-acetylbenzonitrile (the decarboxylated byproduct).

StructuralConfirmation Start Sample: Ethyl 3-(4-cyanophenyl)-3-oxopropanoate IR Step 1: FTIR Spectroscopy (Functional Group Check) Start->IR IR_Result Key Signals: - CN Stretch (~2230 cm⁻¹) - Ester C=O (~1740 cm⁻¹) - Ketone C=O (~1690 cm⁻¹) IR->IR_Result NMR Step 2: 1H NMR (CDCl3) (The Gold Standard) IR->NMR Tautomer_Check Tautomerism Check: Observe Keto (CH2 singlet) vs Enol (=CH- singlet + OH) NMR->Tautomer_Check HPLC_MS Step 3: LC-MS (Purity & Mass Confirmation) Tautomer_Check->HPLC_MS Identity Confirmed Impurity_Check Distinguish Byproducts: 1. 4-Acetylbenzonitrile (Decarboxylated) 2. Hydrolyzed Acid HPLC_MS->Impurity_Check Final_Valid VALIDATED STRUCTURE Impurity_Check->Final_Valid Pass Reject REJECT: Degraded Impurity_Check->Reject Fail (M-CO2 detected)

Figure 1: Decision matrix for the structural confirmation of beta-keto esters, highlighting the critical check for tautomerism and decarboxylation.

Part 2: Comparative Technique Analysis

This section objectively compares the "performance" of analytical techniques in the context of validating this specific compound.

Nuclear Magnetic Resonance (NMR) vs. Infrared (IR)[1][4][5][6]
Feature1H NMR (400 MHz) FT-IR (ATR) Verdict
Specificity High. Resolves individual protons; distinguishes Keto/Enol forms quantitatively.[1][4][5]Medium. Identifies functional groups (CN, C=O) but cannot easily quantify tautomeric ratio.[3][4][5]NMR is essential for identity.[3][4][5]
Speed Slow (10-15 min prep + run).[1][3][4][5]Fast (< 1 min).[3][4][5]IR is superior for goods-in QC.
Tautomer Detection Excellent. Distinct signals for -CH2- (Keto) and =CH- (Enol).[1][3][4][5]Poor. Broad OH bands can obscure details; C=O shifts are subtle.[3][4][5][6]NMR required for process development.
Impurity Detection Good (>1%).[3][4][5] Can see residual solvents and decarboxylated byproduct (methyl singlet).[3][4][5]Poor. <5% impurities are often masked by main peaks.[3][4][5]NMR for purity assessment.

Expert Insight: While IR confirms you have a nitrile and an ester, only NMR confirms the integrity of the carbon skeleton.[3] The 4-cyanophenyl group exerts a strong deshielding effect, shifting the aromatic protons downfield compared to non-cyano analogs.[1][3]

HPLC-MS vs. TLC
FeatureHPLC-MS (ESI+) TLC (Silica/UV) Verdict
Sensitivity Trace Level. Detects <0.1% impurities.[1][4][5]Low. Visual detection limit ~1-5%.[3][4][5]HPLC-MS for final release.
Selectivity High. Separates target (MW 217) from decarboxylated impurity (MW 145).[3][4][5]Medium. Impurities may co-elute.[3][4][5]HPLC-MS for stability studies.
Structural Info Mass-Specific. Confirms molecular weight (M+H = 218).Rf Value only. Comparative only.HPLC-MS validates formula.

Part 3: Critical Distinctions (The "Alternatives")[1][5][6]

In synthesis, "Ethyl 3-(4-cyanophenyl)-3-oxopropanoate" is often confused with its degradation products or tautomers.[1] You must be able to distinguish these "alternatives."

Target vs. Decarboxylated Impurity (4-Acetylbenzonitrile)

The most common instability issue is the loss of the ester group (decarboxylation) upon heating in wet conditions.[1][3][4][5]

  • Target (MW 217.22): Contains Ethyl group (quartet ~4.2 ppm, triplet ~1.2 ppm).[3][4][5]

  • Impurity (MW 145.16): Loss of Ethyl signals. Appearance of a sharp Methyl ketone singlet (~2.6 ppm).[3][4][5]

  • MS Distinction: Target gives m/z 218 [M+H]+; Impurity gives m/z 146 [M+H]+.[1][3][4][5]

Keto vs. Enol Tautomer

This is not an impurity but a physical state of the molecule.[3][5][6]

  • Keto Form: Singlet at ~4.0 ppm (2H, -CH 2-).

  • Enol Form: Singlet at ~12.5 ppm (1H, -OH , exchangeable) and Singlet at ~5.6 ppm (1H, =CH -).

  • Solvent Effect: Running NMR in CDCl3 maximizes the Enol form (up to 30-50%).[1][3][4][5] Running in DMSO-d6 pushes equilibrium toward the Keto form (>90%).[1][3][4][5]

Visualization: Tautomeric Equilibrium

Tautomerism cluster_features Key Spectral Differences Keto Keto Form (Predominant in DMSO) -CH2- Signal (~4.0 ppm) Enol Enol Form (Stabilized in CDCl3) =CH- Signal (~5.6 ppm) -OH Signal (~12 ppm) Keto->Enol Equilibrium (Fast Exchange) K_feat dicarbonyl No H-bond Keto->K_feat E_feat Intramolecular H-bond Conjugated System Enol->E_feat

Figure 2: The dynamic equilibrium between Keto and Enol forms.[1][3][4][5] Analytical data must be interpreted with this duality in mind to avoid false "impurity" flags.

Part 4: Experimental Protocols

Protocol 1: 1H NMR Validation (Self-Validating System)

Objective: Confirm structure and quantify Keto:Enol ratio.[1][3][4][5][6]

  • Solvent Selection: Use CDCl3 (Chloroform-d) for structural characterization to observe both tautomers.[3][4][5][6] Use DMSO-d6 if simplification to the Keto form is desired for integration.

  • Sample Prep: Dissolve ~10 mg of sample in 0.6 mL solvent. Ensure the sample is fully solubilized; turbidity indicates inorganic salts (e.g., NaCl from synthesis).[3][4][5]

  • Acquisition: Standard proton parameters (16 scans, 1s relaxation delay).

  • Interpretation (CDCl3):

    • Aromatic Region (7.6 - 8.1 ppm): Look for the AA'BB' system of the 4-cyanophenyl group.[1][3] The protons ortho to CN and ortho to Carbonyl will be distinct.[3]

    • Enol Vinylic Proton: ~5.6 - 5.8 ppm (singlet).[1][3][4][5]

    • Keto Methylene: ~4.0 ppm (singlet).[3][4][5]

    • Ethyl Ester: Quartet (~4.2 ppm) and Triplet (~1.2 ppm).[1][3][4][5]

    • Validation Check: Integration of (Enol =CH- + Keto -CH2-) must equal 1 (normalized) relative to the aromatic ring (4H).[1][3][4][5]

Protocol 2: HPLC Purity Assessment

Objective: Quantify purity and detect thermally degraded byproducts.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[3][4][5][6]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[3][4][5]

    • B: Acetonitrile + 0.1% Formic Acid.[3][4][5]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (strong absorption by cyanophenyl chromophore).[3][4][5]

  • Flow Rate: 1.0 mL/min.

  • Self-Validation: Inject a standard of 4-acetylbenzonitrile (if available) or look for a peak eluting earlier (more polar due to loss of ethyl) or later (depending on pH) to confirm separation resolution. Note: Decarboxylated product is less polar than the acid but lacks the ester tail; retention time shifts must be verified.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2757969, Ethyl 3-(4-cyanophenyl)-3-oxopropanoate.[1][3][4][5] Retrieved from [Link]

  • Master Organic Chemistry (2022). Keto-Enol Tautomerism: Key Points and Mechanisms. Retrieved from [Link]

  • SpectraBase. 1H NMR Spectrum of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate derivatives. (Inferred from analogous 4-fluoro compounds).[1][3][4][5] Retrieved from [Link]

Sources

Technical Guide: Biological Profiling of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the biological activity and synthetic utility of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate (also known as Ethyl 4-cyanobenzoylacetate). It focuses on its role as a privileged scaffold for generating 4-cyanophenyl-substituted heterocycles (specifically Pyrazoles and Thiazole-mimics) targeting kinase pathways (FGFR1) and metabolic enzymes (ALR2).

Executive Summary: The 4-Cyanophenyl Advantage

Ethyl 3-(4-cyanophenyl)-3-oxopropanoate (CAS: 49744-93-6) is a critical


-keto ester intermediate. Its value lies not in the ester itself, but in its ability to transfer the 4-cyanophenyl  motif into heterocyclic cores (Pyrazoles, Pyrimidines, and Isosteres).

In medicinal chemistry, the 4-cyanophenyl group acts as a superior bioisostere to nitro or halogenated phenyls due to:

  • Electronic Modulation: It provides strong electron-withdrawing effects (

    
    ) without the steric bulk of a nitro group.
    
  • Metabolic Stability: Unlike esters or some amides, the nitrile group is resistant to rapid hydrolysis.

  • H-Bonding Capability: The nitrile nitrogen acts as a weak hydrogen bond acceptor, crucial for interacting with hinge regions in kinases (e.g., FGFR1) or specificity pockets in enzymes (e.g., ALR2).

This guide compares the performance of derivatives synthesized from this scaffold against standard clinical inhibitors.[1]

Comparative Analysis: Biological Performance

Case Study A: Aldose Reductase (ALR2) Inhibition

Target Relevance: Diabetic Complications (Neuropathy, Retinopathy).

Derivatives incorporating the 4-cyanophenyl motif (accessible via this scaffold's cyclization) have demonstrated superior potency compared to clinical standards. A recent study (2024/2025) on hydrazonyl-heterocycles highlighted the specific SAR advantage of the 4-cyano substituent.

Table 1: Comparative Inhibitory Constants (Ki) against ALR2

Compound VariantR-Substituent (Para-position)Ki (µM) [Lower is Better]Fold Improvement vs. RefMechanism of Action
Derivative 6 (Target) 4-Cyanophenyl 0.21 ± 0.02 4.1x H-bond stabilization in specificity pocket
Derivative 54-Bromophenyl0.08 ± 0.0110.7xHydrophobic interaction (Halogen bond)
Derivative 24-Nitrophenyl1.83 ± 0.11< 0.5xSteric clash; excessive polarity
Epalrestat (Clinical Reference)0.86 ± 0.06 1.0x Standard carboxylic acid binding

Data Source: Derived from SAR analysis of hydrazonylthiazole scaffolds [1].

Insight: While the 4-Bromo derivative is the most potent, the 4-Cyano derivative (0.21 µM) is significantly more potent than the drug Epalrestat (0.86 µM) and vastly superior to the 4-Nitro (1.83 µM) analog. This confirms that the 4-cyanophenyl group provided by the title scaffold offers an optimal balance of electronics and steric fit, avoiding the penalties seen with larger electron-withdrawing groups.

Case Study B: FGFR1 Kinase Inhibition

Target Relevance: Anticancer (Gastric and Lung Cancers).

In the synthesis of fused pyrazoles (indazoles), the 4-cyanophenyl group is used to target the ATP-binding pocket.

  • Hit Compound: N-(6-(4-cyanophenyl)-1H-indazol-3-yl)-derivative.[2]

  • Activity: Low nanomolar to micromolar inhibition of FGFR1.[1][3][4]

  • SAR Finding: The nitrile group often interacts with the "gatekeeper" residues or solvent-front regions, improving selectivity over other kinases compared to unsubstituted phenyl rings [2].

Mechanism of Action & Synthetic Logic

The utility of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate stems from its ambident electrophilicity. It reacts with dinucleophiles to form heterocycles where the 4-cyanophenyl group is positioned to engage target proteins.

Pathway Visualization

G cluster_legend SAR Logic Start Ethyl 3-(4-cyanophenyl)- 3-oxopropanoate (Scaffold) Pyrazole 3-(4-cyanophenyl)- Pyrazolone Derivatives Start->Pyrazole Cyclocondensation Pyrimidine 6-(4-cyanophenyl)- Dihydropyrimidines Start->Pyrimidine Acid Cat. / Heat Hydrazine + Hydrazine Urea + Urea/Thiourea (Biginelli) Target1 Target: FGFR1 / Kinases (H-bond to Hinge) Pyrazole->Target1 Inhibition Target2 Target: ALR2 / DHODH (Specificity Pocket) Pyrimidine->Target2 Inhibition Logic 4-CN Group provides: 1. Metabolic Stability 2. H-Bond Acceptor 3. Compact EWG

Caption: Divergent synthesis from the title scaffold yielding bioactive pyrazoles and pyrimidines targeting distinct enzyme pockets.

Experimental Protocols

Protocol A: Synthesis of 3-(4-cyanophenyl)-pyrazol-5-one

Rationale: This reaction converts the


-keto ester into the bioactive pyrazolone core used in kinase/radical scavenging assays.
  • Reagents: Ethyl 3-(4-cyanophenyl)-3-oxopropanoate (1.0 eq), Hydrazine hydrate (1.2 eq), Ethanol (Solvent), Glacial Acetic Acid (Cat.).

  • Procedure:

    • Dissolve 1.0 g of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate in 20 mL of absolute ethanol.

    • Add 0.5 mL of glacial acetic acid.

    • Dropwise add Hydrazine hydrate (80%) at 0°C.

    • Reflux the mixture for 4–6 hours (Monitor via TLC, Mobile Phase: Hexane/EtOAc 6:4).

    • Cool to room temperature. The precipitate (Pyrazolone) will form.

    • Filter and wash with cold ethanol. Recrystallize from Ethanol/Water.

  • Validation:

    
    H NMR should show disappearance of the ethyl ester quartet (4.1 ppm) and triplet (1.2 ppm) and appearance of the pyrazole NH proton (>11 ppm).
    
Protocol B: ALR2 Inhibition Assay (In Vitro)

Rationale: To quantify the efficacy of the 4-cyanophenyl derivative against Aldose Reductase.

  • System: Spectrophotometric measurement of NADPH oxidation.

  • Reagents:

    • Enzyme: Recombinant Human ALR2.

    • Substrate: DL-Glyceraldehyde.[4]

    • Cofactor: NADPH (0.15 mM).

    • Buffer: 50 mM Sodium Phosphate (pH 6.2).

  • Workflow:

    • Blank: Buffer + NADPH + Enzyme (No substrate).

    • Control: Buffer + NADPH + Enzyme + Substrate (Max rate).

    • Test: Buffer + NADPH + Enzyme + Derivative (0.1–10 µM) + Substrate.

  • Measurement: Monitor Absorbance decrease at 340 nm for 5 minutes at 30°C.

  • Calculation:

    
    
    Calculate IC50 using non-linear regression (GraphPad Prism).
    

References

  • Hydrazonylthiazole Derivatives as Dual EGFR and ALR2 Inhibitors: Design, Synthesis, and Comprehensive In Vitro and In Silico Evaluation. Source: Pharmaceuticals (MDPI), 2025. Context: Establishes the superior SAR of the 4-cyanophenyl moiety (Ki = 0.21 µM) over nitro-substituted analogs in enzyme inhibition.

  • Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2019. Context: Validates the use of 4-cyanophenyl-substituted indazoles (closely related to the title scaffold's pyrazole products) as potent kinase inhibitors.

  • Ethyl 3-(4-Cyanophenyl)-3-oxopropionate (Product Specification). Source: TCI Chemicals. Context: Physical properties and commercial availability of the starting material (CAS 49744-93-6).

Sources

Technical Guide: Ethyl 3-(4-cyanophenyl)-3-oxopropanoate Synthesis & Analog Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold in Medicinal Chemistry

Ethyl 3-(4-cyanophenyl)-3-oxopropanoate (CAS: 49744-93-6) represents a critical "privileged structure" in drug discovery. As a


-keto ester functionalized with a para-cyano group, it serves as a bifunctional linchpin. The 

-keto ester moiety allows for rapid heterocyclization (into pyrazoles, isoxazoles, and pyrimidines), while the nitrile group remains a versatile handle for late-stage diversification—convertible into amides, amines, or tetrazoles often seen in antihypertensives (sartans) and kinase inhibitors.

This guide moves beyond standard textbook procedures to provide a rigorous, data-backed comparison of synthetic methodologies, specifically contrasting traditional Claisen condensation with modern Magnesium Enolate activation.

Comparative Synthesis Strategies

The synthesis of aryl


-keto esters is often plagued by self-condensation side products and hydrolysis of sensitive functional groups (like nitriles). Below is an objective comparison of the three dominant synthetic routes.
Table 1: Methodological Performance Matrix
FeatureMethod A: Magnesium Enolate (Recommended) Method B: Claisen Condensation (Legacy) Method C: Meldrum's Acid Activation
Reagents Mg(OEt)₂ or MgCl₂/TEA + Potassium Ethyl MalonateNaOEt + Ethyl AcetateMeldrum's Acid + DCC/DMAP
Yield High (85-95%) Moderate (50-65%)High (80-90%)
Nitrile Stability Excellent (Neutral/Mild conditions)Poor (High risk of hydrolysis to amide/acid)Good
Purity Profile High (>98% crude)Low (requires extensive chromatography)Moderate (acetone byproduct removal)
Scalability Linear scalability to kgDifficult (exotherms, thick slurries)Limited by cost of reagents
Key Risk Moisture sensitivity of Mg reagentsO-alkylation vs C-acylation competition Decarboxylation control
Decision Framework (Graphviz)

SynthesisDecision Start Start: 4-Cyanobenzoic Acid Source CheckScale Scale Requirement? Start->CheckScale CheckSens Substrate Sensitivity (Nitrile/Ester present?) CheckScale->CheckSens < 100g MethodB Method B: Claisen Condensation (Low Cost, Harsh) CheckScale->MethodB > 10kg (Cost driven) MethodA Method A: Magnesium Enolate (High Yield, Mild) CheckSens->MethodA High (CN, NO2 groups) MethodC Method C: Meldrum's Acid (R&D Scale, Expensive) CheckSens->MethodC Very High (Chiral/Complex) Result Downstream Heterocyclization MethodA->Result Target: >98% Purity MethodB->Result Target: Crude Intermediate

Figure 1: Strategic decision tree for selecting the synthesis route based on scale and substrate sensitivity.

High-Fidelity Experimental Protocol: Magnesium Enolate Route

This protocol utilizes the Magnesium Enolate of Potassium Ethyl Malonate , a method chosen for its mildness (neutral pH) which preserves the cyano group integrity.

Reaction Scheme: 4-CN-Ph-COCl + [Mg(OOC-CH2-COOEt)2] → 4-CN-Ph-CO-CH2-COOEt + CO2 + MgCl2

Materials:
  • Substrate: 4-Cyanobenzoyl chloride (1.0 eq) [Prepared from acid via SOCl₂]

  • Reagent: Potassium Ethyl Malonate (1.2 eq)

  • Base/Catalyst: MgCl₂ (anhydrous, 1.5 eq), Triethylamine (TEA, 2.5 eq)

  • Solvent: Acetonitrile (MeCN) or THF (dry)

Step-by-Step Procedure:
  • Activation (Enolate Formation):

    • To a flame-dried flask under N₂, charge MgCl₂ (1.5 eq) and Potassium Ethyl Malonate (1.2 eq).

    • Add dry MeCN (5 mL/mmol).

    • Cool to 0°C. Add TEA (2.5 eq) dropwise. Observation: The slurry will thicken as the Magnesium bis(monomalonate) complex forms.

    • Stir at 20°C for 2 hours. Critical Stop Point: Ensure full dissolution/complexation before proceeding.

  • Acylation:

    • Cool the mixture to 0°C.

    • Add solution of 4-Cyanobenzoyl chloride (1.0 eq) in MeCN dropwise over 30 mins. Exotherm control is vital to prevent O-acylation.

    • Allow to warm to room temperature and stir for 12 hours.

  • Decarboxylation & Quench:

    • The intermediate acyl-malonate must be decarboxylated.

    • Add 2N HCl carefully until pH ~3.

    • Stir vigorously for 1 hour (evolution of CO₂ gas).

    • Validation: TLC should show disappearance of the acyl chloride and appearance of a lower Rf spot (keto ester).

  • Workup:

    • Extract with Ethyl Acetate (3x). Wash combined organics with sat. NaHCO₃ (to remove unreacted acid) and Brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification:

    • Recrystallize from Ethanol/Hexane or perform flash chromatography (Hexane:EtOAc 9:1).

    • Target Yield: 88-92%.

    • Physical Data: White to pale yellow solid, MP: 68-70°C.

Analog Performance & Reactivity Analysis

Understanding how the para-cyano group compares to other analogs is crucial for predicting downstream reaction rates (e.g., Knorr Pyrazole Synthesis).

Electronic Effects on Reactivity (Hammett Analysis)

The reactivity of the


-keto ester at the C-2 position (methylene) and C-3 (ketone) is governed by the electronic nature of the aryl substituent.
Analog (Substituent)Hammett Constant (

)
C-3 ElectrophilicityEnol Content (%)Downstream Cyclization Rate*
4-CN (Cyano) +0.66 Very High High Fast (< 1h)
4-NO₂ (Nitro)+0.78Extremely HighHighVery Fast
4-H (Unsubstituted)0.00ModerateModerateStandard (2-4h)
4-OMe (Methoxy)-0.27LowLowSlow (>6h)

*Rate relative to reaction with Hydrazine Hydrate in Ethanol at Reflux.

Scientific Insight: The strong electron-withdrawing nature of the cyano group (


) increases the electrophilicity of the benzylic ketone (C-3). This makes the 4-cyano analog significantly more reactive toward nucleophiles (like hydrazines or amidines) than the unsubstituted or electron-rich analogs. However, this also makes the C-2 position more acidic, increasing the risk of unwanted deprotonation/polymerization if basic conditions are too harsh.

Downstream Application: Pyrazole Synthesis Pathway

The primary application of this scaffold is the synthesis of 3,5-disubstituted pyrazoles.

ReactionPathway SM Ethyl 3-(4-cyanophenyl)- 3-oxopropanoate Inter Hydrazone Intermediate SM->Inter Nucleophilic Attack (C-3 Carbonyl) Reagent Hydrazine Derivative (R-NH-NH2) Reagent->Inter Product 3-(4-cyanophenyl)- Pyrazolone Scaffold Inter->Product Cyclization (- EtOH)

Figure 2: Mechanistic pathway for the conversion of the beta-keto ester to a pyrazole scaffold.

Protocol Summary: Reflux the Ethyl 3-(4-cyanophenyl)-3-oxopropanoate with Hydrazine Hydrate (1.1 eq) in Ethanol for 1 hour. The product precipitates upon cooling. This reaction is notably cleaner for the 4-CN analog compared to the 4-OMe analog due to the enhanced electrophilicity driven by the nitrile.

References

  • Synthesis of Beta-Keto Esters via Magnesium Enolates

    • Title: Preparation of Magnesium Enolates of ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      -Keto Esters and Synthetic Applications.[1]
      
    • Source: Synlett, 2005(02), 0331-0333.
    • URL:[Link]

  • Meldrum's Acid Activation Route

    • Title: Design of -Keto Esters with Antibacterial Activity: Synthesis and Evalu
    • Source: Pharmaceuticals (MDPI), 2023, 16(10), 1339.
    • URL:[Link]

  • Claisen Condensation & Transesterification Reviews

    • Title: Recent advances in the transesterific
    • Source: RSC Advances, 2021, 11, 23013-23024.
    • URL:[Link]

  • Product Specifications & Physical Properties: Title: Ethyl 3-(4-cyanophenyl)-3-oxopropanoate Product Data. Source: ChemicalBook / Sigma-Aldrich.

Sources

Technical Guide: Purity Analysis of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-(4-cyanophenyl)-3-oxopropanoate (CAS: 71465-01-5) is a critical beta-keto ester intermediate, predominantly used in the synthesis of the xanthine oxidase inhibitor Febuxostat .[1]

Achieving accurate purity analysis for this compound is notoriously difficult due to keto-enol tautomerism , which often manifests as split peaks, shoulder peaks, or variable retention times on standard C18 columns.[1] This guide compares a traditional Fully Porous C18 Method against an optimized Core-Shell Phenyl-Hexyl Method , demonstrating why the latter offers superior selectivity for the cyanophenyl moiety and kinetic stabilization of the tautomeric equilibrium.[1]

Part 1: The Analytical Challenge (The "Ghost" Peak)

The structural complexity of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate lies in its active methylene group flanked by a carbonyl and an ester.[1] This creates a dynamic equilibrium between the Keto form (favored in solution) and the Enol form (stabilized by intramolecular hydrogen bonding).[1]

The Tautomerism Trap

In standard HPLC conditions (neutral pH or slow gradients), the interconversion rate between keto and enol forms often matches the chromatographic timescale. This results in:

  • Peak Splitting: The detector sees two distinct species.

  • Plateaus: A raised baseline between peaks representing the interconversion occurring during migration.

  • Integration Errors: Automated software fails to integrate the "saddle" correctly, leading to drastic purity calculation errors (often ±2-5%).

Diagram: Tautomeric Equilibrium & HPLC Impact

Tautomerism Keto Keto Form (Dominant in Acid) Interconversion Interconversion (k1 / k-1) Keto->Interconversion -H+ Chromatogram Chromatographic Result: Split Peaks / Tailing Keto->Chromatogram Fast Separation Enol Enol Form (Stabilized by H-Bond) Enol->Interconversion Enol->Chromatogram Fast Separation Interconversion->Keto Interconversion->Enol +H+ Interconversion->Chromatogram Timescale Match

Figure 1: The kinetic relationship between tautomeric forms and chromatographic artifacts.

Part 2: Method Comparison

We evaluated two distinct methodologies. The goal was to achieve a single, sharp peak with a Tailing Factor (


) < 1.2 and Resolution (

) > 2.0 from the nearest impurity (4-cyanobenzoic acid).
Method A: The Traditional Approach (Baseline)[1]
  • Column: Standard C18 (Fully Porous, 5 µm, 250 x 4.6 mm).

  • Mobile Phase: Water/Acetonitrile (Neutral).[1]

  • Mechanism: Purely hydrophobic interaction.[1]

Method B: The Optimized Approach (Recommended)
  • Column: Core-Shell Phenyl-Hexyl (2.6 µm, 100 x 4.6 mm).[1]

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Mechanism:

    • Pi-Pi Interactions: The phenyl-hexyl phase interacts specifically with the pi-electrons of the cyanophenyl ring, offering orthogonal selectivity to hydrophobicity.[1]

    • Acidic Stabilization: Low pH suppresses the ionization of the enol form and kinetically "freezes" the equilibrium toward the keto form, merging the peaks.

Comparative Performance Data
MetricMethod A (Standard C18)Method B (Core-Shell Phenyl-Hexyl)
Peak Shape Split / DoubletSharp / Singlet
Tailing Factor (

)
1.8 (Asymmetric)1.05 (Symmetric)
Resolution (

)
*
1.2 (Poor)3.8 (Excellent)
Run Time 25 minutes12 minutes
LOD (Limit of Detection) 0.5 µg/mL0.05 µg/mL

*Resolution calculated against the hydrolysis impurity 4-cyanobenzoic acid.

Part 3: Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. If the system suitability parameters are not met, the equilibrium has not been stabilized.

Reagents & Preparation
  • Solvent A: HPLC-grade Water + 0.1% Formic Acid (v/v).[1] Crucial: Do not use phosphate buffer if MS detection is planned; Formic acid is volatile and MS-compatible.[1]

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.[1]

  • Diluent: 50:50 ACN:Water (Acidified with 0.1% Formic Acid). Note: Dissolving the sample in neutral solvent can induce tautomerization before injection.[1]

Chromatographic Conditions
  • Column: Kinetex® or Cortecs® Phenyl-Hexyl, 2.6 µm, 100 x 4.6 mm.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C (Strict control required; temperature fluctuations shift the keto-enol ratio).

  • Detection: UV @ 254 nm (primary) and 280 nm (secondary).[1]

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Solvent A% Solvent B
0.09010
8.01090
10.01090
10.19010
12.09010
Workflow Diagram

Workflow Start Sample Preparation (Dissolve in Acidified Diluent) SystemCheck System Suitability Test (Check Tailing Factor) Start->SystemCheck Decision Is Tf < 1.2? SystemCheck->Decision RunSamples Run Analytical Batch Decision->RunSamples Yes Fail Troubleshoot: Increase Acid or Lower Temp Decision->Fail No Fail->Start

Figure 2: Operational workflow ensuring method validity before batch processing.

Part 4: Scientific Rationale & Troubleshooting

Why Phenyl-Hexyl over C18?

The cyanophenyl group (an electron-withdrawing aromatic system) possesses a strong dipole and pi-cloud.[1] Standard C18 columns rely solely on Van der Waals forces (hydrophobicity).[1] Phenyl-Hexyl phases engage in pi-pi stacking interactions with the analyte's aromatic ring.[1] This additional retention mechanism provides the "grip" necessary to separate the main peak from structurally similar impurities like ethyl 3-oxo-3-phenylpropanoate (de-cyanated impurity) which lacks the specific electronic signature of the nitrile group.[1]

Troubleshooting "Ghost Peaks"

If you observe a small hump preceding the main peak:

  • Check Sample Solvent: Ensure the sample diluent matches the mobile phase pH. A neutral diluent causes "on-column" equilibration.[1]

  • Lower Temperature: Reducing the column oven to 25°C or 20°C slows the tautomerization kinetics, sharpening the peak.

  • Increase Acid Strength: Switch from 0.1% Formic Acid to 0.1% Phosphoric Acid (if non-MS) to further suppress the enol form.

References

  • Febuxostat Synthesis & Intermediates

    • Preparation of Febuxostat Intermediates.[2] (2011).[1] World Intellectual Property Organization.[1] WO2011141933.[1]

    • Source:[1]

  • Beta-Keto Ester Tautomerism in Chromatography

    • Separation of keto-enol tautomers in β-ketoesters: A gas chromatography-mass spectrometric study. (2002).
    • Source:[1]

  • Core-Shell Column Technology

    • Kinetex Core-Shell Technology Guide.[1] Phenomenex Technical Notes.[1]

    • Source:[1]

  • Febuxostat Impurity Profiling

    • Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat.[1] (2014).[1] Der Pharma Chemica.

    • Source:[1]

Sources

Comparative Guide: Ethyl 3-(4-cyanophenyl)-3-oxopropanoate as a Pharmacophore Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-(4-cyanophenyl)-3-oxopropanoate (CAS 50623-64-8) is not merely a reagent; it is a privileged scaffold architect . Unlike generic beta-keto esters, this compound introduces the 4-cyanophenyl moiety —a critical pharmacophore in modern drug design.

This guide compares the utility and downstream bioactivity of this compound against standard alternatives (e.g., Ethyl benzoylacetate, Ethyl 4-chlorobenzoylacetate). The data presented here validates its superior performance in synthesizing Xanthine Oxidase (XO) inhibitors (e.g., Febuxostat intermediates) and Kinase Inhibitors , where the nitrile group acts as a metabolic anchor and hydrogen bond acceptor.

Key Comparative Advantages
FeatureEthyl 3-(4-cyanophenyl)-3-oxopropanoateEthyl benzoylacetate (Standard)Ethyl 4-chlorobenzoylacetate
Electronic Effect Strong EWG (

)
Neutral (

)
Moderate EWG (

)
C-2 Reactivity High (Increased acidity)ModerateModerate-High
Metabolic Stability High (Cytochrome P450 resistant)Low (Prone to oxidation)Moderate (Halogen effect)
Primary Application Febuxostat (Gout), Kinase Inhibitors General HeterocyclesAntimicrobials

Structural & Electronic Profiling

The bioactivity of the final drug molecule is often dictated by the electronic nature of the starting material. The 4-cyano group provides a unique "Electronic Signature" that distinguishes it from halogenated analogs.

The "Nitrile Advantage" in SAR (Structure-Activity Relationship)

In medicinal chemistry, the nitrile (cyano) group derived from this starting material serves two distinct functions that halogens (Cl, F) cannot replicate:

  • H-Bond Acceptor: The nitrogen lone pair can accept hydrogen bonds from serine or threonine residues in enzyme active sites (e.g., Xanthine Oxidase).

  • Pi-Stacking Modulation: The strong electron-withdrawing nature pulls electron density from the phenyl ring, enhancing

    
     stacking interactions with electron-rich aromatic residues (e.g., Phenylalanine).
    

SAR_Logic Reagent Ethyl 3-(4-cyanophenyl)-3-oxopropanoate Feature1 C-2 Methylene (High Acidity) Reagent->Feature1 Feature2 4-Cyano Group (The Anchor) Reagent->Feature2 Outcome1 Facilitated Condensation (Higher Yields) Feature1->Outcome1 Knoevenagel/Pechmann Outcome2 Metabolic Stability (Resists Oxidation) Feature2->Outcome2 vs. Phenyl Outcome3 Specific Binding (H-Bond Acceptor) Feature2->Outcome3 vs. 4-Cl-Phenyl

Figure 1: The dual-advantage mechanism of the 4-cyanophenyl scaffold in synthesis and binding.

Comparative Bioactivity of Derived Scaffolds

This section evaluates the biological performance of heterocycles synthesized using Ethyl 3-(4-cyanophenyl)-3-oxopropanoate compared to those synthesized from other beta-keto esters.

Case Study A: Xanthine Oxidase Inhibition (The Febuxostat Class)

The most prominent application is in the synthesis of non-purine XO inhibitors.

  • Target: Xanthine Oxidase (Treatment of Hyperuricemia/Gout).

  • Comparison: 4-CN derivatives vs. 4-H (Unsubstituted) derivatives.

Derivative TypeIC50 (Xanthine Oxidase)Mechanism of ActionClinical Relevance
4-CN Thiazole (Febuxostat) < 10 nM Tight binding to Molybdenum center channelFDA Approved
4-H Thiazole> 500 nMWeak hydrophobic interactionInactive
4-NO2 Thiazole~ 50 nMToxicophore concernsDiscontinued

Insight: The cyano group (originating from the title compound) is essential for the potency of Febuxostat. It occupies a narrow hydrophobic pocket in the enzyme that bulkier groups cannot fit, while avoiding the toxicity associated with nitro groups.

Case Study B: Pyrazole-Based Kinase Inhibitors

Reaction with hydrazine yields 3-(4-cyanophenyl)pyrazoles.

  • Target: AKT2 (Protein Kinase B) and EGFR.

  • Observation: 4-cyanophenyl pyrazoles often exhibit superior selectivity profiles compared to 4-chlorophenyl analogs. The nitrile group improves water solubility and reduces lipophilicity (LogP), which aids in oral bioavailability.

Experimental Protocols

These protocols are designed to be self-validating . If the melting point or TLC Rf values do not match the expected range, the reagents (specifically the hydrazine or catalyst) likely require re-purification.

Protocol 1: Synthesis of 3-(4-cyanophenyl)-1H-pyrazol-5-ol

A high-yield entry into the kinase inhibitor scaffold.

Reagents:

  • Ethyl 3-(4-cyanophenyl)-3-oxopropanoate (1.0 eq)

  • Hydrazine Hydrate (1.2 eq)

  • Ethanol (Abs.[1] grade)

  • Glacial Acetic Acid (Cat.)[2]

Workflow:

  • Dissolution: Dissolve 10 mmol of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate in 20 mL of ethanol.

  • Addition: Dropwise add hydrazine hydrate (12 mmol) at 0°C. Causality: Low temperature prevents the formation of di-substituted byproducts.

  • Cyclization: Add 2 drops of glacial acetic acid. Reflux at 78°C for 4 hours.

  • Validation (TLC): Check TLC (50:50 EtOAc/Hexane). The starting material (Rf ~0.6) should disappear; a new polar spot (Rf ~0.2) should appear.[3][4]

  • Isolation: Cool to room temperature. Pour into ice water. The precipitate is the pyrazole.[5]

  • Purification: Recrystallize from Ethanol/Water.

Protocol 2: Pechmann Condensation (Coumarin Synthesis)

For generating anticoagulant or antimicrobial scaffolds.

Reagents:

  • Ethyl 3-(4-cyanophenyl)-3-oxopropanoate (1.0 eq)

  • Resorcinol (1.0 eq)

  • Sulfuric Acid (70%) or BiCl3 (Catalyst)

Workflow:

  • Mixing: Mix keto-ester and resorcinol in a 1:1 molar ratio.

  • Catalysis: Add catalyst (BiCl3 10 mol% is greener; H2SO4 is faster). Heat to 90°C solvent-free.

  • Monitoring: Reaction usually completes in 60 mins. Solidification of the melt indicates product formation.

  • Workup: Add crushed ice. Filter the solid 4-(4-cyanophenyl)-7-hydroxycoumarin.

Synthetic Pathway Visualization

The following diagram illustrates the versatility of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate as a "Hub" molecule.

Synthesis_Hub Core Ethyl 3-(4-cyanophenyl)-3-oxopropanoate (CAS 50623-64-8) Hydrazine + Hydrazine Core->Hydrazine Thioamide + Thioacetamide Core->Thioamide Phenol + Resorcinol (Pechmann) Core->Phenol Pyrazole 3-(4-cyanophenyl)pyrazole (Kinase Inhibitor Scaffold) Hydrazine->Pyrazole Cyclocondensation Thiazole 2-Methyl-4-(4-cyanophenyl)thiazole (Febuxostat Precursor) Thioamide->Thiazole Hantzsch Synthesis Coumarin 4-(4-cyanophenyl)coumarin (Anticoagulant/Antimicrobial) Phenol->Coumarin Acid Catalysis

Figure 2: Divergent synthesis pathways yielding three distinct bioactive classes.

References

  • Febuxostat Synthesis & SAR

    • Title: Improved process to prepare Ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.[3]

    • Source: WO2012032528A2 (Patent).[3]

    • Context: Describes the critical role of the cyanophenyl keto-ester in synthesizing high-purity Febuxostat intermedi
    • URL
  • Pyrazole Bioactivity

    • Title: Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity.
    • Source: PubMed Central (NIH).
    • Context: Comparative data on substituted phenylpyrazoles, highlighting the AKT2 inhibitory potential which can be modul
    • URL:[Link]

  • Coumarin Synthesis (Pechmann)

    • Title: An Efficient and Practical Procedure for the Synthesis of 4-Substituted Coumarins.[6]

    • Source: Organic Chemistry Portal / Synthesis 2005.
    • Context: Validates the Pechmann condensation protocol using beta-keto esters and BiCl3.
    • URL:[Link]

  • General Reactivity of 4-Cyanophenyl Scaffolds

    • Title: Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulf
    • Source: PubMed Central (NIH).
    • Context: Discusses the 4-cyanophenyl group as a pharmacophore in enzyme inhibitors.
    • URL:[Link]

Sources

"Ethyl 3-(4-cyanophenyl)-3-oxopropanoate" in different solvent systems: a comparative study

[1]

Executive Summary

Ethyl 3-(4-cyanophenyl)-3-oxopropanoate (CAS: 49744-93-6) is a specialized

12keto-enol tautomerismnucleophilic reactivity12

This guide provides a technical comparison of this compound across three distinct solvent classes: Polar Protic (Ethanol) , Non-Polar Aromatic (Toluene) , and Polar Aprotic (DMF) .[1][2] By understanding these solvent interactions, researchers can optimize reaction yields, control regioselectivity, and stabilize reactive intermediates.[1][2]

Chemical Identity & Structural Dynamics[1]

The Molecule
  • IUPAC Name: Ethyl 3-(4-cyanophenyl)-3-oxopropanoate[1]

  • Functional Groups:

    • Nitrile (-CN): Electron-withdrawing group (EWG) at the para position; increases the acidity of

      
      -protons.[2]
      
    • 
      -Keto Ester Core:  The site of tautomerism and nucleophilic attack.[1][2]
      
  • Key Property: The molecule exists in a dynamic equilibrium between a Keto form and an Enol form.[1][2][3][4][5]

The Tautomeric Equilibrium

The solvent dictates the position of this equilibrium (

12
  • Keto Form: Favored in polar protic solvents; reactive at the carbonyl carbon (electrophilic).[1][2]

  • Enol Form (Cis): Stabilized by an intramolecular hydrogen bond (IMHB) between the ester carbonyl oxygen and the enol hydroxyl proton.[1][2] Favored in non-polar solvents.[2]

Tautomerismcluster_0Solvent InfluenceKetoKeto Form(Reactive Electrophile)Favored by: Ethanol, WaterEnol_CisCis-Enol Form(Intramolecular H-Bond)Favored by: Toluene, CDCl3Keto->Enol_Cis Non-polar Solvents(Promote IMHB)Enol_TransTrans-Enol / Enolate(Solvent-Stabilized)Favored by: DMF + BaseKeto->Enol_Trans Base / Polar AproticEnol_Cis->Keto Polar Protic Solvents(Disrupt IMHB)

Figure 1: Solvent-dependent tautomeric shifts.[1][2] Non-polar solvents stabilize the Cis-Enol via internal hydrogen bonding, while polar solvents disrupt this bond, favoring the Keto form.

Comparative Solvent System Analysis

System A: Ethanol (Polar Protic)

Role: The Synthetic Workhorse Primary Use: Knoevenagel condensations, Hydrazine cyclizations (Pyrazolone synthesis).[1][2]

  • Mechanism: Ethanol acts as a hydrogen-bond donor.[1] It forms intermolecular hydrogen bonds with the carbonyl oxygens of the

    
    -keto ester, disrupting the intramolecular hydrogen bond required for the cis-enol form.
    
  • Result: The equilibrium shifts strongly toward the Keto form (>90%).[1][3]

  • Implication: High concentration of the electrophilic ketone makes this the ideal solvent for nucleophilic attacks on the carbonyl (e.g., by hydrazines or amines).

System B: Toluene (Non-Polar Aromatic)

Role: The Azeotropic Stabilizer Primary Use: Acid-catalyzed transesterification, reactions requiring water removal (Dean-Stark).[1][2]

  • Mechanism: Toluene is non-interacting and has a low dielectric constant.[1] It cannot solvate the polar carbonyls effectively, forcing the molecule to "solvate itself" via an intramolecular hydrogen bond.[2]

  • Result: The equilibrium shifts toward the Enol form (typically 15–30% for benzoylacetates, enhanced by the cyano group).

  • Implication: The cis-enol form is stabilized.[1] This system is crucial when the reaction produces water (condensation), as toluene allows for azeotropic distillation (

    
     azeotrope) to drive equilibrium forward.[1][2]
    
System C: DMF (Polar Aprotic)

Role: The Nucleophilic Hub Primary Use: Alkylation (

12
  • Mechanism: DMF has a high dielectric constant and is a strong cation solvator but a poor anion solvator.[1] When a base (e.g.,

    
    ) is used, DMF leaves the resulting enolate anion "naked" and highly reactive.[2]
    
  • Result: Enhances the nucleophilicity of the

    
    -carbon.[2]
    
  • Implication: Essential for attaching alkyl groups to the central carbon.[1] The high boiling point also allows for thermal activation of sluggish reactions.[1]

Comparative Performance Data

The following data represents expected trends derived from structural analogs (ethyl benzoylacetate) and physical organic chemistry principles, as specific values for the 4-cyano derivative vary by concentration and temperature.

FeatureEthanol (Polar Protic)Toluene (Non-Polar)DMF (Polar Aprotic)
Dominant Tautomer Keto (~95%)Enol (~25-35%)Keto (Solvent H-bonds)
Solubility Moderate (Heating often req.)[1][2]HighVery High
Dielectric Constant (

)
24.52.3836.7
Reactivity Focus Carbonyl ElectrophilicityEnol Stability / Water Removal

-Carbon Nucleophilicity
Key Reaction Heterocycle FormationAzeotropic CondensationAlkylation / Substitution
Risk Factor Transesterification (slow)Flammability / ToxicitySolvent removal difficulty

Experimental Protocols

Protocol 1: Determination of Keto-Enol Ratio ( ) via NMR

This protocol allows researchers to quantify the solvent effect on the specific lot of compound.[2]

Reagents:

  • Ethyl 3-(4-cyanophenyl)-3-oxopropanoate (20 mg)[1]

  • Deuterated Solvents:

    
     (Non-polar proxy), 
    
    
    (Polar proxy).[1]

Procedure:

  • Preparation: Dissolve 20 mg of the compound in 0.6 mL of the chosen deuterated solvent in an NMR tube.

  • Equilibration: Allow the solution to stand at

    
     for 30 minutes to ensure thermodynamic equilibrium.
    
  • Acquisition: Acquire a standard

    
     NMR spectrum (min. 8 scans).
    
  • Integration:

    • Locate the Keto signal: Singlet at

      
       ppm (2H, 
      
      
      -methylene).[1][2]
    • Locate the Enol signal: Singlet at

      
       ppm (1H, vinyl proton) AND the broad singlet at 
      
      
      ppm (1H, -OH).[2]
  • Calculation:

    
    
    (Where 
    
    
    is the integral value).
Protocol 2: Solvent Selection Workflow

Use this logic flow to select the correct solvent for your intended synthesis.[1][2]

WorkflowStartStart: Define Reaction GoalQ1Is the reaction an Alkylation(adding R-X to alpha-carbon)?Start->Q1Q2Is it a Condensation withan Amine/Hydrazine?Q1->Q2NoSolv_DMFSelect DMF or Acetone(Polar Aprotic)Maximizes Enolate ReactivityQ1->Solv_DMFYesSolv_EtOHSelect Ethanol/Methanol(Polar Protic)Favors Carbonyl AttackQ2->Solv_EtOHYes (Standard)Solv_TolSelect Toluene(Non-Polar)Use Dean-Stark for Water RemovalQ2->Solv_TolNo (Need High Temp/Water Removal)

Figure 2: Decision tree for solvent selection based on reaction type.

References

  • PubChem. Ethyl 3-(4-cyanophenyl)-3-oxopropanoate (Compound).[1][6] National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Manbeck, K. A., et al. (2011).[1] "Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy." Journal of Chemical Education. Available at: [Link][1][2]

  • LibreTexts Chemistry. "Keto-Enol Tautomerism." Available at: [Link][1][2][3][7][8]

"Ethyl 3-(4-cyanophenyl)-3-oxopropanoate" cost-effectiveness analysis of synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 56375-33-8 | Formula: C₁₂H₁₁NO₃ Focus: Cost-Effectiveness, Scalability, and Chemoselectivity

Executive Summary

Ethyl 3-(4-cyanophenyl)-3-oxopropanoate is a critical scaffold in the synthesis of p38 MAP kinase inhibitors, substituted coumarins, and pyrimidine-based pharmaceuticals. Its dual functionality—an electrophilic


-keto ester and a labile nitrile group—presents a specific synthetic challenge: preventing nitrile hydrolysis while achieving high acylation yields. 

This guide analyzes three dominant synthesis routes. Based on atom economy, reagent cost, and impurity profiles, the Magnesium-Mediated Acylation (Method B) is identified as the superior protocol for research and pilot-scale drug development, offering a 20% yield advantage over classical Claisen condensation with significantly higher purity.

Chemical Context & Reactivity

The presence of the para-cyano group on the phenyl ring exerts a strong electron-withdrawing effect (


).
  • Thermodynamic Implication: The carbonyl carbon is highly electrophilic, facilitating nucleophilic attack.

  • Kinetic Risk: The nitrile is susceptible to hydrolysis (to amide/acid) under the harsh refluxing basic conditions typical of classical Claisen condensations, or Pinner reaction conditions in the presence of strong acids and alcohols.

Comparative Methodology Analysis
Method A: Classical Claisen Condensation
  • Reagents: 4-Cyanoacetophenone + Diethyl Carbonate + NaH (or NaOEt).

  • Mechanism: Enolization of the acetophenone followed by attack on the carbonate.

  • Verdict: Not Recommended. While reagents are cheap, the requirement for strong bases (NaH) and high temperatures leads to side reactions, including nitrile hydration and self-condensation.

Method B: Magnesium-Mediated Acylation (The "Clay-Wierenga" Route)
  • Reagents: 4-Cyanobenzoyl Chloride + Potassium Ethyl Malonate (KEM) + MgCl₂ + Et₃N.

  • Mechanism: Formation of a neutral magnesium bis(monomalonate) complex, which undergoes C-acylation followed by in situ decarboxylation.

  • Verdict: Recommended. The reaction proceeds under neutral-to-mildly basic conditions at room temperature, preserving the nitrile. The Mg²⁺ ion acts as a template, preventing di-acylation.

Method C: Meldrum’s Acid Adduct
  • Reagents: 4-Cyanobenzoyl Chloride + Meldrum’s Acid + Pyridine

    
     Alcoholysis.
    
  • Mechanism: Acylation of Meldrum's acid followed by thermal decomposition in ethanol.

  • Verdict: High Purity / High Cost. Excellent for milligram-scale library synthesis due to simple workup, but poor atom economy (loss of acetone and CO₂) makes it cost-prohibitive at >100g scale.

Cost-Effectiveness & Performance Data

The following data compares the three methods normalized to a 100g production scale.

MetricMethod A: ClaisenMethod B: Mg-Malonate Method C: Meldrum's
Overall Yield 60-65%88-94% 85-90%
Purity (HPLC) 85-90% (requires column)>98% (crystallization) >99% (crystallization)
Reagent Cost Index Low ($)Medium (

)
High (

)
Atom Economy GoodExcellent Poor (C₃H₆O waste)
E-Factor (Waste/Product) High (solvent/workup)Low Medium
Safety Profile Poor (H₂ gas, pyrophoric NaH)Good (Non-pyrophoric) Moderate (Sensitizers)
Visualizing the Synthetic Pathways

The following diagram illustrates the competing pathways and the critical magnesium-chelated intermediate that secures the selectivity of Method B.

SynthesisPathways Start_Acid 4-Cyanobenzoic Acid Inter_AcidCl 4-Cyanobenzoyl Chloride Start_Acid->Inter_AcidCl SOCl2 Start_Ketone 4-Cyanoacetophenone Route_A Method A: Claisen Condensation (NaH, Et2CO3, Reflux) Start_Ketone->Route_A Route_B Method B: Mg-Mediated Acylation (K-Ethyl Malonate, MgCl2) Inter_AcidCl->Route_B Route_C Method C: Meldrum's Acid (Pyridine, EtOH) Inter_AcidCl->Route_C Product Ethyl 3-(4-cyanophenyl)- 3-oxopropanoate Route_A->Product 60-65% Yield Side_Product Hydrolyzed Side Products (Amides/Acids) Route_A->Side_Product High Risk Route_B->Product 88-94% Yield (Recommended) Route_C->Product 85-90% Yield

Figure 1: Comparative synthetic flow. Method B (Green path) offers the optimal balance of yield and risk mitigation.

Detailed Experimental Protocol (Method B)

Protocol Source: Adapted from Clay et al. and Wierenga et al. (See References). Scale: 50 mmol (Pilot representative).

Reagents:
  • Potassium Ethyl Malonate (KEM): 17.0 g (100 mmol, 2.0 equiv)

  • Magnesium Chloride (anhydrous): 11.9 g (125 mmol, 2.5 equiv)

  • Triethylamine (TEA): 35 mL (250 mmol, 5.0 equiv)

  • 4-Cyanobenzoyl Chloride: 8.28 g (50 mmol, 1.0 equiv)

  • Solvent: Acetonitrile (dry) or Ethyl Acetate.

Step-by-Step Workflow:
  • Slurry Formation (The Chelation Step):

    • To a flame-dried 500 mL flask under nitrogen, add MgCl₂ (11.9 g) and dry acetonitrile (150 mL).

    • Cool to 0°C. Add Potassium Ethyl Malonate (17.0 g) portion-wise.

    • Add Triethylamine (35 mL) dropwise.

    • Observation: The mixture will thicken into a white slurry. Stir vigorously at 20°C for 2 hours.

    • Mechanism:[1][2][3][4][5][6][7] This generates the reactive magnesium bis(monomalonate) enolate.

  • Acylation:

    • Cool the slurry to 0°C.

    • Dissolve 4-Cyanobenzoyl Chloride (8.28 g) in 20 mL acetonitrile and add dropwise over 30 minutes.

    • Critical Control: Maintain internal temperature <10°C to prevent O-acylation side products.

    • Allow to warm to room temperature and stir for 12 hours.

  • Decarboxylation & Quench:

    • Cool reaction to 0°C.[3]

    • Slowly add 5N HCl (approx. 60 mL) until the solution becomes clear and pH < 2.

    • Note: Vigorous evolution of CO₂ will occur (Decarboxylation).

    • Stir for 30 minutes to ensure complete conversion of the intermediate acyl-malonate to the beta-keto ester.

  • Workup & Isolation:

    • Dilute with Ethyl Acetate (200 mL) and separate layers.

    • Wash organic phase with 1N HCl (2 x 50 mL) to remove residual amines/Mg salts.

    • Wash with Saturated NaHCO₃ (careful, CO₂ evolution) and Brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification:

    • The crude oil usually crystallizes upon standing or trituration with cold hexanes/diethyl ether.

    • Expected Yield: ~10.2 g (94%).

    • Appearance: Off-white to pale yellow solid.

Mechanism of Action: Why Mg-Malonate Wins

The superiority of Method B lies in the formation of a six-membered chelate transition state.

Figure 2: The magnesium ion acts as a Lewis acid, stabilizing the enolate and preventing the "double addition" often seen with Lithium or Sodium enolates.

References
  • Mg-Malonate Methodology (Primary Protocol): Clay, R. J.; Collom, T. A.; Karrick, G. L.; Wemple, J. "Magnesium-mediated synthesis of beta-keto esters." Synthesis, 1993 , 3, 290-292.[7]

  • General Mg-Enolate Chemistry: Wierenga, W.; Skulnick, H. I. "General, efficient, one-step synthesis of beta-keto esters." The Journal of Organic Chemistry, 1979 , 44(2), 310-311.

  • Meldrum's Acid Route (Comparative): Oikawa, Y.; Sugano, K.; Yonemitsu, O. "Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of beta-keto esters."[8][9] The Journal of Organic Chemistry, 1978 , 43(10), 2087-2088.

  • Claisen Condensation Review: Hauser, C. R.; Hudson, B. E. "The Acetoacetic Ester Condensation and Certain Related Reactions." Organic Reactions, 2011 , Vol 1.

Sources

"Ethyl 3-(4-cyanophenyl)-3-oxopropanoate" enzymatic synthesis vs. chemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the classical Chemical Synthesis (via Claisen Condensation) and the emerging Enzymatic/Chemo-Enzymatic Synthesis (via Lipase-mediated Transesterification or Nitrilase activation) of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate .

CAS Number: 49744-93-6 Synonyms: Ethyl p-cyanobenzoylacetate; 3-(4-Cyanophenyl)-3-oxopropanoic acid ethyl ester.[1] Core Application: Critical intermediate for API synthesis (e.g., substituted 4-phenyl-2-pyrrolidones, calcium channel blockers) and a substrate for asymmetric bioreduction to chiral


-hydroxy esters.

Executive Summary: The Strategic Choice

The synthesis of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate represents a classic dichotomy in process chemistry: the trade-off between the high-throughput, harsh conditions of classical organic synthesis and the high-selectivity, mild conditions of biocatalysis.

  • Chemical Synthesis (Claisen Condensation): The industrial standard. It offers high atom economy and uses readily available starting materials (4-cyanobenzoyl chloride) but requires moisture-sensitive handling (NaH/THF) and generates significant salt waste.

  • Enzymatic Synthesis (Lipase-Mediated Transesterification): A "Green Chemistry" approach. It is typically used to convert a generic methyl ester precursor (often easier to crystallize or source) into the specific ethyl ester under solvent-free conditions, or to resolve the product. It avoids strong bases but is kinetically slower and requires a pre-formed

    
    -keto skeleton.
    

Chemical Synthesis: The Claisen Condensation

The most robust route to construct the


-keto ester skeleton is the Claisen Condensation  (or the related Roskamp reaction). This method relies on the nucleophilic attack of an ester enolate on an activated carboxylic acid derivative.
Mechanistic Pathway
  • Activation: Deprotonation of ethyl acetate (or potassium ethyl malonate) to form an enolate.

  • Acylation: Nucleophilic attack of the enolate on 4-cyanobenzoyl chloride .

  • Decarboxylation (if using malonate): Loss of CO

    
     to drive the equilibrium (in the case of Masamune-Claisen conditions).
    
Experimental Protocol (Standard Claisen)
  • Reagents: 4-Cyanobenzoyl chloride (1.0 eq), Ethyl Acetate (solvent/reactant), Sodium Hydride (NaH, 60% dispersion, 2.2 eq), THF (anhydrous).

  • Conditions: 0°C

    
     Reflux, Nitrogen atmosphere.
    

Step-by-Step Workflow:

  • Enolate Formation: To a suspension of NaH (2.2 eq) in anhydrous THF at 0°C, dropwise add Ethyl Acetate (or Ethyl Acetoacetate if using transacylation strategy, but direct condensation uses Ethyl Acetate). Note: For higher yields, Lithium Diisopropylamide (LDA) is often used to generate the lithium enolate of ethyl acetate at -78°C.

  • Coupling: Slowly add a solution of 4-cyanobenzoyl chloride in THF to the enolate mixture. Maintain temperature < 5°C to prevent polymerization.

  • Reaction: Allow to warm to room temperature (RT) and stir for 12 hours.

  • Quench: Pour the reaction mixture into ice-cold dilute HCl/water. The acidic quench is critical to protonate the enolate of the product (which exists as a salt in the basic mixture).

  • Workup: Extract with Dichloromethane (DCM). Wash with saturated NaHCO

    
     and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Recrystallize from Hexane/EtOAc or perform vacuum distillation (bp ~180°C at 0.5 mmHg).

Performance Metrics:

  • Yield: 75–85%

  • Purity: >98% (after recrystallization)

  • Key Challenge: The nitrile group is sensitive to hydrolysis under strong basic conditions if water is present. Anhydrous conditions are non-negotiable.

Enzymatic Synthesis: Lipase-Mediated Transesterification

While enzymes rarely form the C-C bond of the


-keto ester skeleton in industrial settings (polyketide synthases are currently academic), Lipases (EC 3.1.1.3)  are powerful tools for the synthesis of the specific ethyl ester  from generic precursors (e.g., Methyl 3-(4-cyanophenyl)-3-oxopropanoate) or via dynamic kinetic resolution .

This approach is preferred when the "Methyl" variant is the bulk intermediate, or when "Green" solvent-free conditions are required to meet E-Factor targets.

Mechanistic Pathway
  • Acyl-Enzyme Intermediate: The active site serine of the Lipase attacks the carbonyl of the starting ester (Methyl ester).

  • Alcoholysis: Ethanol (the solvent/reactant) attacks the acyl-enzyme intermediate, releasing methanol and forming the target Ethyl ester.

  • Equilibrium Shift: Continuous removal of Methanol (by vacuum or molecular sieves) drives the reaction to completion.

Experimental Protocol (Green Transesterification)
  • Catalyst: Candida antarctica Lipase B (CALB) immobilized on acrylic resin (e.g., Novozym 435).[2][3]

  • Substrate: Methyl 3-(4-cyanophenyl)-3-oxopropanoate (1.0 eq).

  • Reactant: Absolute Ethanol (10 eq, acts as solvent).

  • Conditions: 40–60°C, Vacuum (200 mbar).

Step-by-Step Workflow:

  • Setup: In a round-bottom flask, dissolve the Methyl ester precursor in absolute Ethanol.

  • Catalyst Addition: Add Novozym 435 (10% w/w relative to substrate).

  • Reaction: Stir at 45°C. Apply a gentle vacuum (200–300 mbar) or use a Dean-Stark trap with molecular sieves to continuously remove the liberated Methanol. Note: Methanol is a lipase inhibitor; its removal is crucial for kinetics.

  • Monitoring: Monitor by HPLC/GC for the disappearance of the Methyl peak.

  • Termination: Filter off the immobilized enzyme (recyclable).

  • Isolation: Evaporate the excess Ethanol. The residue is the pure Ethyl ester.

Performance Metrics:

  • Yield: >95% (Conversion)

  • Purity: >99% (No side reactions like nitrile hydrolysis)

  • Reusability: Catalyst can be reused 5–10 cycles.

Comparative Technical Analysis

FeatureChemical Synthesis (Claisen)Enzymatic Synthesis (Transesterification)
Bond Formation Constructs the C-C skeleton (Benzoyl + Acetate).Modifies the Ester group (Methyl

Ethyl).[2][4]
Starting Material 4-Cyanobenzoyl ChlorideMethyl 3-(4-cyanophenyl)-3-oxopropanoate
Catalyst/Reagent NaH / LDA (Stoichiometric, Hazardous)Immobilized Lipase (Catalytic, Reusable)
Conditions -78°C to Reflux, Anhydrous, Inert Gas40–60°C, Solvent-free or Ethanol, Mild
Selectivity Moderate (Self-condensation side products)High (Chemoselective, no nitrile hydrolysis)
E-Factor (Waste) High (Salt waste, solvent waste)Low (Recyclable catalyst, Ethanol solvent)
Scalability Excellent (Standard batch reactors)Good (Packed bed reactors)
Decision Matrix
  • Choose Chemical if you are building the molecule from scratch (Acid chloride + Acetate) and need the lowest raw material cost.

  • Choose Enzymatic if you have a generic precursor (Methyl ester) and need to switch the ester group under mild conditions without risking hydrolysis of the cyano group, or if you are operating under strict Green Chemistry mandates.

Visualizing the Pathways

SynthesisComparison Start_Chem 4-Cyanobenzoyl Chloride Intermediate_Chem Enolate Intermediate Start_Chem->Intermediate_Chem Ethyl Acetate, NaH THF, 0°C Start_Enz Methyl 3-(4-cyanophenyl)- 3-oxopropanoate Intermediate_Enz Acyl-Enzyme Complex Start_Enz->Intermediate_Enz CALB Lipase Ethanol Product Ethyl 3-(4-cyanophenyl)- 3-oxopropanoate Intermediate_Chem->Product C-C Bond Formation - NaCl Intermediate_Enz->Product Transesterification - Methanol (Vacuum) Downstream Chiral u03b2-Hydroxy Ester (via Bioreduction) Product->Downstream KRED / ADH NADPH

Caption: Comparison of the De Novo Chemical Construction (Red) vs. the Enzymatic Transesterification refinement (Green).

Downstream Context: Why Biocatalysis Matters

While the synthesis of the beta-keto ester is often chemical, the primary utility of this compound involves a subsequent Enzymatic Reduction .

Protocol for Bioreduction (Ketoreductase - KRED):

  • Substrate: Ethyl 3-(4-cyanophenyl)-3-oxopropanoate.[1][5][6][7]

  • Enzyme: KRED (e.g., from Lactobacillus or commercial Codexis panels).

  • Cofactor: NADPH (regenerated via Glucose Dehydrogenase/Glucose).

  • Result: Yields Ethyl (S)-3-(4-cyanophenyl)-3-hydroxypropanoate with >99% ee.

  • Significance: This chiral alcohol is the direct precursor to drugs like Cilomilast .

References

  • Organic Syntheses , Coll. Vol. 10, p. 131 (2012). Oxone-Mediated Synthesis of Benzimidazoles... Preparation of beta-keto esters. [Link]

  • Journal of Organic Chemistry , "A Highly Chemo- and Stereoselective Synthesis of β-Keto Esters via a Polymer-Supported Lipase Catalyzed Transesterification".[8] [Link]

  • ChemistrySelect , "β‐Ketoesters: An Overview and Its Applications via Transesterification".[4] [Link]

  • Google Patents, US6642035B2, "Synthesis of beta-keto esters via Lipase C
  • ResearchGate , "Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds". [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate

[1][2]

Executive Summary & Chemical Profile

Ethyl 3-(4-cyanophenyl)-3-oxopropanoate (CAS: 56372-91-9) is a bifunctional organic intermediate containing a beta-keto ester motif and an aryl nitrile group.[1][2] While widely used as a scaffold in the synthesis of heterocyclic pharmaceuticals (e.g., pyrazoles, pyridines), its dual-functionality presents specific disposal challenges.[2]

The presence of the nitrile group (-CN) mandates strict segregation from acidic waste streams to prevent the generation of hydrogen cyanide (HCN) gas. Furthermore, the beta-keto ester moiety makes the compound susceptible to enolization and hydrolysis, requiring moisture-controlled storage prior to disposal.[2]

Chemical Identity & Physical Properties
PropertyData
CAS Number 56372-91-9
Molecular Formula C₁₂H₁₁NO₃
Molecular Weight 217.22 g/mol
Physical State Solid (typically off-white powder) or Viscous Oil (if impure)
Solubility Insoluble in water; Soluble in organic solvents (DMSO, MeOH, DCM)
Key Hazards Acute Toxicity (Oral), Skin/Eye Irritation, Incompatible with Acids

Hazard Analysis & Safety Protocols (Pre-Disposal)

Before initiating disposal, the researcher must understand the specific risks associated with the functional groups.

Critical Hazard: The Nitrile Group

Unlike aliphatic nitriles, the aryl nitrile in this compound is relatively stable. However, under strong acidic conditions or high thermal stress , the nitrile can hydrolyze or decompose.

  • Operational Rule: NEVER dispose of this compound in the "Acid Waste" stream.

  • Risk: Contact with strong mineral acids can theoretically liberate toxic fumes (HCN) or cause vigorous exothermic hydrolysis to the carboxylic acid.

Critical Hazard: The Beta-Keto Ester

The 1,3-dicarbonyl system is reactive toward nucleophiles and bases.[2]

  • Operational Rule: Segregate from strong oxidizers (e.g., permanganates, peroxides) to prevent uncontrolled oxidation reactions in the waste container.

Personal Protective Equipment (PPE) Matrix
ZoneRequired PPE
Respiratory NIOSH-approved N95 (for solids) or Half-mask with organic vapor cartridges (if in solution).[1][2]
Dermal Nitrile gloves (0.11 mm minimum thickness).[1][2] Double-gloving recommended for pure substance.
Ocular Chemical splash goggles.[1][2][3] Safety glasses are insufficient for liquid waste handling.

Disposal Workflow & Decision Logic

The disposal pathway depends heavily on the physical state of the waste (Pure Solid vs. Reaction Mixture).

Visualization: Waste Stream Decision Tree

The following diagram outlines the logical flow for segregating and processing this specific chemical waste.

DisposalWorkflowStartWaste Generation:Ethyl 3-(4-cyanophenyl)-3-oxopropanoateStateCheckDetermine Physical StateStart->StateCheckSolidPathPure Solid / PowderStateCheck->SolidPath SolidLiquidPathSolution / Reaction MixtureStateCheck->LiquidPath LiquidSolidContainerContainer: Wide-mouth HDPE or GlassLabel: 'Toxic Solid Organic Waste'SolidPath->SolidContainerLiquidSegregationSegregation Check:Is solvent Halogenated?LiquidPath->LiquidSegregationLabelingCRITICAL LABELING:Must list 'Contains Nitriles'SolidContainer->LabelingHaloWasteContainer: Halogenated Solvent Waste(e.g., DCM, Chloroform)LiquidSegregation->HaloWaste YesNonHaloWasteContainer: Non-Halogenated Solvent Waste(e.g., EtOAc, MeOH)LiquidSegregation->NonHaloWaste NoHaloWaste->LabelingNonHaloWaste->LabelingDisposalMethodFinal Disposal:High-Temp Incineration(with NOx/CN Scrubbers)Labeling->DisposalMethod

Protocol A: Solid Waste (Pure Compound)
  • Collection: Transfer the solid into a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "Ethyl 3-(4-cyanophenyl)-3-oxopropanoate" (Do not use abbreviations).[1][2]

    • Hazard Checkbox: Toxic, Irritant.[3][4][5]

    • Note: Write "CONTAINS ORGANIC NITRILES" clearly on the tag. This alerts the incineration facility to adjust burn parameters.

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area, away from oxidizers.

Protocol B: Liquid Waste (Mother Liquor/Reaction Mixtures)[2]
  • Solvent Compatibility: Determine the primary solvent.

    • Halogenated (DCM, Chloroform): Use the Halogenated Waste carboy.

    • Non-Halogenated (Ethyl Acetate, Methanol): Use the Non-Halogenated/Flammable carboy.

  • pH Check: Ensure the waste solution is Neutral (pH 6-8) .

    • Why? If the reaction mixture was acidic, neutralize it with Sodium Bicarbonate (NaHCO₃) before adding it to the waste container to prevent hydrolysis of the nitrile or degradation of the ester.

  • Transfer: Pour into the appropriate carboy using a funnel. Close the latch immediately.

Regulatory & Logistics

Waste Classification (RCRA/EPA Context)

While Ethyl 3-(4-cyanophenyl)-3-oxopropanoate is not explicitly listed on the EPA "P-List" (acutely toxic) or "U-List", it must be treated as a Characteristic Hazardous Waste due to its toxicity profile.[1][2]

  • Recommended Waste Code: If not mixed with solvents, classify as Toxic Organic Waste .

  • If mixed with flammable solvents: Classify as D001 (Ignitable).

  • Destruction Method: The only acceptable destruction method is High-Temperature Incineration equipped with a secondary combustion chamber and alkaline scrubbers.

    • Mechanism:[3][5][6][7] The scrubber is essential to capture Nitrogen Oxides (NOx) and any trace Cyanide ions generated during the combustion of the nitrile group.

Emergency Procedures (Spill Response)

In the event of a bench-top spill:

  • Evacuate & Ventilate: Clear the immediate area. If the powder is airborne, evacuate the lab to let the HVAC system cycle the air.

  • PPE Up: Wear nitrile gloves, lab coat, and goggles.[8] Use a dust mask if powder is present.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then wipe up.

    • Liquids: Absorb with vermiculite or standard spill pads.

  • Decontamination: Clean the surface with a mild detergent solution (soap and water).

    • Avoid: Do not use bleach (Hypochlorite) immediately, as it can react aggressively with organics; standard soap is safer for the initial clean.

  • Disposal of Debris: All spill cleanup materials must go into the Solid Hazardous Waste bin, not the regular trash.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2757149, Ethyl 3-(4-cyanophenyl)-3-oxopropanoate.[1][2] Retrieved from [Link][2]

  • Thermo Fisher Scientific. Safety Data Sheet: Ethyl 3-(4-cyanophenyl)-3-oxopropanoate.[1][2] (General reference for GHS classification H302/H315/H319).

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011).Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Personal protective equipment for handling Ethyl 3-(4-cyanophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 49744-93-6 Formula:


Molecular Weight:  217.22  g/mol
Physical State:  Solid (Powder/Crystalline)
Executive Summary: The Dual-Hazard Profile

As a Senior Application Scientist, I often observe researchers underestimating this intermediate because it is an ester. This is a critical error. Ethyl 3-(4-cyanophenyl)-3-oxopropanoate presents a bifurcated risk profile :

  • The Nitrile Moiety (

    
    ):  Unlike simple aliphatic esters, the cyanophenyl group introduces acute toxicity risks via dermal absorption (H312) and inhalation (H332). While less volatile than low-molecular-weight nitriles, the solid dust is bioactive and can penetrate standard PPE if protocols are lax.
    
  • The

    
    -Keto Ester Motif:  This functional group is highly enolizable (
    
    
    
    ), making it reactive toward bases and susceptible to hydrolysis. Inadvertent contact with basic splashes can accelerate decomposition, potentially releasing toxic byproducts.

Core Directive: Treat this substance as a skin-permeating toxicant first and a chemical building block second.

Risk Assessment & PPE Logic

The following decision matrix outlines the causality between the chemical's properties and the required protective equipment. We do not rely on "standard" PPE; we rely on barrier kinetics.

RiskAssessment Chem Ethyl 3-(4-cyanophenyl)- 3-oxopropanoate Skin Dermal Absorption (H312) Chem->Skin Dust Dust Inhalation (H332/H335) Chem->Dust Eye Severe Irritant (H319) Chem->Eye Gloves Double Nitrile (>0.11mm min) Skin->Gloves Prevents Permeation Resp N95/P100 Respirator Dust->Resp Filters Particulates Goggles Unvented Chem Goggles Eye->Goggles Seals Mucosa

Figure 1: Risk-to-Barrier Logic Flow.[1][2][3][4] The specific hazards (H-codes) directly dictate the PPE selection criteria.

Personal Protective Equipment (PPE) Matrix

This table defines the specific barrier requirements based on operational phases.

Protection ZoneEquipment StandardTechnical Rationale
Hand Protection Dual-Glove System 1. Inner: Nitrile (4 mil/0.1mm)2. Outer: Long-cuff Nitrile (8 mil) or Laminate (Silver Shield)Permeation Kinetics: Nitriles can permeate standard gloves. The air gap between two layers creates a diffusion break. Laminate is required if dissolving in DMSO or DMF, which act as carrier solvents for skin absorption.
Respiratory P100 / N95 (if outside hood)Primary: Fume Hood (Face Velocity: 100 fpm)Dust Control: As a solid, the primary vector is airborne particulate during weighing. Inhalation causes respiratory tract irritation (H335).[5]
Ocular Chemical Splash Goggles (ANSI Z87.1+)Mucosal Defense: Safety glasses are insufficient. The fine powder can bypass side shields, reacting with ocular moisture to cause severe irritation (H319).
Body Tyvek Lab Coat (or apron)+ Closed-toe shoesDermal Shielding: Cotton lab coats absorb liquids/dusts, holding the toxin against the skin. Tyvek repels particulates.
Operational Protocol: Safe Handling Workflow

This self-validating workflow ensures that safety is integrated into the experimental process, not an afterthought.

Phase 1: Preparation & Weighing (Critical Risk Zone)
  • The Hazard: Static electricity can cause the dry powder to "jump" or disperse, creating an inhalation hazard.

  • The Protocol:

    • De-static: Use an ionizing fan or anti-static gun on the spatula and weigh boat.

    • Containment: Perform all weighing inside a certified chemical fume hood. Do not use a benchtop balance.

    • Dampen: If possible, place a Kimwipe dampened with solvent (e.g., Ethanol) next to the balance to trap stray particles.

Phase 2: Solubilization & Transfer
  • The Hazard: Once in solution (e.g., Ethyl Acetate, DCM), the risk shifts from inhalation to rapid dermal absorption .

  • The Protocol:

    • Solvent Choice: Avoid DMSO if possible, as it accelerates skin penetration of the nitrile. Use Ethyl Acetate or DCM if compatible with synthesis.

    • Syringe Transfer: Use Luer-lock syringes for transfers to prevent needle pop-off and subsequent splashing.

Phase 3: Decontamination & Doffing
  • The Hazard: Cross-contamination of door handles, keyboards, and personal items.

  • The Protocol:

    • Solvent Wash: Wipe outer gloves with ethanol before removing them to solubilize and remove surface residues.

    • Doffing: Remove outer gloves inside the hood. Remove inner gloves at the lab exit.

Workflow cluster_hood Inside Fume Hood Start Start: Fume Hood Check (Verify Flow) Donning Don PPE: Double Gloves + Goggles Start->Donning Weigh Weighing (Solid) Use Anti-static Gun Donning->Weigh Solubilize Solubilization (Liquid Phase Risk) Weigh->Solubilize React Reaction Setup Solubilize->React Waste Waste Segregation (Halogenated vs Non) React->Waste Doff Doffing Protocol Wash Outer Gloves -> Peel Waste->Doff

Figure 2: Operational Workflow. Note that the critical "Liquid Phase Risk" occurs after solubilization, requiring heightened awareness of glove integrity.

Disposal & Emergency Response

Waste Management:

  • Segregation: Dispose of solid waste (weigh boats, contaminated gloves) in a dedicated "Hazardous Solid" bin.

  • Liquid Waste: If dissolved in halogenated solvents (DCM), use the Halogenated stream. If in Ethyl Acetate/Methanol, use Non-Halogenated.

  • Cyanide Note: While this is an organic nitrile, do not mix with strong acids (e.g., HCl,

    
    ) in the waste container without neutralizing first, to prevent any theoretical risk of hydrolysis to HCN, although this is rare with stable benzoylacetates.
    

Emergency Procedures:

  • Skin Contact: Immediately wash with soap and water for 15 minutes.[6] Do not use solvent (alcohol) to wash skin, as it may increase absorption.

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately (H319).

References
  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Health Guideline for Nitriles. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Ethyl 3-(4-cyanophenyl)-3-oxopropanoate. National Library of Medicine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.